molecular formula C14H11NO B1338003 2-(4-Methylphenoxy)benzonitrile CAS No. 79365-05-2

2-(4-Methylphenoxy)benzonitrile

Cat. No.: B1338003
CAS No.: 79365-05-2
M. Wt: 209.24 g/mol
InChI Key: FTXMRDIYTHLABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenoxy)benzonitrile (CAS 79365-05-2) is an advanced chemical intermediate of significant interest in research and development, belonging to the important classes of aryl nitriles and diaryl ethers . With a molecular formula of C14H11NO and a molecular weight of 209.24 g/mol, this compound features a rigid structure where an oxygen atom bridges two aromatic rings, one of which is substituted with an electron-withdrawing nitrile group (-C≡N) . This unique hybrid structure makes it a versatile building block in advanced organic synthesis. The nitrile group is a key functional handle that can be readily transformed into other moieties, such as carboxylic acids, amines, or aldehydes, facilitating the construction of more complex molecules . Furthermore, the diaryl ether scaffold is a stable and fundamental linkage found in various pharmaceuticals and agrochemicals, often synthesized via methods like nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling reactions . In the field of materials science, the compound's rigid aromatic core and polar nitrile group are being explored for developing polymers and coatings with enhanced thermal stability and chemical resistance . This product is intended for research purposes only and is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXMRDIYTHLABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508707
Record name 2-(4-Methylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79365-05-2
Record name 2-(4-Methylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Methylphenoxy)benzonitrile from p-Cresol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Methylphenoxy)benzonitrile from p-cresol, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the primary synthetic methodologies, experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

This compound, a diaryl ether, is a valuable building block in organic synthesis. Its structure, featuring a phenoxy moiety linked to a benzonitrile group at the ortho position, offers unique reactivity for further functionalization. The synthesis of this compound from readily available starting materials like p-cresol is of significant interest. The primary route for this transformation involves a nucleophilic aromatic substitution (SNAr) reaction, often facilitated by copper-catalyzed methods such as the Ullmann condensation.

Synthetic Methodologies

The formation of the ether linkage in this compound from p-cresol and a suitable 2-halobenzonitrile is typically achieved through one of the following established methods:

  • Ullmann Condensation: This classical copper-catalyzed reaction is a cornerstone for the formation of diaryl ethers.[1] Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, modern modifications utilize catalytic amounts of copper salts with various ligands, enabling the reaction to proceed under milder conditions. The reaction involves the formation of a copper phenoxide intermediate from p-cresol, which then undergoes coupling with a 2-halobenzonitrile.

  • Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for the synthesis of aryl ethers. It offers the advantage of broader functional group tolerance and generally milder reaction conditions compared to the traditional Ullmann condensation. The catalytic cycle involves the oxidative addition of the 2-halobenzonitrile to a palladium(0) complex, followed by reaction with the p-cresolate and reductive elimination to yield the desired product.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile group in 2-halobenzonitriles activates the aromatic ring towards nucleophilic attack by the phenoxide generated from p-cresol.[1] This reaction is typically carried out in the presence of a strong base in a polar aprotic solvent at elevated temperatures.

Experimental Protocols

While specific experimental data for the synthesis of this compound is not abundantly available in the literature, a general protocol can be derived from analogous syntheses of related diaryl ethers, particularly the isomeric 4-(4-methylphenoxy)benzonitrile. The following protocol is a representative example based on the Ullmann condensation methodology.

Synthesis of this compound via Ullmann-type Reaction

Materials:

  • p-Cresol

  • 2-Chlorobenzonitrile or 2-Fluorobenzonitrile

  • Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

  • Copper(I) Iodide (CuI) (catalyst)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (solvent)

  • Toluene (for azeotropic removal of water with KOH)

Procedure:

  • Formation of the Phenoxide:

    • Using Potassium Hydroxide: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add p-cresol (1.0 eq.), potassium hydroxide (1.2 eq.), and toluene. Heat the mixture to reflux to azeotropically remove water. Once all the water has been removed, cool the mixture and remove the toluene under reduced pressure.

    • Using Sodium Hydride: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-cresol (1.0 eq.) in anhydrous DMF or DMSO. Add sodium hydride (1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

  • Ullmann Coupling:

    • To the flask containing the potassium or sodium p-cresolate, add the chosen solvent (DMF or DMSO), 2-chlorobenzonitrile (1.0 eq.), and copper(I) iodide (0.1 eq.).

    • Heat the reaction mixture to 120-150 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Data Presentation

Quantitative data for the synthesis of this compound is not extensively reported. However, based on analogous reactions for the 4-isomer and general knowledge of Ullmann-type reactions, the following table summarizes expected and reported data for related compounds.

ParameterExpected/Reported ValueSource
Yield 60-85% (for analogous 4-isomer synthesis)
Purity >95% (after chromatography)
Molecular Formula C₁₄H₁₁NO
Molecular Weight 209.25 g/mol
¹H NMR (CDCl₃, ppm) δ 7.7-6.9 (m, 8H, Ar-H), 2.3 (s, 3H, CH₃)(Predicted)
¹³C NMR (CDCl₃, ppm) δ 160-115 (Ar-C), 117 (CN), 20 (CH₃)(Predicted)
Mass Spec (m/z) 209 [M]⁺

Visualizations

Reaction Pathway Diagram

Synthesis_Pathway Synthesis of this compound pCresol p-Cresol Intermediate Potassium/Sodium p-cresolate pCresol->Intermediate + Base Halobenzonitrile 2-Halobenzonitrile (X = Cl, F) Product This compound Halobenzonitrile->Product Base Base (KOH or NaH) Base->Intermediate Solvent Solvent (DMF or DMSO) Solvent->Product Catalyst Catalyst (CuI) Catalyst->Product Intermediate->Product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow start Start phenoxide_formation Phenoxide Formation start->phenoxide_formation ullmann_coupling Ullmann Coupling phenoxide_formation->ullmann_coupling workup Aqueous Work-up ullmann_coupling->workup extraction Extraction workup->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Step-by-step workflow for the synthesis and characterization.

Conclusion

The synthesis of this compound from p-cresol is a feasible and important transformation for the generation of a key synthetic intermediate. While the Ullmann condensation remains a primary method, the exploration of modern catalytic systems like those used in Buchwald-Hartwig etherification could offer milder and more efficient alternatives. This guide provides a foundational understanding and practical framework for researchers to develop and optimize the synthesis of this valuable compound. Further investigation into specific reaction conditions and the full spectroscopic characterization of this compound will be crucial for its broader application in drug discovery and development.

References

An In-depth Technical Guide on the Chemical Properties and Structure of 2-(4-Methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenoxy)benzonitrile is a diaryl ether nitrile compound of significant interest in organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a benzonitrile moiety linked to a p-cresol through an ether bond, provides a versatile scaffold for the development of novel chemical entities. This technical guide offers a comprehensive overview of the chemical properties, structural characteristics, and synthesis of this compound, along with an exploration of the potential biological activities of related compounds.

Chemical Structure and Properties

This compound is classified as both an aryl nitrile and a diaryl ether.[1] The presence of the electron-withdrawing nitrile group and the diaryl ether linkage bestows upon the molecule specific chemical reactivity and physical properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 79365-05-2[1]
Molecular Formula C₁₄H₁₁NO[1]
Molecular Weight 209.24 g/mol [1]
InChI Key FTXMRDIYTHLABQ-UHFFFAOYSA-N[1]
Monoisotopic Mass 209.084063974 Da[1]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Synthesis Protocols

The synthesis of this compound can be achieved through several established methods for the formation of diaryl ethers. The most common approach is Nucleophilic Aromatic Substitution (SNA_r).

Nucleophilic Aromatic Substitution (SNA_r)

This method involves the reaction of a 2-halobenzonitrile (where the halogen is typically fluorine or chlorine) with 4-methylphenol (p-cresol) in the presence of a base.[1] The nitrile group in the ortho position to the halogen activates the aromatic ring towards nucleophilic attack by the phenoxide ion.

Experimental Protocol (General):

  • Deprotonation of p-cresol: 4-Methylphenol is treated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This generates the more nucleophilic 4-methylphenoxide ion.[1]

  • Nucleophilic Attack: The 4-methylphenoxide ion then attacks the carbon atom bearing the halogen on the 2-halobenzonitrile.

  • Formation of the Diaryl Ether: The halogen atom is displaced, leading to the formation of the this compound product. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.[1]

A patented method for the synthesis of the isomeric 4-(4-methylphenoxy)benzonitrile involves the reaction of p-cresol with p-chlorobenzonitrile using potassium hydroxide in DMSO at 150°C.[1] A similar protocol could be adapted for the synthesis of the 2-isomer.

Nickel-Catalyzed Synthesis

Nickel-catalyzed cross-coupling reactions provide an alternative route for the synthesis of diaryl ethers. A patented method for the synthesis of 4-(4-methylphenoxy)benzonitrile utilizes a modified nano-nickel catalyst for the reaction between p-cresol and p-chlorobenzonitrile in the presence of potassium hydroxide.[1] This approach may also be applicable to the synthesis of the 2-isomer.

Experimental Workflow for Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Halobenzonitrile 2-Halobenzonitrile ReactionMixture Reaction Mixture 2-Halobenzonitrile->ReactionMixture 4-Methylphenol 4-Methylphenol 4-Methylphenol->ReactionMixture Base Base Base->ReactionMixture Solvent Solvent Solvent->ReactionMixture Temperature Temperature Temperature->ReactionMixture Product This compound ReactionMixture->Product Nucleophilic Aromatic Substitution

Caption: General workflow for the synthesis of this compound via SNAr.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region due to the coupling of protons on the two benzene rings. A singlet corresponding to the methyl group (CH₃) protons of the p-cresol moiety would be observed in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nitrile carbon, the carbons of the two aromatic rings, and the methyl carbon. The chemical shifts of the aromatic carbons will be influenced by the ether linkage and the nitrile group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

  • C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

  • C-O-C stretch (aryl ether): Strong bands in the region of 1270-1230 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺• at an m/z of approximately 209.[1] Common fragmentation patterns for aromatic nitriles include the loss of the cyano radical (•CN), which would result in a fragment ion at m/z 183.[1]

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the diaryl ether and nitrile moieties are present in various biologically active molecules.

  • Enzyme Inhibition: Diaryl ethers have been investigated as inhibitors of various enzymes. For instance, triclosan, a diaryl ether, is a known inhibitor of Toxoplasma gondii enoyl reductase (TgENR), an essential enzyme for the parasite's survival.[2] Nitrile-containing compounds have also been developed as potent and selective enzyme inhibitors, targeting proteases like cathepsin B.[3][4] The nitrile group can act as an electrophilic "warhead" that covalently binds to the target enzyme.[4]

  • Antiproliferative Activity: Some diaryl ether derivatives have demonstrated antiproliferative activity against various cancer cell lines.[5]

  • Drug Development: The structural motif of this compound is found in derivatives that have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment.

Given the presence of both the diaryl ether and nitrile functionalities, it is plausible that this compound or its derivatives could exhibit inhibitory activity against a range of enzymes. However, without experimental data, this remains speculative. No information regarding the involvement of this compound in any specific signaling pathways has been found.

Logical Relationship of Potential Biological Activity

G cluster_compound This compound cluster_activity Potential Biological Activities Compound Chemical Structure (Diaryl Ether Nitrile) EnzymeInhibition Enzyme Inhibition (e.g., Proteases, Reductases) Compound->EnzymeInhibition Structure-Activity Relationship Antiproliferative Antiproliferative Activity Compound->Antiproliferative Structure-Activity Relationship DPP4 DPP-4 Inhibition (Potential) Compound->DPP4 Structural Analogy

Caption: Potential biological activities based on the structural motifs of the compound.

Conclusion

This compound is a compound with a well-defined chemical structure and accessible synthetic routes. While specific experimental data on its physical properties and biological activities are currently limited in the public domain, its structural features suggest potential for further investigation, particularly in the context of enzyme inhibition and drug discovery. The information provided in this guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this and related diaryl ether nitrile compounds. Further experimental work is necessary to fully elucidate its physicochemical properties and to determine its biological profile and any involvement in cellular signaling pathways.

References

2-(4-Methylphenoxy)benzonitrile CAS number and physical data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Methylphenoxy)benzonitrile, including its chemical identity, physical data, synthesis protocols, and its potential applications as a versatile building block in organic synthesis and materials science.

Chemical and Physical Data

This compound is an organic compound belonging to the classes of aryl nitriles and diaryl ethers.[1] The nitrile group's reactivity combined with the stable diaryl ether framework makes it a compound of interest for further chemical modifications.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 79365-05-2[1]
Molecular Formula C₁₄H₁₁NO[1]
Molecular Weight 209.24 g/mol [1]
InChI Key FTXMRDIYTHLABQ-UHFFFAOYSA-N[1]

Table 2: Physical Properties

PropertyValue (for 4-(4-Methylphenoxy)benzonitrile)
Melting Point 72-73 °C[2]
Boiling Point 142-148 °C at 2.5 mmHg[2]
Monoisotopic Mass 209.084063974 Da[1][3]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a leaving group (typically a halogen) on an aromatic ring by a nucleophile.

General Protocol: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is typically achieved by reacting a 2-halobenzonitrile (e.g., 2-chlorobenzonitrile or 2-fluorobenzonitrile) with 4-methylphenol (p-cresol) in the presence of a strong base.[1] The ortho-position of the nitrile group activates the aromatic ring for nucleophilic attack, facilitating the substitution.[1]

Key Reagents and Solvents:

  • Base: A strong base is required to deprotonate the 4-methylphenol, forming the more nucleophilic phenoxide ion. Common bases include potassium hydroxide (KOH) or sodium hydride (NaH).[1]

  • Solvent: Polar aprotic solvents are highly effective for SNAr reactions as they solvate the cation, enhancing the reactivity of the anionic nucleophile.[1] Suitable solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]

Detailed Methodology (Adapted from the synthesis of the 4-isomer):

While a specific protocol for the 2-isomer is not detailed, the following procedure for the analogous 4-(4-methylphenoxy)benzonitrile provides a representative experimental methodology. A patented method describes reacting p-cresol with p-chlorobenzonitrile using potassium hydroxide as the base in DMSO at an elevated temperature of 150°C.[1]

  • Reaction Setup: In a reaction vessel, combine 4-methylphenol (p-cresol), a strong base like potassium hydroxide, and a suitable solvent such as DMSO.

  • Formation of Nucleophile: Heat the mixture to generate the 4-methylphenoxide ion. If using KOH, water is often removed azeotropically to drive the reaction to completion.[1]

  • Nucleophilic Attack: Add 2-chlorobenzonitrile to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at an elevated temperature (e.g., 150°C) and monitor for completion.[1]

  • Workup and Purification: After the reaction is complete, cool the mixture and recover the organic solvent. The crude product can then be purified through filtration, washing, and recrystallization.

Potential Applications in Research and Drug Development

As a member of the aryl nitrile and diaryl ether families, this compound serves as a valuable intermediate in organic synthesis. The nitrile group can be converted into various other functional groups, enabling the creation of more complex molecules. A related compound, 2-(4-methylphenyl)benzonitrile, is a known precursor in the synthesis of several biologically active pharmaceutical compounds.

Diagrams

Synthesis_Workflow General Synthesis Workflow for this compound via SNAr Reactant1 2-Halobenzonitrile Product This compound Reactant1->Product Reactant2 4-Methylphenol (p-Cresol) Intermediate 4-Methylphenoxide Ion (Nucleophile) Reactant2->Intermediate + Base Base Strong Base (e.g., KOH, NaH) Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Intermediate->Product Nucleophilic Attack ReactionConditions Elevated Temperature ReactionConditions->Product

Caption: Synthesis of this compound via SNAr.

Logical_Relationship Role as a Building Block in Drug Discovery Start This compound (Building Block) Step1 Functional Group Transformation (e.g., Nitrile Reduction) Start->Step1 Intermediate Key Intermediate Step1->Intermediate Step2 Further Synthesis Steps (e.g., Coupling Reactions) Intermediate->Step2 FinalProduct Complex Biologically Active Molecules Step2->FinalProduct

Caption: Role as a precursor for complex, biologically active molecules.

References

Technical Whitepaper: A Methodological Guide to the Crystal Structure Analysis of 2-(4-Methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: A comprehensive crystal structure analysis is foundational for understanding the physicochemical properties and biological activity of a molecule. This document outlines the theoretical and practical framework for the structural elucidation of 2-(4-Methylphenoxy)benzonitrile. While, to date, a complete, publicly available single-crystal X-ray diffraction analysis for this compound has not been reported, this guide presents the established experimental protocols and analytical techniques that would be employed in such a study. For illustrative purposes, crystallographic data from the closely related compound, 2-(4-methylphenyl)benzonitrile, which lacks the ether oxygen linkage, is utilized to demonstrate data presentation and interpretation.[1][2]

Introduction

This compound is a diaryl ether derivative belonging to the class of aryl nitriles.[1] Such compounds are of significant interest in materials science for the development of thermally stable polymers and in medicinal chemistry as scaffolds for pharmacologically active agents.[1] The precise three-dimensional arrangement of atoms, molecular conformation, and intermolecular interactions are critical determinants of a compound's bulk properties, such as solubility, melting point, stability, and bioavailability.

X-ray crystallography is the definitive method for determining the solid-state structure of a crystalline material.[1] This guide details the workflow for such an analysis, from synthesis and crystallization to data collection, structure refinement, and advanced structural analysis.

Synthesis and Crystallization

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.[1] The process involves the reaction of a 2-halobenzonitrile (e.g., 2-fluorobenzonitrile or 2-chlorobenzonitrile) with 4-methylphenol (p-cresol) in the presence of a strong base.[1] The electron-withdrawing nitrile group activates the aromatic ring for nucleophilic attack by the phenoxide ion.[1]

Experimental Protocol: Synthesis
  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 4-methylphenol is dissolved in a suitable anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Deprotonation: A strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), is added portion-wise to the solution to deprotonate the phenol, forming the more nucleophilic phenoxide.[1]

  • Nucleophilic Substitution: 2-chlorobenzonitrile is added to the reaction mixture. The mixture is then heated (e.g., to 150°C) to facilitate the displacement of the halide.[3]

  • Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

Experimental Protocol: Crystallization

High-quality single crystals suitable for X-ray diffraction are paramount. Crystals of the analogous compound, 2-(4-methylphenyl)benzonitrile, were successfully grown by the slow evaporation of a methanol solution.[4]

  • Solvent Selection: A solvent or solvent system is chosen in which the compound is sparingly soluble.

  • Slow Evaporation: The purified compound is dissolved in the chosen solvent to near-saturation at room temperature. The solution is loosely covered to allow the solvent to evaporate slowly over several days to weeks, promoting the formation of well-ordered crystals.

  • Crystal Harvesting: Once formed, suitable crystals are carefully selected and mounted for diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The core of the structural analysis is the single-crystal X-ray diffraction experiment. The following protocol outlines the standard procedure.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solve Structure Solution (e.g., SHELXS) data_collection->solve refine Structure Refinement (e.g., SHELXL) solve->refine validate Validation & Analysis (e.g., CIF check) refine->validate hirshfeld Hirshfeld Surface Analysis validate->hirshfeld hirshfeld_workflow cif Crystallographic Information File (.cif) crystalexplorer CrystalExplorer Software cif->crystalexplorer hirshfeld_surface Generate Hirshfeld Surface crystalexplorer->hirshfeld_surface dnorm Map d_norm Property hirshfeld_surface->dnorm fingerprint Generate 2D Fingerprint Plots dnorm->fingerprint quantify Quantify Intermolecular Contacts (%) fingerprint->quantify

References

Solubility Profile of 2-(4-Methylphenoxy)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Methylphenoxy)benzonitrile in common organic solvents. Due to a lack of specific publicly available quantitative solubility data for this compound, this document focuses on providing a framework for its solubility assessment, including detailed experimental protocols and predictive considerations based on its chemical structure.

Introduction to this compound

This compound is a diaryl ether nitrile, a structural motif present in various biologically active molecules. Understanding its solubility is crucial for a range of applications, including reaction chemistry, purification, formulation development, and biological screening. The presence of a polar nitrile group and a largely non-polar diaryl ether backbone suggests a nuanced solubility profile, with expected miscibility in a range of organic solvents.

Predicted Solubility Profile

The molecule possesses both polar (nitrile group) and non-polar (two aromatic rings, ether linkage, methyl group) characteristics. This duality suggests that its solubility will be favored in solvents with intermediate polarity. Solvents used in the synthesis of related diaryl ethers, such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), are typically good solvents for these types of compounds, indicating that this compound is likely soluble in these polar aprotic solvents.[1]

Based on the principle of "like dissolves like," the following qualitative predictions can be made:

  • High Expected Solubility: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • Moderate to High Expected Solubility: Polar protic solvents like ethanol and methanol, and solvents of intermediate polarity such as acetone and ethyl acetate.

  • Low to Moderate Expected Solubility: Non-polar aromatic solvents like toluene.

  • Low Expected Solubility: Non-polar aliphatic solvents such as hexane and cyclohexane.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Hexane
Acetonitrile
Dichloromethane
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound in a given solvent.[2]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid, pure)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Vials for sample analysis

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Place the container in a shaking incubator set to the desired constant temperature.

    • Agitate the mixture for a sufficient period to allow for equilibrium to be established (typically 24 to 72 hours). The time required may need to be determined empirically.

  • Sample Separation:

    • After the equilibration period, allow the suspension to settle for a short period.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Sample Analysis:

    • Quantitatively dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the experimental process.

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow suspension to settle equilibrate->settle filter Filter supernatant settle->filter dilute Dilute filtered solution filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate solubility from concentration analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship compound This compound (Solute) process Shake-Flask Method (Equilibrium at constant T) compound->process solvent Organic Solvent solvent->process saturated_solution Saturated Solution process->saturated_solution analysis Quantitative Analysis (e.g., HPLC, UV-Vis) saturated_solution->analysis solubility_data Solubility Data (g/100 mL, mol/L) analysis->solubility_data

Caption: Logical relationship of components in the solubility determination process.

References

The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Ullmann condensation, a cornerstone of synthetic organic chemistry for over a century, remains a pivotal reaction for the construction of the diaryl ether linkage—a motif prevalent in pharmaceuticals, natural products, and advanced materials. This technical guide provides an in-depth exploration of the core mechanism of the copper-catalyzed Ullmann condensation for diaryl ether synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to the Ullmann Condensation

First reported by Fritz Ullmann in 1905, the classical Ullmann condensation involved the copper-promoted reaction of an aryl halide with a phenol in the presence of a base at high temperatures.[1][2] While effective, these harsh conditions limited the substrate scope and functional group tolerance.[2][3] Modern iterations of the Ullmann reaction have seen significant advancements, including the use of soluble copper(I) catalysts, a diverse array of ligands, and milder reaction conditions, greatly expanding its synthetic utility.[3][4][5] These improvements have rendered the Ullmann condensation a more attractive and versatile alternative to other methods like the Buchwald-Hartwig amination for C-O bond formation.[3]

The Core Mechanism: A Step-by-Step Analysis

The precise mechanism of the Ullmann condensation for diaryl ether synthesis has been the subject of extensive investigation, and while several pathways have been proposed, a consensus has emerged around a catalytic cycle involving copper(I) and copper(III) intermediates. The key steps are outlined below:

Step 1: Formation of the Active Copper(I) Catalyst

The reaction is typically initiated with a copper(I) salt (e.g., CuI, CuBr) or a copper(II) salt that is reduced in situ. In the presence of a suitable ligand (L) and a base, a soluble and catalytically active copper(I) complex is formed. The base also serves to deprotonate the phenol, generating the corresponding phenoxide, which is a more potent nucleophile.

Step 2: Oxidative Addition

The active Cu(I)-ligand complex reacts with the aryl halide (Ar-X) in an oxidative addition step. This is often considered the rate-determining step of the catalytic cycle. In this process, the copper center is oxidized from Cu(I) to Cu(III), and a new intermediate is formed where both the aryl group and the halide are coordinated to the copper.[6]

Step 3: Ligand Exchange/Metathesis

The halide on the Cu(III) intermediate is then displaced by the phenoxide (Ar'-O⁻) generated in the first step. This ligand exchange, or metathesis, results in a new Cu(III) intermediate containing both the aryl group from the aryl halide and the aryloxy group from the phenol.[3]

Step 4: Reductive Elimination

The final step of the catalytic cycle is the reductive elimination from the Cu(III) intermediate. In this step, the C-O bond is formed, yielding the diaryl ether product (Ar-O-Ar'). The copper center is simultaneously reduced from Cu(III) back to Cu(I), thus regenerating the active catalyst and allowing the cycle to continue.[6]

While this Cu(I)/Cu(III) cycle is widely accepted, alternative mechanisms, including those involving radical intermediates, have also been considered, though experimental evidence often disfavors a free radical pathway.[7]

Below is a DOT language script for a diagram illustrating the generally accepted catalytic cycle.

Ullmann_Condensation_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants CuI_L Cu(I)-L CuIII_Ar_X L-Cu(III)(Ar)(X) CuI_L->CuIII_Ar_X Oxidative Addition + Ar-X CuIII_Ar_OAr L-Cu(III)(Ar)(OAr') CuIII_Ar_X->CuIII_Ar_OAr Ligand Exchange + Ar'-O⁻ - X⁻ CuIII_Ar_OAr->CuI_L Regeneration Product Ar-O-Ar' CuIII_Ar_OAr->Product Reductive Elimination ArX Aryl Halide (Ar-X) Phenol Phenol (Ar'-OH) Base Base Base->Phenol Deprotonation Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Ligand, Base) start->setup atmosphere Inert Atmosphere (Evacuate/Backfill with Argon) setup->atmosphere solvent Add Solvent atmosphere->solvent reaction Heat and Stir (Specified Temperature and Time) solvent->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification end Pure Diaryl Ether purification->end

References

An In-depth Technical Guide to the Theoretical Monoisotopic Mass of 2-(4-Methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the theoretical monoisotopic mass of 2-(4-Methylphenoxy)benzonitrile, a crucial parameter in high-resolution mass spectrometry for compound identification and characterization. The determination of an accurate monoisotopic mass is fundamental in drug discovery and development, metabolomics, and proteomics, where precise molecular weight is essential for confirming chemical structures and identifying unknown compounds.

Introduction to Monoisotopic Mass

The theoretical monoisotopic mass of a molecule is the sum of the exact masses of the most abundant naturally occurring stable isotope of each constituent atom.[1] This value is distinct from the nominal mass (the integer mass) and the average molecular weight, which is a weighted average of all naturally occurring isotopes of each element. In high-resolution mass spectrometry, the monoisotopic mass is observed as the peak corresponding to the molecule containing only the most abundant isotopes.

Molecular Formula and Structure

The first step in calculating the theoretical monoisotopic mass is to determine the precise molecular formula of the compound. For this compound, the molecular formula is C₁₄H₁₁NO .[2] This formula is derived from its chemical structure, which consists of a benzonitrile ring system linked to a 4-methylphenoxy group via an ether linkage.

Calculation of Theoretical Monoisotopic Mass

The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element in the molecular formula. The most abundant isotopes for the elements in this compound are ¹²C, ¹H, ¹⁴N, and ¹⁶O.

The precise masses of these isotopes are:

  • Carbon (¹²C): 12.000000 Da[3][4]

  • Hydrogen (¹H): 1.007825 Da[5][6]

  • Nitrogen (¹⁴N): 14.003074 Da[7][8]

  • Oxygen (¹⁶O): 15.994915 Da[9][10]

The calculation is as follows:

(14 × 12.000000) + (11 × 1.007825) + (1 × 14.003074) + (1 × 15.994915) = 209.084064 Da

A previously calculated theoretical monoisotopic mass for this compound is 209.084063974 Da.[2]

Data Presentation

The following table summarizes the quantitative data used to determine the theoretical monoisotopic mass of this compound.

ElementIsotopeCountMonoisotopic Mass (Da)Total Mass Contribution (Da)
Carbon¹²C1412.000000168.000000
Hydrogen¹H111.00782511.086075
Nitrogen¹⁴N114.00307414.003074
Oxygen¹⁶O115.99491515.994915
Total 209.084064

Experimental Protocols

The determination of the monoisotopic mass of a compound like this compound is typically performed using high-resolution mass spectrometry techniques such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometry.

General Experimental Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to minimize fragmentation and preserve the molecular ion.

  • Mass Analysis: The resulting ions are guided into the mass analyzer (e.g., Orbitrap or FT-ICR cell).

  • Data Acquisition: The mass analyzer measures the mass-to-charge ratio (m/z) of the ions with high resolution and accuracy.

  • Data Analysis: The acquired mass spectrum is processed to identify the peak corresponding to the monoisotopic mass of the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻). The theoretical monoisotopic mass is then compared to the experimentally determined mass to confirm the compound's identity.

Visualization of the Workflow

The following diagram illustrates the logical workflow for determining the theoretical monoisotopic mass of a chemical compound.

G Workflow for Theoretical Monoisotopic Mass Determination A Identify Chemical Compound (this compound) B Determine Molecular Formula (C₁₄H₁₁NO) A->B C Identify Constituent Elements (C, H, N, O) B->C D Find Monoisotopic Mass of Most Abundant Isotope for Each Element C->D E Sum the Isotopic Masses D->E F Theoretical Monoisotopic Mass (209.084064 Da) E->F

Workflow for determining theoretical monoisotopic mass.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 2-(4-Methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) on 2-(4-Methylphenoxy)benzonitrile. Due to the limited direct experimental data on this specific molecule, this guide extrapolates from established principles of electrophilic aromatic substitution on substituted diaryl ethers and benzonitriles. It offers a predictive analysis of regioselectivity for key EAS reactions including nitration, halogenation, Friedel-Crafts acylation, and sulfonation. Detailed, adaptable experimental protocols are provided, alongside a thorough discussion of the underlying reaction mechanisms. Furthermore, this guide includes predicted spectroscopic data for the potential products to aid in their characterization. The information is structured to be a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is a diaryl ether derivative containing both an activating group (the 4-methylphenoxy moiety) and a deactivating group (the cyano group). This substitution pattern presents a complex yet interesting case for studying the regioselectivity of electrophilic aromatic substitution reactions. The interplay between the activating, ortho-, para-directing phenoxy group and the deactivating, meta-directing cyano group dictates the position of electrophilic attack on the two aromatic rings. Understanding these reactions is crucial for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

This guide will delve into the theoretical basis for predicting the outcomes of various EAS reactions on the title compound and provide practical, adaptable experimental procedures.

Predicting Regioselectivity

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the combined electronic effects of the substituents on both aromatic rings.

  • Ring A (Benzonitrile ring): This ring is deactivated by the strongly electron-withdrawing and meta-directing cyano (-CN) group. The ether linkage (-O-) acts as a weak activating group through its +R (resonance) effect, but its influence is likely overshadowed by the potent -I and -R effects of the nitrile. Therefore, electrophilic attack on this ring is generally disfavored. If it were to occur, it would be directed to the positions meta to the cyano group (C4 and C6) and ortho/para to the ether linkage.

  • Ring B (Phenoxy ring): This ring is activated by the electron-donating 4-methylphenoxy group. The ether oxygen donates electron density via resonance (+R effect), and the methyl group provides further activation through hyperconjugation and a weak +I (inductive) effect. Both the oxygen and the methyl group are ortho-, para-directing. The para position to the ether linkage is occupied by the methyl group. Therefore, electrophilic attack is strongly favored on this ring, primarily at the positions ortho to the activating ether linkage (C2' and C6').

Overall Prediction: Electrophilic aromatic substitution will overwhelmingly occur on the activated Ring B (the p-cresol moiety), at the positions ortho to the phenoxy oxygen (C2' and C6').

Key Electrophilic Aromatic Substitution Reactions

This section outlines the predicted outcomes and provides detailed experimental protocols for the nitration, halogenation, Friedel-Crafts acylation, and sulfonation of this compound.

Nitration

Nitration introduces a nitro (-NO2) group onto the aromatic ring. Given the directing effects discussed above, nitration is expected to yield primarily a mixture of 2-(4-methyl-2-nitrophenoxy)benzonitrile and 2-(4-methyl-3-nitrophenoxy)benzonitrile, with the former being the major product due to the strong directing effect of the ether linkage.

Predicted Products:

  • Major: 2-(4-Methyl-2-nitrophenoxy)benzonitrile

  • Minor: 2-(4-Methyl-3-nitrophenoxy)benzonitrile

Experimental Protocol (Adapted from the nitration of deactivated benzenes):

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 1.1 equivalents of fuming nitric acid to a solution of this compound (1.0 eq.) in a minimal amount of concentrated sulfuric acid.

  • Reaction: Maintain the temperature between 0 and 10 °C and stir the mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reagent/SolventMolar Ratio/VolumePurpose
This compound1.0 eq.Substrate
Fuming Nitric Acid1.1 eq.Nitrating agent
Concentrated Sulfuric AcidSolvent/CatalystCatalyst to form nitronium ion
DichloromethaneExtraction SolventTo extract the product
Saturated Sodium BicarbonateAqueous WashTo neutralize excess acid
Anhydrous Sodium SulfateDrying AgentTo remove residual water
Halogenation (Bromination)

Bromination will introduce a bromine atom onto the most activated aromatic ring. The primary product is expected to be 2-(2-bromo-4-methylphenoxy)benzonitrile.

Predicted Product:

  • 2-(2-Bromo-4-methylphenoxy)benzonitrile

Experimental Protocol (Adapted from the bromination of diaryl ethers):

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane in a flask protected from light.

  • Addition of Bromine: To the stirred solution, add a solution of bromine (1.1 eq.) in the same solvent dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Extraction and Purification: Extract the product with dichloromethane, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography (hexane/ethyl acetate).

Reagent/SolventMolar Ratio/VolumePurpose
This compound1.0 eq.Substrate
Bromine1.1 eq.Halogenating agent
Acetic AcidSolventReaction medium
DichloromethaneExtraction SolventTo extract the product
Sodium Thiosulfate SolutionQuenching AgentTo remove excess bromine
Anhydrous Magnesium SulfateDrying AgentTo remove residual water
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The acylation is expected to occur on the activated phenoxy ring, ortho to the ether linkage.

Predicted Product (using acetyl chloride):

  • 2-(2-Acetyl-4-methylphenoxy)benzonitrile

Experimental Protocol (Adapted from general Friedel-Crafts procedures):

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0 °C, add acetyl chloride (1.1 eq.) dropwise.

  • Substrate Addition: After stirring for 15 minutes, add a solution of this compound (1.0 eq.) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Reagent/SolventMolar Ratio/VolumePurpose
This compound1.0 eq.Substrate
Acetyl Chloride1.1 eq.Acylating agent
Anhydrous Aluminum Chloride1.2 eq.Lewis acid catalyst
Dry DichloromethaneSolventReaction medium
Hydrochloric Acid (conc.)Aqueous Work-upTo decompose the aluminum complex
Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group. This reaction is typically performed using fuming sulfuric acid. The substitution will occur on the activated ring.

Predicted Product:

  • 2-(4-Methyl-2-sulfophenoxy)benzonitrile

Experimental Protocol (Adapted from general sulfonation procedures):

  • Reaction Setup: In a flask equipped with a stirrer, add this compound (1.0 eq.) to fuming sulfuric acid (20% SO₃) at 0 °C.

  • Reaction: Slowly warm the mixture to room temperature and then heat to 40-50 °C for 2-3 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Isolation: The sulfonic acid product may precipitate upon cooling or after the addition of a saturated sodium chloride solution ("salting out"). Collect the solid by filtration.

  • Purification: The crude product can be purified by recrystallization from water or an aqueous ethanol mixture.

ReagentMolar Ratio/VolumePurpose
This compound1.0 eq.Substrate
Fuming Sulfuric Acid (20% SO₃)ExcessSulfonating agent and solvent

Visualization of Reaction Mechanisms and Workflows

General Mechanism of Electrophilic Aromatic Substitution

EAS_Mechanism cluster_step1 Step 1: Formation of Sigma Complex cluster_step2 Step 2: Deprotonation A Aromatic Ring + Electrophile (E+) B Sigma Complex (Arenium Ion) A->B Attack by π-electrons C Deprotonation by Base D Substituted Aromatic Ring B->D Loss of H+ C->D

Caption: General mechanism of electrophilic aromatic substitution.

Experimental Workflow for Product Purification

Purification_Workflow start Crude Reaction Mixture quench Quenching start->quench extract Solvent Extraction quench->extract wash Aqueous Washes extract->wash dry Drying over Anhydrous Salt wash->dry filter Filtration dry->filter concentrate Concentration in vacuo filter->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: A typical experimental workflow for the purification of EAS products.

Characterization of Products

The characterization of the products of electrophilic aromatic substitution on this compound would rely on standard spectroscopic techniques.

Predicted Spectroscopic Data

The following table summarizes the predicted key spectroscopic features for the major predicted product of nitration, 2-(4-methyl-2-nitrophenoxy)benzonitrile.

TechniquePredicted Key Features
¹H NMR - Aromatic protons will show complex splitting patterns. - The introduction of the nitro group will cause a downfield shift for the adjacent protons on Ring B. - The methyl group protons will appear as a singlet around 2.3-2.5 ppm.
¹³C NMR - The carbon bearing the nitro group (C2') will be significantly deshielded. - The nitrile carbon will appear around 115-120 ppm.
IR Spectroscopy - Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹. - A sharp peak for the nitrile group (C≡N) around 2220-2230 cm⁻¹. - C-O-C stretching vibrations for the diaryl ether linkage.
Mass Spectrometry - A molecular ion peak corresponding to the mass of the nitrated product. - Fragmentation patterns showing the loss of the nitro group and cleavage of the ether bond.

Conclusion

This technical guide provides a predictive framework for understanding and performing electrophilic aromatic substitution reactions on this compound. By analyzing the directing effects of the constituent functional groups, the regioselectivity of nitration, halogenation, Friedel-Crafts acylation, and sulfonation can be reasonably predicted to occur on the activated p-cresol ring, primarily at the ortho-position to the ether linkage. The provided experimental protocols, adapted from established literature procedures for analogous compounds, offer a starting point for the synthesis of novel derivatives. This guide serves as a valuable resource for chemists engaged in the design and execution of synthetic routes involving substituted diaryl ethers. Further experimental validation is necessary to confirm the predicted outcomes and optimize reaction conditions.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(4-Methylphenoxy)benzonitrile. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are working with or anticipate encountering this class of compounds.

Introduction

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving cleavage of the ether linkage and fragmentation of the constituent aromatic rings. The molecular ion (M+) is anticipated to be relatively stable due to the presence of two aromatic rings.[1]

Table 1: Predicted Major Fragment Ions for this compound
m/zProposed Fragment IonFormulaDescription of Loss
209[C₁₄H₁₁NO]⁺C₁₄H₁₁NOMolecular Ion (M⁺)
180[C₁₃H₈NO]⁺C₁₃H₈NOLoss of CHO
107[C₇H₇O]⁺C₇H₇OCleavage of the ether C-O bond, formation of the 4-methylphenoxy cation
102[C₇H₄N]⁺C₇H₄NCleavage of the ether C-O bond, formation of the 2-cyanophenyl cation
91[C₇H₇]⁺C₇H₇Loss of CO from the 4-methylphenoxy cation, forming the tropylium ion
77[C₆H₅]⁺C₆H₅Loss of HCN from the 2-cyanophenyl cation, or loss of a methyl group from the tropylium ion
76[C₆H₄]⁺C₆H₄Loss of HCN from the benzonitrile moiety, forming a benzyne radical cation[2][3]

Proposed Fragmentation Mechanism

The predicted fragmentation pathways for this compound are visualized in the following diagram. The initial ionization event forms the molecular ion, which then undergoes a series of fragmentation steps to yield the characteristic ions listed in Table 1.

Fragmentation_Pattern M This compound (m/z = 209) F1 m/z = 107 (4-Methylphenoxy cation) M->F1 - C₇H₄N• F2 m/z = 102 (2-Cyanophenyl cation) M->F2 - C₇H₇O• F3 m/z = 91 (Tropylium ion) F1->F3 - CO F4 m/z = 76 (Benzyne radical cation) F2->F4 - CN

Caption: Proposed EI-MS fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a general protocol for the analysis of a small organic molecule like this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

4.1. Instrumentation

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Electron Ionization (EI) source

  • Quadrupole or Time-of-Flight (TOF) mass analyzer

4.2. GC Conditions

  • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

4.3. MS Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation patterns and allows for comparison with library spectra.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

4.4. Sample Preparation

  • Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.

  • Inject 1 µL of the final solution into the GC-MS system.

4.5. Data Analysis

  • The total ion chromatogram (TIC) will show the retention time of the analyte.

  • The mass spectrum corresponding to the chromatographic peak of this compound should be extracted and background-subtracted.

  • The resulting mass spectrum can then be interpreted by identifying the molecular ion and the major fragment ions. Comparison with spectral libraries can aid in identification.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation pattern, centered around the cleavage of the ether bond and subsequent fragmentation of the aromatic moieties, offers a valuable tool for the identification and structural confirmation of this and related compounds in research and development settings. The provided experimental protocol serves as a starting point for method development for the analysis of such molecules.

References

Methodological & Application

Application Notes and Protocols: The Role of Phenoxybenzonitriles in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxybenzonitrile derivatives are significant structural motifs in the development of modern agrochemicals. These compounds, characterized by a diaryl ether linkage and a nitrile group, serve as versatile intermediates in the synthesis of various pesticides, including insecticides, fungicides, and herbicides. The electronic properties conferred by the nitrile group and the structural scaffold of the diaryl ether are pivotal to the biological activity of the final products. While various isomers of phenoxybenzonitriles exist, the substitution pattern on the aromatic rings dictates their specific application and synthetic route.

This document provides detailed application notes and experimental protocols for the synthesis of a key agrochemical intermediate, 4-(4-methylphenoxy)benzylamine, which originates from 4-(4-methylphenoxy)benzonitrile. Although the primary focus of this document is on the 4-isomer due to the extensive availability of documented industrial applications, the synthetic principles, particularly the nucleophilic aromatic substitution (SNAr) for the formation of the diaryl ether, are broadly applicable to other isomers, including 2-(4-Methylphenoxy)benzonitrile, for which specific large-scale agrochemical applications are not as widely reported in public literature.

The protocols detailed below are based on established synthetic routes for intermediates of the potent insecticide and acaricide, Tolfenpyrad.

Synthesis of 4-(4-Methylphenoxy)benzonitrile: A Key Intermediate

The synthesis of 4-(4-methylphenoxy)benzonitrile is a cornerstone in the production of Tolfenpyrad. This reaction is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a phenoxide displaces a halogen on a benzonitrile ring.

Experimental Protocol 1: Synthesis of 4-(4-Methylphenoxy)benzonitrile via SNAr Reaction

Objective: To synthesize 4-(4-methylphenoxy)benzonitrile from p-cresol and p-chlorobenzonitrile.

Materials:

  • p-Cresol

  • p-Chlorobenzonitrile

  • Potassium hydroxide (KOH) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Toluene (for azeotropic removal of water with KOH)

  • Water

  • Petroleum ether

  • Methanol (for recrystallization)

Procedure using Potassium Hydroxide:

  • To a reaction flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus, add p-cresol, potassium hydroxide, and toluene.

  • Heat the mixture to reflux (around 110 °C) to remove water azeotropically.

  • After complete water removal, distill off the majority of the toluene.

  • Cool the reaction mixture to below 80 °C.

  • Add p-chlorobenzonitrile and dimethylformamide (DMF).

  • Heat the mixture to 130-140 °C and maintain this temperature until the reaction is complete (monitored by TLC or GC).[1]

  • Cool the reaction mixture to 35 °C and add ice-cold water to precipitate the product.[1]

  • Filter the crude product, wash the filter cake with water and then with petroleum ether.[1]

  • Dry the solid to obtain crude 4-(4-methylphenoxy)benzonitrile.

  • For further purification, recrystallize the crude product from methanol.[1]

Procedure using Sodium Hydride:

  • In a reaction flask under an inert atmosphere (e.g., nitrogen), add p-cresol and anhydrous DMF.

  • Carefully add sodium hydride (NaH) portion-wise to the solution.

  • Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium p-cresolate.

  • Add p-chlorobenzonitrile to the reaction mixture.

  • Heat the reaction to 150 °C for approximately 1 hour.[1]

  • After completion, cool the mixture and quench with water to precipitate the product.

  • Filter, wash with water, and dry the product.

  • Recrystallize from methanol for higher purity.[1]

Data Presentation: Synthesis of 4-(4-Methylphenoxy)benzonitrile
ParameterMethod with KOHMethod with NaHReference
Reactants p-Cresol, p-Chlorobenzonitrile, KOHp-Cresol, p-Chlorobenzonitrile, NaH[1]
Solvent Toluene, DMFDMF[1]
Reaction Temp. 130-140 °C150 °C[1]
Reaction Time To completion (monitored)1 hour[1]
Yield ~80.6% (reported for similar method)High (not specified)[1]
Purification Recrystallization from MethanolRecrystallization from Methanol[1]

Note: The yield for the KOH method is based on a similar reported procedure and may vary.

Visualization of Synthetic Pathway

Synthesis_of_4_MPB p_cresol p-Cresol intermediate Potassium/Sodium p-cresolate p_cresol->intermediate Deprotonation p_chlorobenzonitrile p-Chlorobenzonitrile product 4-(4-Methylphenoxy)benzonitrile p_chlorobenzonitrile->product SNAr Reaction base Base (KOH or NaH) base->intermediate solvent Solvent (DMF/Toluene) solvent->product intermediate->product

Caption: Synthesis of 4-(4-Methylphenoxy)benzonitrile.

Conversion to 4-(4-methylphenoxy)benzylamine: A Crucial Agrochemical Intermediate

The nitrile group of 4-(4-methylphenoxy)benzonitrile can be readily reduced to a primary amine, yielding 4-(4-methylphenoxy)benzylamine. This amine is a key building block for the synthesis of Tolfenpyrad.

Experimental Protocol 2: Catalytic Hydrogenation of 4-(4-Methylphenoxy)benzonitrile

Objective: To synthesize 4-(4-methylphenoxy)benzylamine by the reduction of 4-(4-methylphenoxy)benzonitrile.

Materials:

  • 4-(4-Methylphenoxy)benzonitrile

  • Modified nano nickel catalyst (or other suitable hydrogenation catalysts like Raney Nickel)

  • Ammonia water

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Prepare the modified nano nickel catalyst as described in relevant patents.[2]

  • In a high-pressure autoclave, charge 4-(4-methylphenoxy)benzonitrile, ethanol, ammonia water, and the modified nano nickel catalyst.[2]

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reaction mixture to the specified temperature with stirring.

  • Maintain the reaction under these conditions until the uptake of hydrogen ceases, indicating the completion of the reaction.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate contains the desired product, 4-(4-methylphenoxy)benzylamine, which can be isolated by evaporation of the solvent and further purified if necessary.

Data Presentation: Synthesis of 4-(4-methylphenoxy)benzylamine
ParameterValueReference
Starting Material 4-(4-Methylphenoxy)benzonitrile[2]
Catalyst Modified nano nickel[2]
Reagents Ammonia water, Hydrogen (H₂)[2]
Solvent Ethanol[2]
Reaction Type Catalytic Hydrogenation[2]

Visualization of Experimental Workflow

Hydrogenation_Workflow start Start charge_reactor Charge Autoclave with: - 4-(4-Methylphenoxy)benzonitrile - Catalyst - Ethanol - Ammonia Water start->charge_reactor seal_purge Seal and Purge with H₂ charge_reactor->seal_purge pressurize_heat Pressurize with H₂ and Heat seal_purge->pressurize_heat reaction Maintain Reaction Conditions (Stirring, Temp, Pressure) pressurize_heat->reaction cool_vent Cool and Vent reaction->cool_vent filter Filter to Remove Catalyst cool_vent->filter isolate Isolate Product (4-(4-methylphenoxy)benzylamine) filter->isolate end End isolate->end

Caption: Workflow for the catalytic hydrogenation.

Logical Relationship: From Intermediate to Final Agrochemical

The synthesized 4-(4-methylphenoxy)benzylamine is a crucial component in the final step of synthesizing Tolfenpyrad. It is typically reacted with a pyrazole carboxylic acid derivative to form the final active ingredient.

Tolfenpyrad_Synthesis_Logic cluster_step1 Step 1: Diaryl Ether Formation cluster_step2 Step 2: Nitrile Reduction cluster_step3 Step 3: Amide Coupling p_cresol p-Cresol mpb 4-(4-Methylphenoxy)benzonitrile p_cresol->mpb p_halobenzonitrile p-Halobenzonitrile p_halobenzonitrile->mpb mpba 4-(4-methylphenoxy)benzylamine mpb->mpba tolfenpyrad Tolfenpyrad mpba->tolfenpyrad pyrazole_acid Pyrazole Carboxylic Acid Derivative pyrazole_acid->tolfenpyrad

Caption: Logical flow of Tolfenpyrad synthesis.

Conclusion

The synthesis of phenoxybenzonitrile derivatives is a critical process in the agrochemical industry. While the focus of available literature is heavily on the 4-isomer due to its use in the production of Tolfenpyrad, the fundamental chemical principles and protocols outlined here provide a solid foundation for researchers and scientists working with related structures. The detailed experimental protocols and data tables offer a practical guide for the synthesis of these important intermediates, and the visualized workflows and pathways provide a clear understanding of the logical and procedural steps involved in the journey from basic precursors to advanced agrochemical building blocks. Further research into the applications of other isomers, such as this compound, may unveil new classes of active agrochemical compounds.

References

Application Notes and Protocols: 2-(4-Methylphenoxy)benzonitrile as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-(4-Methylphenoxy)benzonitrile is a valuable bifunctional molecule, incorporating both a diaryl ether linkage and a versatile nitrile group.[1] These structural motifs are prevalent in a wide array of pharmaceuticals and agrochemicals.[1] The electron-withdrawing nature of the nitrile group activates the aromatic ring and provides a synthetic handle for conversion into other key functional groups such as amines and carboxylic acids, making it an important precursor for the synthesis of more complex pharmaceutical intermediates.[2] This document outlines the primary synthesis methods for this compound and provides detailed protocols for its subsequent conversion into key pharmaceutical building blocks.

Synthesis of this compound

The most common and effective methods for synthesizing this compound involve the formation of the diaryl ether bond through nucleophilic aromatic substitution (SNAr) or copper-catalyzed Ullmann condensation reactions.[1][3]

The SNAr reaction is facilitated by the electron-withdrawing nitrile group (-CN), which activates the ortho position of the benzonitrile ring towards nucleophilic attack by the phenoxide.[1] The Ullmann reaction is a classic method for forming diaryl ethers, traditionally requiring high temperatures and stoichiometric copper, though modern variations utilize copper catalysts with ligands under milder conditions.[1][3]

General Synthesis Workflow

The synthesis typically involves the reaction of a 2-halobenzonitrile with 4-methylphenol (p-cresol) in the presence of a base. The choice of base, solvent, and catalyst (if any) can significantly influence the reaction efficiency and yield.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification 2-Halobenzonitrile 2-Halobenzonitrile Mixing Mixing 2-Halobenzonitrile->Mixing p-Cresol p-Cresol p-Cresol->Mixing Base Base Base->Mixing Heating Heating Mixing->Heating Solvent Quenching Quenching Heating->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Crystallization Crystallization Extraction->Crystallization Final_Product This compound Crystallization->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a representative procedure for the synthesis of this compound via an SNAr reaction.

Materials:

  • 2-Chlorobenzonitrile

  • 4-Methylphenol (p-cresol)

  • Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Toluene

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-methylphenol (1.05 eq) in a suitable solvent like DMSO, add a strong base such as potassium hydroxide (1.1 eq) or sodium hydride (1.05 eq).[1]

  • If using KOH with toluene, heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.[1]

  • Cool the mixture to room temperature and add 2-chlorobenzonitrile (1.0 eq).

  • Heat the reaction mixture to 120-150°C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.[4]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with 1N NaOH solution, followed by water and then brine.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) to yield pure this compound.[4]

Data Presentation: Synthesis Conditions
ReactantsBaseCatalystSolventTemp (°C)Time (h)Yield (%)Reference
2-Chlorobenzonitrile, p-CresolKOHNoneToluene/DMF1401~85%[5]
2-Chlorobenzonitrile, p-CresolNaHNoneDMF1501>90%[6]
2-Fluorobenzonitrile, p-Cresol Na-saltNoneNoneDMSO45-5024~80%[5]
p-Chlorobenzonitrile, p-CresolKOHNano-NickelDMSO1503High[7]

Note: Yields are approximate and can vary based on specific reaction scale and purification methods. Some data is for the analogous 4-isomer due to limited specific data for the 2-isomer.

Applications in Pharmaceutical Intermediate Synthesis

The synthetic utility of this compound lies in the reactivity of its nitrile group, which can be converted into other functional groups critical for building pharmaceutical scaffolds.[2]

Intermediates_Formation cluster_products Key Pharmaceutical Intermediates Precursor This compound Amine 2-(4-Methylphenoxy)benzylamine Precursor->Amine Reduction (e.g., H₂/Catalyst, LiAlH₄) Acid 2-(4-Methylphenoxy)benzoic acid Precursor->Acid Hydrolysis (Acid or Base) SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) SERT->Serotonin_Vesicle Serotonin_Synapse->SERT Reuptake Receptor Postsynaptic Receptors Serotonin_Synapse->Receptor Binding Signal Neuronal Signal Receptor->Signal Activation SSRI SSRI Drug SSRI->SERT Blockade

References

Application Notes and Protocols for the Synthesis of Diaryl Ethers via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaryl ethers are a crucial structural motif in a vast array of biologically active molecules, including antibiotics, anticancer agents, and crop protection agents. The synthesis of these compounds is therefore of significant interest to the pharmaceutical and agrochemical industries. Nucleophilic aromatic substitution (SNAr) offers a powerful and versatile method for the construction of the diaryl ether linkage. This application note provides detailed protocols for several SNAr-based methods for the synthesis of diaryl ethers, including classical thermal conditions, microwave-assisted synthesis, and a hydroxide-mediated approach. Additionally, comparative data and protocols for related transition-metal-catalyzed methods, such as the Ullmann condensation and Buchwald-Hartwig reaction, are presented to offer a broader perspective on diaryl ether synthesis.

Overview of Synthetic Strategies

The formation of a diaryl ether bond via nucleophilic aromatic substitution typically involves the reaction of an electron-deficient aryl halide or sulfonate with a phenol in the presence of a base. The aromatic ring undergoing substitution must be activated by at least one strong electron-withdrawing group (e.g., nitro, cyano) positioned ortho or para to the leaving group.

Data Presentation: Comparison of Diaryl Ether Synthesis Protocols

The following table summarizes quantitative data for different protocols, allowing for a direct comparison of their efficiencies under various conditions.

Protocol Aryl Halide/Electrophile Phenol/Nucleophile Base Solvent Temperature (°C) Time Yield (%) Reference
Microwave-Assisted SNAr 2-FluorobenzonitrileGuaiacolK₂CO₃DMSOReflux10 min85[1][2]
Microwave-Assisted SNAr 4-Fluorobenzonitrile4-ChlorophenolK₂CO₃DMSOReflux10 min87[1][2]
Hydroxide-Mediated SNAr Depside Precursor (Internal)(Internal)KOHDMSO/H₂ORoom Temp1-2 h81[1][3]
Ullmann Condensation 4-ChloronitrobenzenePhenolKOH-High Temp-Moderate[4]
Buchwald-Hartwig Amination Aryl HalideAnilineCs₂CO₃Toluene10016 h-[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution

This protocol describes the rapid synthesis of diaryl ethers using microwave irradiation, which can significantly reduce reaction times compared to conventional heating.[1][2]

Materials:

  • Electron-deficient aryl halide (e.g., 2-fluorobenzonitrile)

  • Phenol (e.g., guaiacol)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the aryl halide (1.0 mmol), the phenol (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add DMSO (3-5 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a temperature sufficient to maintain reflux for 5-10 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydroxide-Mediated Intramolecular SNAr Rearrangement

This protocol details a specific application of SNAr in a hydroxide-mediated intramolecular rearrangement to form a diaryl ether linkage within a depside derivative.[1][3]

Materials:

  • Depside precursor (0.6 mmol)

  • Potassium hydroxide (KOH) (1.2 mmol)

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • Prepare a mixed solvent of DMSO and water (10:1 v/v).

  • Dissolve potassium hydroxide (67.3 mg, 1.2 mmol) in 20 mL of the DMSO/water solvent mixture in a round-bottom flask with stirring at room temperature.

  • Add the depside precursor (0.6 mmol) to the stirred solution.

  • Continue stirring at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography.

  • Upon completion, acidify the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by chromatography to yield the diaryl ether product.

Protocol 3: Classical Ullmann Condensation

The Ullmann condensation is a classical method for diaryl ether synthesis that utilizes a copper catalyst.[4]

Materials:

  • Aryl halide (e.g., 4-chloronitrobenzene)

  • Phenol

  • Potassium hydroxide (KOH)

  • Copper catalyst (e.g., copper powder or copper salts)

Procedure:

  • Combine the aryl halide (1.0 equiv), phenol (1.0-1.2 equiv), and potassium hydroxide (1.0-1.2 equiv) in a high-boiling point solvent or neat.

  • Add a catalytic amount of a copper species.

  • Heat the reaction mixture to a high temperature (often exceeding 200 °C) for several hours.

  • Monitor the reaction progress by TLC.

  • After cooling, work up the reaction by adding water and an organic solvent.

  • Separate the organic layer, wash with water and brine, and dry over a drying agent.

  • Purify the product by distillation or recrystallization.

Protocol 4: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that can be used to form diaryl ethers.[5]

Materials:

  • Aryl halide or triflate

  • Phenol

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., a biarylphosphine)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

  • Add the aryl halide and the phenol.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or GC/MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide + Phenol + Base Solvent Add Solvent (e.g., DMSO) Reactants->Solvent 1. Heating Heating (Conventional or Microwave) Solvent->Heating 2. Quench Quench Reaction (e.g., add water) Heating->Quench 3. Extract Extraction Quench->Extract 4. Dry Drying Extract->Dry 5. Purify Purification (e.g., Chromatography) Dry->Purify 6. Product Diaryl Ether Product Purify->Product 7.

Caption: General experimental workflow for SNAr diaryl ether synthesis.

SNAr_Mechanism Reactants Ar-X + Nu- Intermediate Meisenheimer Complex [Ar(X)Nu]- Reactants->Intermediate Nucleophilic Attack Product Ar-Nu + X- Intermediate->Product Loss of Leaving Group

References

Application Notes and Protocols: 2-(4-Methylphenoxy)benzonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenoxy)benzonitrile is a diaryl ether nitrile compound with significant potential in the field of materials science. Its rigid aromatic backbone, combined with the polar nitrile group, makes it an attractive monomer for the synthesis of high-performance polymers.[1] These polymers are expected to exhibit excellent thermal stability, mechanical strength, and chemical resistance, positioning them for applications in demanding sectors such as aerospace, electronics, and automotive industries.[1] This document provides an overview of its potential applications, key data of analogous materials, and detailed, albeit hypothetical, protocols for its synthesis and polymerization.

Disclaimer: The following application notes and protocols are based on established principles of polymer chemistry and data from structurally similar compounds, particularly the isomeric 4-(4-methylphenoxy)benzonitrile and other poly(arylene ether nitrile)s (PAENs). Direct experimental data for the polymerization of this compound and the properties of the resulting polymer are limited in publicly available literature. These protocols should therefore be considered as a starting point for experimental investigation.

Potential Applications in Materials Science

The unique molecular architecture of this compound suggests its utility in the development of advanced materials:

  • High-Performance Thermoplastics: As a monomer, it can be polymerized to produce poly(arylene ether nitrile)s (PAENs).[1] These amorphous or semi-crystalline thermoplastics are known for their high glass transition temperatures (Tg), excellent thermal and oxidative stability, and good mechanical properties.[2][3] The ortho-position of the nitrile group may influence polymer chain conformation, potentially leading to unique material properties compared to its isomers.[1]

  • Thermosetting Resins: The nitrile groups can undergo cyclotrimerization at high temperatures to form a highly cross-linked triazine network. This process can be utilized to develop thermosetting resins with exceptional thermal stability and solvent resistance, suitable for composite matrices and adhesives.[4]

  • Dielectric Materials: The polar nitrile group contributes to a high dipole moment, which can be advantageous in the formulation of materials with specific dielectric properties for applications in electronic components.[3]

Data Presentation: Properties of Analogous High-Performance Polymers

To provide a benchmark for the potential performance of polymers derived from this compound, the following table summarizes key properties of related PAENs and other high-performance polymers.

PolymerGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (TGA) (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
Poly(ether nitrile) (from 2,6-dichlorobenzonitrile and resorcinol)>200 (estimated)>400Not ReportedNot Reported[2]
Poly(ether nitrile ketone) (BP-PENK30)Not ReportedNot Reported109.945.2[3]
Phthalonitrile Polymer (BDS)337>45064.16Not Reported
Poly(allyl 2-cyanoacrylate)~165-170Thermally unstable above TgNot ReportedNot Reported[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of this compound based on the nucleophilic aromatic substitution (SNAr) reaction between 2-chlorobenzonitrile and 4-methylphenol.[1]

Materials:

  • 2-Chlorobenzonitrile

  • 4-Methylphenol (p-cresol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Dean-Stark trap

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, Dean-Stark trap, and nitrogen inlet, add 2-chlorobenzonitrile (1.0 eq), 4-methylphenol (1.1 eq), and potassium carbonate (1.5 eq).

  • Add a mixture of toluene and N,N-dimethylformamide (e.g., 4:1 v/v) to the flask.

  • Heat the reaction mixture to reflux (typically 140-160 °C) under a nitrogen atmosphere.

  • Azeotropically remove water using the Dean-Stark trap to drive the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically after 8-24 hours), cool the mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid residue with toluene.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic phase sequentially with deionized water (2x) and brine (1x).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Hypothetical Polymerization of this compound to Poly(arylene ether nitrile)

This protocol outlines a hypothetical procedure for the synthesis of a high molecular weight poly(arylene ether nitrile) from a bisphenol and an activated dihalide, in this case, a dihalobenzonitrile. For the homopolymerization of a monomer like this compound, a self-condensation reaction would be required, which is less common for this class of monomers. Therefore, a copolymerization with a bisphenol is presented as a more likely route. Here, we will use a generic bisphenol A as an example comonomer with an activated dihalide, and this compound could be considered as a modifier or part of a more complex monomer design. A more direct, though less documented, approach would be the polymerization of a dihydroxy-functionalized derivative of this compound with an activated dihalide.

Materials:

  • Bisphenol A (or other suitable bisphenol)

  • 2,6-Dichlorobenzonitrile (as an example of an activated dihalide)

  • This compound (as a potential end-capper or comonomer for property modification)

  • Potassium carbonate (K₂CO₃), anhydrous and finely ground

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol

  • Deionized water

  • Round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer

  • Dean-Stark trap

  • Heating mantle with temperature controller

Procedure:

  • Dry all glassware thoroughly in an oven before use.

  • To a round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, reflux condenser, and Dean-Stark trap, add Bisphenol A (1.0 eq), 2,6-dichlorobenzonitrile (1.0 eq), and finely ground, anhydrous potassium carbonate (1.1 eq).

  • Add anhydrous NMP and toluene (e.g., 80:20 v/v) to the flask to achieve a solids concentration of 20-30% (w/v).

  • Heat the mixture to reflux (around 140-150 °C) under a gentle nitrogen purge to azeotropically remove water.

  • After the complete removal of water (approximately 4-6 hours), slowly distill off the toluene to raise the reaction temperature to 180-200 °C.

  • Maintain the reaction at this temperature for 6-12 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • To control the molecular weight, a monofunctional reactant like this compound could be added towards the end of the reaction as an end-capper.

  • Cool the viscous polymer solution to below 100 °C and dilute with NMP if necessary.

  • Precipitate the polymer by slowly pouring the solution into a large excess of vigorously stirred methanol or water.

  • Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot deionized water to remove residual salts and solvent.

  • Dry the polymer in a vacuum oven at 120 °C until a constant weight is achieved.

Visualizations

Synthesis_Workflow Reactants Reactants: - 2-Chlorobenzonitrile - 4-Methylphenol - K₂CO₃ - Toluene/DMF Reaction Nucleophilic Aromatic Substitution Reaction (140-160°C, N₂) Reactants->Reaction Workup Workup: - Filtration - Washing (H₂O, Brine) - Drying (MgSO₄) Reaction->Workup Purification Purification: - Rotary Evaporation - Vacuum Distillation or  Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Polymerization_Workflow Monomers Monomers & Reagents: - Bisphenol A - 2,6-Dichlorobenzonitrile - K₂CO₃ - NMP/Toluene Polymerization Polycondensation (180-200°C, N₂) Monomers->Polymerization Precipitation Precipitation in Methanol/Water Polymerization->Precipitation Washing Washing with Methanol and Water Precipitation->Washing Drying Vacuum Drying (120°C) Washing->Drying Polymer Poly(arylene ether nitrile) Drying->Polymer

References

Application Notes and Protocols: Derivatization of the Nitrile Group in 2-(4-Methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the nitrile group in 2-(4-Methylphenoxy)benzonitrile. This versatile starting material can be converted into several key functional groups, including amides, carboxylic acids, primary amines, and tetrazoles. These derivatives serve as valuable intermediates and building blocks in medicinal chemistry and drug discovery, finding applications as isosteres for carboxylic acids or as key pharmacophores in various therapeutic agents.[1] The unique diaryl ether scaffold combined with the reactivity of the nitrile group makes this compound a significant substrate for creating diverse molecular architectures.[2]

Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding amide or carboxylic acid. The extent of hydrolysis is controlled by the reaction conditions.

Partial Hydrolysis to 2-(4-Methylphenoxy)benzamide

Partial hydrolysis of the nitrile under controlled conditions yields the primary amide, 2-(4-Methylphenoxy)benzamide. This transformation is crucial for introducing a key structural motif present in many biologically active molecules.

Experimental Protocol: Synthesis of 2-(4-Methylphenoxy)benzamide

  • Materials:

    • This compound

    • Concentrated sulfuric acid

    • Deionized water

    • Ice

    • Sodium carbonate solution (10%)

    • Dichloromethane

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a suitable organic solvent like glacial acetic acid.

    • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq) with stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for a specified time (monitor by TLC).

    • After completion, carefully pour the reaction mixture onto crushed ice with stirring.

    • Neutralize the solution with a 10% sodium carbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-(4-Methylphenoxy)benzamide.

    • Purify the product by recrystallization or column chromatography.

Complete Hydrolysis to 2-(4-Methylphenoxy)benzoic Acid

Prolonged heating under acidic or basic conditions leads to the complete hydrolysis of the nitrile to the carboxylic acid, 2-(4-Methylphenoxy)benzoic acid. This compound has potential applications in the synthesis of anti-inflammatory and analgesic agents.[3]

Experimental Protocol: Synthesis of 2-(4-Methylphenoxy)benzoic Acid

  • Materials:

    • This compound

    • Sodium hydroxide (or potassium hydroxide)

    • Ethanol (or other suitable alcohol)

    • Deionized water

    • Concentrated hydrochloric acid

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), sodium hydroxide (2.0-3.0 eq), and a mixture of ethanol and water.

    • Heat the mixture to reflux with stirring for several hours until the reaction is complete (monitor by TLC).[4]

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.

    • Extract the precipitated acid with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield 2-(4-Methylphenoxy)benzoic acid.

    • The product can be further purified by recrystallization.

Reduction of the Nitrile Group to a Primary Amine

The nitrile group can be reduced to a primary amine, [2-(4-methylphenoxy)phenyl]methanamine, a valuable synthon for the preparation of various pharmaceutical and agrochemical compounds.

Experimental Protocol: Synthesis of [2-(4-methylphenoxy)phenyl]methanamine

  • Materials:

    • This compound

    • Raney® Nickel (or other suitable catalyst like Palladium on carbon)

    • Methanol (or ethanol)

    • Ammonia (optional, to suppress secondary amine formation)

    • Hydrogen gas source

    • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

    • Celite® for filtration

  • Procedure:

    • In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in methanol.

    • Carefully add a catalytic amount of Raney® Nickel slurry under an inert atmosphere.[5][6]

    • (Optional) Add a solution of ammonia in methanol to suppress the formation of secondary amines.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi) and heat to the appropriate temperature (e.g., 50-80°C) with vigorous stirring.

    • Monitor the reaction progress by the uptake of hydrogen.

    • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude [2-(4-methylphenoxy)phenyl]methanamine.

    • The product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Conversion of the Nitrile Group to a Tetrazole

The [3+2] cycloaddition reaction of the nitrile group with an azide source, typically sodium azide, provides the corresponding 5-substituted-1H-tetrazole. Tetrazoles are important in medicinal chemistry as they can act as bioisosteres of carboxylic acids.[1]

Experimental Protocol: Synthesis of 5-[2-(4-methylphenoxy)phenyl]-1H-tetrazole

  • Materials:

    • This compound

    • Sodium azide

    • Ammonium chloride (or a Lewis acid catalyst like zinc chloride)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

    • Add sodium azide (1.5-2.0 eq) and ammonium chloride (1.5-2.0 eq) to the solution.

    • Heat the reaction mixture to 100-120°C and stir for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

    • Acidify the mixture to pH 2-3 with 1 M hydrochloric acid to precipitate the tetrazole.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 5-[2-(4-methylphenoxy)phenyl]-1H-tetrazole.

    • The product can be purified by recrystallization.

Quantitative Data Summary

Starting MaterialProductReaction TypeReagentsTypical Yield (%)
This compound2-(4-Methylphenoxy)benzamidePartial HydrolysisH₂SO₄, H₂O60-80
This compound2-(4-Methylphenoxy)benzoic acidComplete HydrolysisNaOH, H₂O/EtOH85-95
This compound[2-(4-methylphenoxy)phenyl]methanamineReductionRaney® Ni, H₂80-90
This compound5-[2-(4-methylphenoxy)phenyl]-1H-tetrazoleCycloadditionNaN₃, NH₄Cl85-95

Experimental and Logical Workflow Diagrams

experimental_workflow cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_cycloaddition Cycloaddition start This compound amide 2-(4-Methylphenoxy)benzamide start->amide H₂SO₄ (conc.) Controlled Temp. acid 2-(4-Methylphenoxy)benzoic acid start->acid H⁺/H₂O or OH⁻/H₂O Reflux amine [2-(4-methylphenoxy)phenyl]methanamine start->amine H₂ / Catalyst (e.g., Raney Ni) tetrazole 5-[2-(4-methylphenoxy)phenyl]-1H-tetrazole start->tetrazole NaN₃, NH₄Cl DMF, Heat amide->acid H⁺/H₂O or OH⁻/H₂O Reflux logical_relationship cluster_derivatives Chemical Derivatives compound This compound amide Amide compound->amide Partial Hydrolysis acid Carboxylic Acid compound->acid Complete Hydrolysis amine Primary Amine compound->amine Reduction tetrazole Tetrazole compound->tetrazole Cycloaddition application Applications in Drug Discovery amide->application acid->application amine->application tetrazole->application signaling_pathway drug_candidate Benzonitrile Derivative (e.g., Tetrazole) target Biological Target (e.g., Enzyme, Receptor) drug_candidate->target Binding/ Inhibition pathway Signaling Pathway target->pathway Modulation response Cellular Response pathway->response Altered Signaling therapeutic_effect Therapeutic Effect response->therapeutic_effect Leads to

References

Application Notes: The Utility of 2-(4-Methylphenoxy)benzonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(4-Methylphenoxy)benzonitrile is a versatile aromatic compound characterized by a diaryl ether linkage and a nitrile functional group. This unique combination of structural motifs makes it a valuable starting material and intermediate in the synthesis of various heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and drug development. The electron-withdrawing nature of the nitrile group activates the aromatic ring, while the nitrile itself can participate in cyclization reactions to form nitrogen-containing heterocycles. These application notes explore its use in synthesizing key heterocyclic systems like quinazolines and benzodiazepines.

Application 1: Synthesis of Quinazoline Derivatives

The quinazoline framework is a prominent feature in numerous pharmacologically active molecules, including approved drugs for cancer therapy. This compound can serve as a precursor for quinazoline derivatives through a multi-step synthetic sequence. The primary strategy involves the introduction of an amino group at the position ortho to the nitrile, creating a 2-aminobenzonitrile intermediate, which is primed for cyclization.

A common pathway to achieve this is through the nitration of the benzonitrile ring, followed by the reduction of the nitro group to an amine.[1] This resulting 2-amino-6-(4-methylphenoxy)benzonitrile can then undergo cyclization with various one-carbon synthons (e.g., formamides, orthoesters, or aldehydes) to construct the pyrimidine ring of the quinazoline system.[1][2] Modern transition-metal-catalyzed methods also offer direct routes to quinazolines from benzonitriles, providing alternative and potentially more efficient pathways.[1][2]

Application 2: A Potential Synthetic Pathway to Benzodiazepine Scaffolds

Benzodiazepines are a critical class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant properties.[3][4] While not a direct precursor, this compound can be envisioned as a starting point for the synthesis of novel benzodiazepine analogues through a more elaborate, multi-step pathway.

The synthesis would necessitate significant functional group transformations. For instance, the nitrile group could be reduced to an aminomethyl group or hydrolyzed and converted into a ketone. Subsequently, the introduction of a second nitrogen atom onto the benzoyl portion of the molecule would be required to facilitate the final ring-closing condensation reaction that forms the seven-membered diazepine ring. This approach allows for the incorporation of the (4-methylphenoxy) moiety into novel benzodiazepine structures, potentially modulating their pharmacological profile.

Quantitative Data Summary

The following table summarizes representative reaction conditions for the key transformations involved in the synthesis of heterocyclic compounds from this compound. The data is compiled from analogous reactions reported in the literature for similar substrates.

Transformation Starting Material Reagents & Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
NitrationThis compoundHNO₃, H₂SO₄Acetic Anhydride0 - 252 - 475-85 (Estimated)General Method
Nitro Reduction2-Nitro-6-(4-methylphenoxy)benzonitrileH₂, Pd/C (10%)Methanol/Ethyl Acetate25 (rt)6 - 12>90 (Estimated)[3]
Quinazoline Formation2-Amino-6-(4-methylphenoxy)benzonitrileDimethylformamide-dimethylacetal (DMF-DMA)DMF120 - 1408 - 1660-80 (Estimated)[1]
Benzodiazepine Cyclization2-Amino-ketone precursorAcetic Acid, HeatToluene110 (reflux)12 - 2450-70 (Estimated)[4][5]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-(4-methylphenoxy)benzonitrile (Two-Step Procedure)

Step A: Nitration of this compound

  • In a flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0°C, add this compound (1.0 eq).

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture over crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the nitro-intermediate.

Step B: Reduction to 2-Amino-6-(4-methylphenoxy)benzonitrile

  • To a solution of the nitro-intermediate from Step A (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the mixture vigorously at room temperature for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-6-(4-methylphenoxy)benzonitrile, which can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Cyclization to a 4-(4-Methylphenoxy)quinazoline Derivative

  • In a sealed reaction tube, dissolve 2-amino-6-(4-methylphenoxy)benzonitrile (1.0 eq) in dimethylformamide (DMF).

  • Add dimethylformamide-dimethylacetal (DMF-DMA) (2.0-3.0 eq).

  • Seal the tube and heat the reaction mixture to 130°C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired quinazoline derivative.

Visualizations

Synthesis_Workflow_Quinazoline start This compound intermediate1 Nitration (HNO₃, H₂SO₄) start->intermediate1 product1 2-Nitro-6-(4-methylphenoxy)benzonitrile intermediate1->product1 intermediate2 Reduction (H₂, Pd/C) product1->intermediate2 product2 2-Amino-6-(4-methylphenoxy)benzonitrile intermediate2->product2 intermediate3 Cyclization (e.g., DMF-DMA) product2->intermediate3 final_product Substituted Quinazoline intermediate3->final_product Conceptual_Pathway_Benzodiazepine start This compound step1 Functional Group Transformation of Nitrile (e.g., to Ketone) start->step1 intermediate1 2-Acyl-diaryl ether step1->intermediate1 step2 Introduction of Amino Group (e.g., Amination) intermediate1->step2 intermediate2 2-Amino-acyl-diaryl ether step2->intermediate2 step3 Condensation & Cyclization intermediate2->step3 final_product Substituted Benzodiazepine step3->final_product Logical_Relationships start This compound (Starting Material) inter Key Intermediate (2-Aminobenzonitrile derivative) start->inter Functionalization class2 Benzodiazepines (via multi-step conversion) start->class2 Advanced Transformation class1 Quinazolines inter->class1 Cyclization

References

The Indispensable Role of Polar Aprotic Solvents: Application Notes and Protocols for DMF and DMSO in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the choice of solvent is a critical parameter that dictates reaction outcomes, efficiency, and scalability. Among the diverse classes of solvents, polar aprotic solvents, particularly N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), have established themselves as versatile workhorses. Their unique combination of high polarity, ability to dissolve a wide range of substrates, and lack of acidic protons makes them ideal media for a vast array of chemical transformations. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in harnessing the full potential of DMF and DMSO in their synthetic endeavors.

Physicochemical Properties and Comparative Overview

DMF and DMSO share several key characteristics that underpin their utility in synthesis. Both are highly polar, miscible with water and many organic solvents, and have high boiling points, which allows for a wide range of reaction temperatures.[1][2] However, subtle differences in their physical and chemical properties can lead to significant variations in reaction performance.

Table 1: Physicochemical Properties of DMF and DMSO [1][2][3]

PropertyN,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
Formula C₃H₇NOC₂H₆OS
Molar Mass ( g/mol ) 73.0978.13
Boiling Point (°C) 153189
Melting Point (°C) -6118.5
Density (g/mL at 20°C) 0.9441.100
Dielectric Constant (ε at 20°C) 36.747.2
Dipole Moment (D) 3.823.96
Refractive Index (n²⁰/D) 1.43051.4790

The higher dielectric constant and dipole moment of DMSO suggest it is more polar than DMF, which can influence the solvation of ionic intermediates and, consequently, reaction rates.[4]

Applications in Key Synthetic Transformations

Nucleophilic Substitution Reactions (SN2 and SNAr)

Polar aprotic solvents are the preferred medium for SN2 reactions because they effectively solvate cations while leaving the anionic nucleophile relatively "naked" and highly reactive.[5][6][7] This leads to significant rate accelerations compared to protic solvents.

Table 2: Relative Rate Comparison for an SN2 Reaction [5][6]

SolventTypeRelative Rate
MethanolPolar Protic1
WaterPolar Protic7
DMSO Polar Aprotic 1,300,000
DMF Polar Aprotic 2,800,000

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) using DMF [8]

This protocol describes the substitution of an activated aryl halide with dimethylamine generated in situ from DMF.

Materials:

  • Aryl halide (e.g., 4-fluoronitrobenzene)

  • N,N-Dimethylformamide (DMF)

  • 10 M Potassium Hydroxide (KOH) solution

  • Water

  • Diethyl ether (Et₂O)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, heat a mixture of DMF (2.00 mL, 25.8 mmol) and 10 M KOH (0.500 mL, 5.00 mmol) at reflux for 5 minutes.

  • Add the aryl halide (1.00 mmol) to the reaction mixture.

  • Heat the resulting mixture at 95 °C for 30 minutes.

  • Add another portion of 10 M KOH (0.500 mL, 5.00 mmol) and continue heating for an additional 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is incomplete, add further portions of 10 M KOH (0.500 mL) at 30-minute intervals until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • If the product is a solid, collect it by vacuum filtration.

  • If the product is an oil, extract the aqueous mixture with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Oxidation Reactions: The Swern Oxidation

DMSO serves as a mild and selective oxidizing agent in a variety of named reactions, most notably the Swern oxidation.[9][10][11] This reaction converts primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation to carboxylic acids.[8]

Mechanism of the Swern Oxidation

The Swern oxidation proceeds through the activation of DMSO with an electrophile, typically oxalyl chloride, to form a highly reactive sulfonium species. The alcohol then adds to this intermediate, and subsequent deprotonation by a hindered base leads to the elimination of dimethyl sulfide and the formation of the carbonyl compound.[9][10][]

Swern_Mechanism DMSO DMSO ActivatedDMSO Chlorosulfonium Salt DMSO->ActivatedDMSO + Oxalyl Chloride - CO, -CO₂ OxalylChloride Oxalyl Chloride Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium + Alcohol Alcohol R-CH₂OH Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Base - Base·HCl Product Aldehyde/Ketone + DMS Ylide->Product Elimination Base Triethylamine (Base)

Mechanism of the Swern Oxidation.

Protocol 2: Detailed Experimental Protocol for the Swern Oxidation [6][13]

Materials:

  • Primary or secondary alcohol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DCM (0.2 M relative to the alcohol).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.2 equivalents) to the stirred DCM.

  • In a separate flask, prepare a solution of DMSO (2.4 equivalents) in anhydrous DCM.

  • Add the DMSO solution dropwise to the oxalyl chloride solution at -78 °C over 5 minutes. Caution: Gas evolution (CO and CO₂) occurs.

  • Stir the mixture for 10 minutes at -78 °C.

  • Prepare a solution of the alcohol (1.0 equivalent) in anhydrous DCM.

  • Slowly add the alcohol solution to the reaction mixture via syringe over 10 minutes, maintaining the temperature at -78 °C.

  • Stir the mixture for 20 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise via syringe, ensuring the temperature remains below -65 °C.

  • Stir the reaction mixture at -78 °C for an additional 10 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde or ketone by flash column chromatography.

Formylation Reactions: The Vilsmeier-Haack Reaction

DMF is not merely a solvent; it can also act as a reagent. In the Vilsmeier-Haack reaction, DMF, in combination with an activating agent like phosphorus oxychloride (POCl₃), serves as the source of a formyl group for the formylation of electron-rich aromatic and heteroaromatic compounds.[14][15]

Vilsmeier_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF VilsmeierReagent Vilsmeier Reagent (Iminium Salt) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate VilsmeierReagent->Intermediate + Arene Arene Electron-Rich Arene Aldehyde Aryl Aldehyde Intermediate->Aldehyde Hydrolysis

Workflow of the Vilsmeier-Haack Reaction.

Protocol 3: Experimental Protocol for the Vilsmeier-Haack Reaction [15]

Materials:

  • Electron-rich aromatic substrate

  • N,N-Dimethylformamide (DMF)

  • (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent, pre-formed or generated in situ)

  • Sodium acetate (NaOAc)

  • Water

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the aromatic substrate (1.0 equivalent) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Vilsmeier reagent (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6.5 hours.

  • Prepare a solution of sodium acetate (5.6 equivalents) in water.

  • Cool the reaction mixture back to 0 °C and add the sodium acetate solution.

  • Stir the mixture for 10 minutes at 0 °C.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude aldehyde by silica gel column chromatography.

Palladium-Catalyzed Cross-Coupling: The Suzuki Coupling

DMF is a common solvent for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which forms carbon-carbon bonds between organoboranes and organic halides or triflates.[16][17][18][19] Its ability to dissolve both the organic substrates and the inorganic base is crucial for the reaction's success.

Protocol 4: General Protocol for a Suzuki Coupling Reaction in Aqueous DMF [19]

Materials:

  • Aryl bromide or chloride

  • Arylboronic acid

  • Palladium catalyst (e.g., PdCl₂, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2.0-3.0 equivalents).

  • Add a mixture of DMF and water (e.g., 4:1 v/v) to the vessel.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Peptide Synthesis

DMF is the solvent of choice for solid-phase peptide synthesis (SPPS) due to its excellent solvating properties for both the growing peptide chain and the amino acid building blocks.[3][11][]

Protocol 5: General Peptide Coupling Step in SPPS using DMF [11]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected amino acid

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound peptide in DMF.

  • Deprotect the N-terminal Fmoc group using a solution of 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents), coupling reagent (e.g., HBTU, 2-5 equivalents), and a base (e.g., DIPEA, 4-10 equivalents) in DMF.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat the deprotection and coupling cycle for the subsequent amino acids.

Application in Drug Development: Targeting Signaling Pathways

The synthesis of small molecule inhibitors of key cellular signaling pathways is a cornerstone of modern drug discovery. DMF and DMSO are frequently employed as solvents in the synthesis of these biologically active molecules, including kinase inhibitors.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[9][13][15] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[14] Small molecule inhibitors targeting kinases within this pathway, such as MEK and ERK, are often synthesized using polar aprotic solvents.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription MEK_Inhibitor MEK Inhibitor (Synthesized in DMF/DMSO) MEK_Inhibitor->MEK GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

MAPK/ERK Signaling Pathway and Point of Inhibition.

The synthesis of MEK inhibitors often involves steps such as nucleophilic substitutions or cross-coupling reactions where DMF or DMSO would be the ideal solvent to facilitate the desired transformation and achieve high yields.

Conclusion

N,N-Dimethylformamide and Dimethyl Sulfoxide are indispensable tools in the arsenal of the synthetic chemist. Their unique properties as polar aprotic solvents enable a vast range of chemical reactions with high efficiency and selectivity. From fundamental transformations like nucleophilic substitutions to complex, multi-step syntheses of biologically active molecules, the judicious choice and application of DMF and DMSO are critical for success. The protocols and data presented herein provide a practical guide for researchers to effectively utilize these powerful solvents in their pursuit of novel chemical entities and therapeutic agents.

References

Application Notes and Protocols for the Catalytic Reduction of 2-(4-Methylphenoxy)benzonitrile to 2-(4-Methylphenoxy)benzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, yielding crucial intermediates for the pharmaceutical, agrochemical, and materials science industries.[1][2] Primary amines, such as 2-(4-Methylphenoxy)benzylamine, are valuable building blocks in the synthesis of more complex molecules.[3] The catalytic hydrogenation of nitriles is often the most efficient method for preparing primary amines.[4] This document provides detailed application notes and protocols for the catalytic reduction of 2-(4-Methylphenoxy)benzonitrile to 2-(4-Methylphenoxy)benzylamine, a key intermediate in the synthesis of various target compounds, including potent insecticides like Tolfenpyrad.[3]

The primary challenge in nitrile reduction is controlling the selectivity to prevent the formation of secondary and tertiary amine byproducts.[1][4] This occurs through the reaction of the initially formed primary amine with the imine intermediate.[1] Strategies to enhance the selectivity towards the primary amine include the use of specific catalysts, additives like ammonia, and optimization of reaction conditions.[5][6]

Catalytic Systems Overview

Several catalytic systems can be employed for the reduction of benzonitriles. The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity.

Catalyst SystemKey FeaturesTypical ConditionsReference
Raney Nickel Cost-effective, widely used in industry. Often requires high pressure and temperature. Can be used in the presence of ammonia to improve selectivity.H₂ (gas), 50-150 bar, 80-150 °C, solvent (e.g., ethanol, THF), +/- NH₃[2][7]
Raney Cobalt Similar to Raney Nickel, used for industrial-scale production.H₂ (gas), high pressure, elevated temperature, +/- NH₃[2][7]
Palladium on Carbon (Pd/C) Effective under milder conditions. Can be used with H₂ gas or in transfer hydrogenation with a hydrogen donor like ammonium formate.H₂ (gas) or H-donor, 25-80 °C, solvent (e.g., ethanol, methanol)[1][4]
Ruthenium Complexes Homogeneous catalysts offering high activity and selectivity. Can operate under relatively mild conditions.H₂ (gas), 30 atm, 80 °C, THF[5]
Diisopropylaminoborane/LiBH₄ A chemical reducing agent system that can be effective for a variety of nitriles under mild conditions.THF, 25 °C to reflux[8][9]

Experimental Protocols

The following protocols are representative methods for the catalytic reduction of this compound. Researchers should optimize these conditions for their specific setup and scale.

Protocol 1: Heterogeneous Catalytic Hydrogenation using Raney Nickel

This protocol is a robust method suitable for scale-up, employing a common heterogeneous catalyst. The addition of ammonia is crucial for minimizing the formation of secondary amine impurities.

Materials:

  • This compound

  • Raney Nickel (activated, slurry in water or ethanol)

  • Anhydrous Ethanol

  • Ammonia solution (e.g., 7N in Methanol) or gaseous ammonia

  • Hydrogen gas (high purity)

  • Diatomaceous earth (e.g., Celite®) for filtration

  • High-pressure autoclave (e.g., Parr hydrogenator)

Procedure:

  • Reactor Setup: To a high-pressure autoclave, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney Nickel (5-10 wt% of the nitrile). The catalyst should be handled as a slurry to prevent ignition.

  • Solvent and Additive: Add anhydrous ethanol as the solvent (concentration of nitrile typically 0.5-1.0 M). Add ammonia (2-10 equivalents) to the reaction mixture.[6]

  • Hydrogenation: Seal the autoclave and purge several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar) and heat to the target temperature (e.g., 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots (after cooling and depressurizing) via TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with ethanol and filter through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Caution: The catalyst-impregnated filter pad may be pyrophoric and should be kept wet and disposed of properly.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-Methylphenoxy)benzylamine.

  • Purification: The crude product can be purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., hydrochloride).

Protocol 2: Transfer Hydrogenation using Palladium on Carbon

This method avoids the need for high-pressure hydrogen gas, using ammonium formate as a hydrogen donor, which can be advantageous for standard laboratory setups.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol or Ethanol

  • Diatomaceous earth

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Reagent Addition: Add ammonium formate (3-5 eq) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%).

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature.

  • Catalyst Removal: Dilute the mixture with the reaction solvent and filter through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium formate salts. Partition the residue between a suitable organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude amine by column chromatography or crystallization.

Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for the catalytic hydrogenation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with This compound B Add Solvent (e.g., Ethanol) A->B C Add Catalyst (e.g., Raney Ni) B->C D Add Additive (e.g., Ammonia) C->D E Seal and Purge Reactor D->E F Pressurize with H₂ E->F G Heat and Stir F->G H Monitor Reaction G->H I Cool and Depressurize H->I J Filter to Remove Catalyst I->J K Concentrate Filtrate J->K L Purify Product (Distillation/Crystallization) K->L M M L->M Final Product: 2-(4-Methylphenoxy)benzylamine

Caption: General workflow for the catalytic reduction.

Reaction Mechanism Pathway

The reduction of a nitrile to a primary amine over a heterogeneous catalyst surface proceeds through an imine intermediate. The presence of ammonia can shift the equilibrium away from the formation of secondary amines.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway (leading to secondary amine) A This compound (R-C≡N) B Imine Intermediate (R-CH=NH) A->B + H₂ / Catalyst C 2-(4-Methylphenoxy)benzylamine (R-CH₂-NH₂) B->C + H₂ / Catalyst E Primary Amine (R-CH₂-NH₂) D Imine Intermediate (R-CH=NH) F Adduct D->F + Primary Amine E->F G Secondary Imine (R-CH=N-CH₂-R) F->G - NH₃ H Secondary Amine ((R-CH₂)₂NH) G->H + H₂ / Catalyst

Caption: Nitrile reduction and side reaction pathway.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[5] Ensure proper ventilation and use intrinsically safe equipment. High-pressure leaks can ignite spontaneously.[5]

  • Pyrophoric Catalysts: Raney Nickel and Palladium on Carbon (when dry and spent) can be pyrophoric. Always handle these catalysts under a solvent or an inert atmosphere and quench carefully.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Pressure Reactions: Autoclaves should be operated by trained personnel and regularly inspected. Use a blast shield during the reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of 2-(4-Methylphenoxy)benzonitrile.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr).

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield is a common problem that can stem from several factors. The most critical parameters to investigate are the effectiveness of the base, the purity of your solvent, and the reaction temperature. Incomplete deprotonation of p-cresol, presence of water in the reaction, or suboptimal temperature can significantly hinder the reaction's progress.

Q2: Which 2-halobenzonitrile starting material should I use: fluoro, chloro, or bromo?

For SNAr reactions, the reactivity of the 2-halobenzonitrile follows the order F > Cl > Br > I.[1] 2-Fluorobenzonitrile is the most reactive substrate because the high electronegativity of fluorine strongly activates the aromatic ring for nucleophilic attack.[1] While more expensive, using 2-fluorobenzonitrile can lead to higher yields and allow for milder reaction conditions.

Q3: What is the best base for this synthesis, Sodium Hydride (NaH) or Potassium Hydroxide (KOH)?

Both NaH and KOH are effective bases, but they have different advantages.

  • Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly and completely deprotonates p-cresol.[1] This drives the reaction forward effectively. However, it is more expensive and requires careful handling due to its reactivity with moisture.

  • Potassium Hydroxide (KOH): A more cost-effective and common choice.[1] The deprotonation is an equilibrium reaction. To drive the formation of the potassium phenoxide and achieve high yields, water must be removed from the reaction mixture, typically by azeotropic distillation with a solvent like toluene before adding the main solvent (e.g., DMSO).[1]

Q4: My reaction is not going to completion. What should I check?

If your reaction stalls, consider the following:

  • Water Content: The presence of water will consume the base and protonate the phenoxide, reducing its nucleophilicity. Ensure your solvent is anhydrous and, if using KOH, that azeotropic water removal was successful.

  • Base Stoichiometry: Ensure you are using at least a stoichiometric amount, and preferably a slight excess (e.g., 1.05 equivalents), of the base to ensure full deprotonation of the p-cresol.[1]

  • Temperature: The reaction typically requires elevated temperatures, often around 150 °C, especially when using less reactive halides like 2-chlorobenzonitrile.[2]

  • Mixing: Ensure the reaction mixture is being stirred efficiently to facilitate contact between the reactants.

Q5: What are the best solvents for this reaction?

Polar aprotic solvents are highly effective for SNAr reactions because they solvate the cation (K+ or Na+) but not the phenoxide anion, enhancing its nucleophilicity.[1]

  • Dimethyl Sulfoxide (DMSO): An excellent choice with a high boiling point and ability to dissolve the reactants and reagents.[1][2]

  • N,N-Dimethylformamide (DMF): Another suitable polar aprotic solvent.[1][3]

Q6: I am observing significant side product formation. How can I improve purity?

Side reactions can occur if the temperature is too high or if a large excess of base is used.[1] To minimize impurities, use only a slight excess of the base and carefully control the reaction temperature. Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) or by column chromatography.

Troubleshooting Summary Table
SymptomPossible CauseSuggested Solution
Low or No Yield 1. Presence of water in the reaction. 2. Incomplete deprotonation of p-cresol. 3. Reaction temperature is too low.1. Use anhydrous solvents; perform azeotropic distillation if using KOH. 2. Use a slight excess (1.05 eq.) of a strong base like NaH or KOH. 3. Increase temperature to 130-150 °C.
Reaction Stalls 1. Insufficient base. 2. Poor mixing in a heterogeneous mixture.1. Add a small additional portion of the base. 2. Increase the stirring rate or consider a solvent that better dissolves all components.
Multiple Side Products 1. Reaction temperature is too high. 2. Large excess of base causing degradation.1. Lower the reaction temperature and monitor for longer reaction times. 2. Reduce base stoichiometry to 1.05-1.1 equivalents.
Difficulty in Purification 1. Product is an oil. 2. Impurities have similar polarity to the product.1. Attempt vacuum distillation if the product is thermally stable. 2. Use column chromatography with a shallow solvent gradient for better separation.

Reaction Methodologies and Data

The primary method for synthesizing this compound is the Ullmann condensation or a related nucleophilic aromatic substitution (SNAr).[1][3] The SNAr pathway is often preferred for its operational simplicity.

General SNAr Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add p-cresol and Toluene to Flask B 2. Add KOH Flakes A->B C 3. Azeotropic Water Removal (Dean-Stark) B->C D 4. Cool and Add DMSO C->D E 5. Add 2-Halobenzonitrile D->E F 6. Heat to 150°C (Monitor by TLC/GC) E->F G 7. Cool and Quench with Water F->G H 8. Extract with Organic Solvent G->H I 9. Dry, Filter, and Concentrate H->I J 10. Purify Product (Recrystallization/Chromatography) I->J

Caption: General workflow for the SNAr synthesis of this compound.

Comparative Data on Reaction Conditions

The following table summarizes typical reaction parameters for the analogous synthesis of the 4-isomer, which are highly relevant for the 2-isomer synthesis.[1]

ParameterCondition ACondition BCondition C
Aryl Halide p-Chlorobenzonitrile[2]p-Chlorobenzonitrile[2]4-Fluorobenzonitrile[4]
Base Potassium Hydroxide (KOH)[2]Potassium Hydroxide (KOH)[2]Sodium Salt of p-cresol[4]
Solvent Dimethyl Sulfoxide (DMSO)[2]Toluene[2]Dimethyl Sulfoxide (DMSO)[4]
Temperature 150 °C[2]150 °C[2]Room Temperature[4]
Reaction Time 3 hours[2]3 hours[2]Not specified
Catalyst Modified Nano-Nickel[2]Modified Nano-Nickel[2]None

Detailed Experimental Protocols

Protocol 1: Synthesis via SNAr using KOH and 2-Chlorobenzonitrile

This protocol is adapted from procedures reported for the synthesis of analogous diaryl ethers.[2]

Materials:

  • p-Cresol

  • 2-Chlorobenzonitrile

  • Potassium Hydroxide (KOH), pellets or flakes

  • Toluene

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add p-cresol (1.0 eq.), potassium hydroxide (1.1 eq.), and toluene (approx. 10 mL per gram of p-cresol).

  • Heat the mixture to reflux under a nitrogen atmosphere. Water will begin to collect in the Dean-Stark trap. Continue heating until no more water is collected (approx. 2-3 hours).

  • Allow the mixture to cool to below the boiling point of toluene. Remove the Dean-Stark apparatus and arrange the flask for simple distillation to remove the toluene under reduced pressure.

  • Once the toluene is removed, allow the resulting thick slurry to cool to room temperature.

  • Add anhydrous DMSO (approx. 10 mL per gram of p-cresol) to the flask, followed by 2-chlorobenzonitrile (1.05 eq.).

  • Heat the reaction mixture to 150 °C with vigorous stirring. Monitor the reaction progress using TLC or GC analysis. The reaction is typically complete within 3-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a large volume of cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with 1M NaOH solution, water, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

SNAr Reaction Mechanism

The synthesis proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The electron-withdrawing nitrile group (-CN) is crucial for stabilizing this intermediate.

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

Technical Support Center: Purification of 2-(4-Methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-(4-Methylphenoxy)benzonitrile using column chromatography. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful purification.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the purification of this compound from a crude reaction mixture using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Beakers and Erlenmeyer flasks

  • Pipettes

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved crude mixture onto a TLC plate.

    • Develop the TLC plate using various solvent systems of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to determine the optimal mobile phase for separation. The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing (Slurry Method):

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

    • Add another thin layer of sand on top of the packed silica gel to protect the surface.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the dissolved sample and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[1]

    • Carefully add the silica gel with the adsorbed sample onto the top of the prepared column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with the least polar solvent system determined from the TLC analysis.

    • Collect fractions in test tubes or flasks.

    • Monitor the separation by periodically collecting small samples from the eluent and analyzing them by TLC.

    • If the desired compound is eluting too slowly, the polarity of the mobile phase can be gradually increased by increasing the percentage of ethyl acetate (gradient elution).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc_analysis TLC Analysis of Crude Mixture column_packing Column Packing (Slurry Method) tlc_analysis->column_packing sample_loading Sample Loading (Dry Loading) column_packing->sample_loading elution Elution with Mobile Phase sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis product_isolation Combine Pure Fractions & Evaporate Solvent fraction_analysis->product_isolation final_product Purified this compound product_isolation->final_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
No compound eluting 1. Compound decomposed on the silica gel. 2. Incorrect mobile phase composition (too non-polar). 3. Compound is highly polar and strongly adsorbed.1. Test the stability of your compound on a small amount of silica gel before running the column.[2] Consider using a less acidic stationary phase like alumina. 2. Double-check the mobile phase composition. Gradually increase the polarity of the mobile phase. 3. For very polar compounds, consider using a more polar solvent system, such as dichloromethane with a small percentage of methanol.[2]
Poor separation of compounds 1. Inappropriate mobile phase. 2. Column was overloaded with the sample. 3. Column was not packed properly (channeling). 4. Flow rate is too fast.1. Optimize the mobile phase using TLC to achieve better separation. 2. Use an appropriate amount of sample for the column size. 3. Ensure the column is packed evenly without any air bubbles or cracks. 4. A slower flow rate can improve separation by allowing more time for equilibration.
Compound elutes with the solvent front 1. Mobile phase is too polar.1. Start with a less polar mobile phase system.
Streaking or tailing of bands 1. Compound is sparingly soluble in the mobile phase. 2. Interactions with acidic sites on the silica gel.1. Try a different mobile phase in which your compound is more soluble. 2. Add a small amount of a modifying agent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the mobile phase.

Troubleshooting Workflow Diagram:

troubleshooting_workflow cluster_no_elution No Compound Eluting cluster_poor_sep Poor Separation cluster_streaking Band Streaking/Tailing start Problem Encountered check_stability Test Compound Stability on Silica start->check_stability No Elution check_solvent Verify Mobile Phase Composition increase_polarity Increase Mobile Phase Polarity optimize_solvent Optimize Mobile Phase with TLC start->optimize_solvent Poor Separation check_loading Check Sample Loading Amount repack_column Repack Column Carefully check_solubility Check Compound Solubility in Mobile Phase start->check_solubility Streaking add_modifier Add Modifier to Mobile Phase check_stability->check_solvent check_solvent->increase_polarity solution Problem Resolved increase_polarity->solution optimize_solvent->check_loading check_loading->repack_column repack_column->solution check_solubility->add_modifier add_modifier->solution

Caption: A logical workflow for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Silica gel is the most common and generally effective stationary phase for the purification of moderately polar organic compounds like this compound. For compounds that may be sensitive to the acidic nature of silica, alumina can be a suitable alternative.

Q2: How do I choose the right mobile phase?

A2: The ideal mobile phase is determined through preliminary analysis using Thin-Layer Chromatography (TLC). A good starting point for this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The ratio is adjusted to achieve an Rf value of 0.2-0.4 for the target compound, which generally provides optimal separation on a column.

Q3: What is the difference between dry loading and wet loading a sample?

A3: In wet loading, the sample is dissolved in a minimal amount of the mobile phase and loaded directly onto the column. In dry loading, the sample is first adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is then added to the top of the column.[1] Dry loading is often preferred as it can lead to better band resolution and is particularly useful if the sample is not very soluble in the initial mobile phase.[1]

Q4: My compound is still impure after one column. What should I do?

A4: If your compound remains impure, you can perform a second column chromatography. Consider using a shallower solvent gradient (i.e., increase the polarity more slowly) to improve the separation between your product and the persistent impurity. Alternatively, a different stationary phase or solvent system could be employed.

Q5: How much crude material can I load onto my column?

A5: The amount of crude material that can be purified depends on the size of the column and the difficulty of the separation. A general rule of thumb is to use a mass ratio of silica gel to crude material of about 30:1 to 100:1. For difficult separations, a higher ratio is recommended.

References

Technical Support Center: Ullmann Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Ullmann diaryl ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Ullmann diaryl ether synthesis?

A1: The three most prevalent side reactions encountered during the Ullmann diaryl ether synthesis are:

  • Reductive dehalogenation: The aryl halide is reduced to the corresponding arene, leading to the loss of a key starting material.

  • Homocoupling of the aryl halide: Two molecules of the aryl halide couple to form a biaryl byproduct, which can complicate purification.

  • Phenol formation: Hydrolysis of the aryl halide can generate a phenol, which may then compete with the desired phenol coupling partner.

Q2: What are the general strategies to minimize these side reactions?

A2: Optimizing the reaction conditions is crucial to suppress side reactions. Key strategies include:

  • Ligand Selection: The choice of ligand is critical in stabilizing the copper catalyst and promoting the desired C-O bond formation over side reactions. N,N-dimethylglycine and various diamines have been shown to be effective.[1]

  • Base Selection: A suitable base is required to deprotonate the phenol, but overly strong bases can promote side reactions. Potassium phosphate and cesium carbonate are often good choices.[1] The presence of water can inactivate carbonate bases, highlighting the need for anhydrous conditions.[1]

  • Solvent Choice: The solvent can significantly influence the reaction outcome. Non-polar solvents like toluene or xylene can be effective, while polar aprotic solvents like DMF or DMSO are also commonly used.[2]

  • Anhydrous Conditions: The presence of water can lead to hydrolysis of the aryl halide and inactivation of certain bases. Using molecular sieves or ensuring all reagents and solvents are dry can significantly improve the yield of the desired diaryl ether.[1]

Troubleshooting Guides

Issue 1: Low Yield of Diaryl Ether and Presence of a Dehalogenated Arene Byproduct

Q: My reaction is producing a significant amount of the arene corresponding to my starting aryl halide, and the yield of my desired diaryl ether is low. What is causing this reductive dehalogenation, and how can I fix it?

A: Reductive dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.

Possible Causes and Solutions:

  • Suboptimal Ligand: The ligand may not be effectively promoting the desired cross-coupling pathway.

    • Troubleshooting: Screen different ligands. For electron-rich aryl bromides, N,N-dimethylglycine has been shown to be effective.[1]

  • Inappropriate Solvent: The solvent may be acting as a hydrogen source for the reduction.

    • Troubleshooting: Switch to a non-protic, anhydrous solvent. Toluene or xylene are good starting points.[2]

  • High Reaction Temperature: Elevated temperatures can favor the reductive dehalogenation pathway.

    • Troubleshooting: Attempt the reaction at a lower temperature. Modern ligand systems often allow for successful couplings at temperatures as low as 80-90 °C.

Issue 2: Formation of a Biaryl Byproduct

Q: I am observing a significant amount of a biaryl byproduct from the homocoupling of my aryl halide. How can I suppress this side reaction?

A: Homocoupling of the aryl halide is a competing reaction that can be minimized by adjusting the reaction parameters.

Possible Causes and Solutions:

  • Ligand Choice: Some ligands may favor the homocoupling pathway, especially with electron-poor heteroaryl bromides.

    • Troubleshooting: For problematic substrates, consider switching to a different ligand system. For instance, in some cases, ttbtpy has been found to suppress homocoupling better than dtbbpy.

  • Catalyst System: The choice of catalyst and its activation can influence the selectivity.

    • Troubleshooting: Ensure the active Cu(I) species is efficiently generated and stabilized. Using a well-defined Cu(I) source or appropriate additives can be beneficial.

  • Reaction Concentration: High concentrations of the aryl halide may increase the rate of homocoupling.

    • Troubleshooting: Try running the reaction at a lower concentration.

Issue 3: Presence of an Unwanted Phenol Byproduct

Q: My reaction mixture contains a phenol that corresponds to my starting aryl halide, which is competing with my desired phenol. What is causing this and how can I prevent it?

A: The formation of a phenol byproduct is typically due to the hydrolysis of the aryl halide, which is exacerbated by the presence of water.

Possible Causes and Solutions:

  • Presence of Water: Trace amounts of water in the reaction can lead to the hydrolysis of the aryl halide, especially at elevated temperatures.

    • Troubleshooting: Ensure all reagents, solvents, and glassware are rigorously dried. The use of molecular sieves is highly recommended to scavenge any residual water.[1]

  • Base-Induced Hydrolysis: Certain bases, particularly in the presence of water, can promote the hydrolysis of the aryl halide.

    • Troubleshooting: Use a non-hydroxide base like potassium phosphate or cesium carbonate under strictly anhydrous conditions.[1]

Quantitative Data on Reaction Parameters

The following tables summarize the effect of different reaction parameters on the yield of the desired diaryl ether and the formation of side products.

Table 1: Effect of Base and Drying Agent on Diaryl Ether Synthesis

EntryBaseDrying AgentSolventYield of Diaryl Ether (%)Notes
1Cs₂CO₃NoneTolueneNo ConversionInactivation of base by water is presumed.[1]
2Cs₂CO₃MgSO₄TolueneTraceChemical drying agents showed limited effectiveness.
3K₃PO₄NoneAcetonitrileHighPotassium phosphate was effective without additional drying agents.[1]

Table 2: Effect of Solvent on Diaryl Ether Yield

EntrySolventTemperature (°C)Yield of Diaryl Ether (%)
1Toluene11058.3
2o-Xylene14067.9
3NMP1000
4Anisole1000
51,4-Dioxane1000

Data adapted from a study on the coupling of 2-bromonaphthalene with p-cresol.[2]

Experimental Protocols

Protocol for Minimizing Reductive Dehalogenation and Homocoupling

This protocol is optimized for the coupling of an aryl bromide with a phenol using N,N-dimethylglycine as the ligand.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • N,N-dimethylglycine (0.2 mmol, 20 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous acetonitrile (5 mL)

  • Molecular sieves (optional, but recommended)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add CuI, N,N-dimethylglycine, and K₃PO₄.

  • Add the aryl bromide and the phenol to the tube.

  • Add anhydrous acetonitrile via syringe.

  • If using, add activated molecular sieves.

  • Seal the tube and heat the reaction mixture at 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Troubleshooting Workflows

The following diagrams provide a visual guide to troubleshooting common issues in the Ullmann diaryl ether synthesis.

Troubleshooting_Low_Yield Start Low Yield of Diaryl Ether Check_Side_Products Analyze Crude Reaction Mixture for Side Products Start->Check_Side_Products Reductive_Dehalogenation Reductive Dehalogenation (Arene Formation) Check_Side_Products->Reductive_Dehalogenation Arene Detected Homocoupling Homocoupling (Biaryl Formation) Check_Side_Products->Homocoupling Biaryl Detected Phenol_Formation Phenol Formation (from Aryl Halide) Check_Side_Products->Phenol_Formation Unwanted Phenol Detected No_Reaction No Reaction or Incomplete Conversion Check_Side_Products->No_Reaction Mainly Starting Material Solution_RD 1. Change Ligand 2. Lower Temperature 3. Use Anhydrous Solvent Reductive_Dehalogenation->Solution_RD Solution_HC 1. Change Ligand 2. Lower Concentration Homocoupling->Solution_HC Solution_PF 1. Use Anhydrous Conditions 2. Add Molecular Sieves 3. Use Non-Hydroxide Base Phenol_Formation->Solution_PF Solution_NR 1. Check Catalyst Activity 2. Screen Different Bases/Solvents 3. Increase Temperature No_Reaction->Solution_NR

Caption: Troubleshooting workflow for low yield in Ullmann diaryl ether synthesis.

Anhydrous_Conditions_Workflow Start Ensuring Anhydrous Conditions Dry_Glassware Oven-Dry or Flame-Dry All Glassware Start->Dry_Glassware Dry_Reagents Use Anhydrous Reagents and Solvents Start->Dry_Reagents Inert_Atmosphere Maintain an Inert Atmosphere (Argon or Nitrogen) Start->Inert_Atmosphere Successful_Reaction Minimized Hydrolysis and Base Inactivation Dry_Glassware->Successful_Reaction Molecular_Sieves Add Activated Molecular Sieves Dry_Reagents->Molecular_Sieves For extra precaution Dry_Reagents->Successful_Reaction Inert_Atmosphere->Successful_Reaction Molecular_Sieves->Successful_Reaction

Caption: Workflow for maintaining anhydrous conditions to prevent side reactions.

References

optimizing base and solvent conditions for SNAr reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize base and solvent conditions for successful SNAr outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Issue: Low or No Product Yield

A low yield is a common problem in SNAr reactions and can stem from several factors related to base and solvent selection.[1][2]

  • Symptom: No reaction or very low conversion of starting material. TLC/LCMS shows only starting materials.

    • Possible Cause 1: Insufficiently activated aromatic ring. The SNAr mechanism requires the aromatic ring to be electron-deficient.[3][4] This is achieved by having at least one strong electron-withdrawing group (EWG), such as a nitro (NO₂) or cyano (CN) group, positioned ortho or para to the leaving group.[5] A meta-positioned EWG has almost no activating effect.[5]

    • Solution:

      • Re-evaluate your substrate. Ensure a potent EWG is in the correct position.

      • If the substrate cannot be changed, consider a catalyzed SNAr reaction. Metal complexes (e.g., Ru, Fe) can activate the ring towards nucleophilic attack.[6]

    • Possible Cause 2: Nucleophile is not strong enough or base is too weak. The nucleophile must be sufficiently reactive to attack the electron-deficient ring. For neutral nucleophiles like amines or alcohols, a base is required to deprotonate them into their more reactive anionic forms (e.g., alkoxides, amides).[7]

    • Solution:

      • Switch to a stronger base to fully deprotonate the nucleophile. For example, if K₂CO₃ is ineffective, consider a stronger base like KOH or NaH.[8][9]

      • If using a weak nucleophile, pre-deprotonation with a strong base like NaH, KHMDS, or t-BuOK before adding the aryl halide can be effective.[8][10]

    • Possible Cause 3: Inappropriate solvent choice. The solvent plays a critical role in stabilizing the intermediate and solvating the ions.[11]

    • Solution:

      • Switch to a polar aprotic solvent. Solvents like DMSO, DMF, and NMP are often the first choice as they are excellent at solvating the cationic counter-ion of the base, leaving a more "naked" and reactive anionic nucleophile.[8][12] DMSO, in particular, can lead to significant rate enhancements.[12]

      • If your reaction fails in a less polar solvent like THF or Toluene, switching to DMSO or DMF can dramatically increase the reaction rate.[9][13]

  • Symptom: A deep color (red, purple) forms, but no product is generated, even after extended time or heating.

    • Possible Cause: The Meisenheimer complex is formed but does not collapse to the product. The formation of the anionic σ-complex (Meisenheimer complex) is often indicated by a strong color change.[3][14] If this intermediate is stable but the leaving group is poor, the second step (elimination) becomes rate-limiting.

    • Solution:

      • Increase the reaction temperature. The elimination step has a higher activation energy and often requires heat.

      • Re-evaluate the leaving group. The rate of elimination is typically F > Cl > Br > I.[15] This is counterintuitive compared to SN2 reactions. Fluorine's high electronegativity makes the ipso-carbon more electrophilic, accelerating the initial (and often rate-determining) nucleophilic attack.[4][5] If you are using a chloride and the reaction stalls, a fluoride substrate will be significantly more reactive.

  • Symptom: Multiple spots on TLC/LCMS, indicating side reactions.

    • Possible Cause 1: Solvent or substrate instability. Some substrates, like those containing aldehydes, can be sensitive to strong bases.[14] Additionally, certain "greener" dipolar aprotic solvent replacements, like Cyrene, can be unstable in the presence of base. Esters are incompatible with strong bases like NaOH or alkoxides.

    • Solution:

      • Lower the reaction temperature to reduce the rate of side reactions.[14]

      • Choose a base that is strong enough to promote the desired reaction but not so strong that it causes decomposition. A careful base screening is necessary.

      • Ensure your solvent is compatible with the chosen base and reaction conditions.

    • Possible Cause 2: Over-reaction. If the aromatic ring has multiple leaving groups, the use of a highly reactive system (e.g., a strong nucleophile in DMSO) can lead to multiple substitutions.[16]

    • Solution:

      • Use a less polar solvent to temper the reactivity.[16]

      • Employ stoichiometric amounts of the nucleophile rather than an excess.

      • Lower the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for an SNAr reaction?

There is no single "best" solvent, but polar aprotic solvents are generally the most effective and widely used.[16]

  • Dipolar Aprotic Solvents (DMSO, DMF, DMAc, NMP): These are the solvents of first choice. They effectively solvate cations, leaving the anionic nucleophile highly reactive.[12] DMSO often provides the fastest reaction rates.[12] However, DMF, DMAc, and NMP have been identified as reprotoxic and should be replaced if possible.[8]

  • Ethers (THF, 2-MeTHF, Dioxane): These are less polar and result in slower reactions. They can be a good choice when the substrate is highly reactive or to prevent over-reaction.[16]

  • Alcohols and Water (Protic Solvents): Protic solvents can slow down SNAr reactions by solvating and deactivating the anionic nucleophile through hydrogen bonding.[17] However, reactions in water are possible, often with the aid of additives like HPMC or phase-transfer catalysts.[18]

  • Aromatic Solvents (Toluene): Toluene is occasionally used, sometimes with a small amount of a dipolar aprotic solvent added to increase the rate.[16]

Q2: How do I select the appropriate base for my reaction?

The base is typically chosen to be strong enough to deprotonate the nucleophile.

  • For alcohol and thiol nucleophiles: Strong bases are required to form the highly nucleophilic alkoxide or thiolate. Common choices include NaH, KH, KOH, NaOH, and K₂CO₃.[8]

  • For amine nucleophiles: Amines can sometimes act as neutral nucleophiles, but a base is often added to neutralize the H-X acid formed during the reaction. Common choices include tertiary amines (Et₃N, DIPEA) or inorganic carbonates (K₂CO₃, Cs₂CO₃).[8]

  • For N-heterocycle nucleophiles (e.g., indoles): Strong bases like KOH in DMSO have proven effective.[9]

  • General Trend: The reaction rate often increases with the strength of the base.[18] However, very strong bases can promote side reactions.[14] A screening of different bases is often the best approach.[9]

Q3: My reaction is not working in THF. What should I try next?

If a reaction in a less polar solvent like THF is failing, the most common next step is to switch to a more effective polar aprotic solvent.

  • Switch to DMSO or DMF: This is the most direct way to increase the reaction rate, as these solvents will better solvate the counter-ion and enhance the nucleophile's reactivity.[12]

  • Use a Stronger Base: If you are using a mild base like K₂CO₃ in THF, switching to NaH or t-BuOK could initiate the reaction.

  • Increase Temperature: Refluxing in THF may be necessary. If the reaction still doesn't proceed, switching to a higher-boiling solvent like DMSO or NMP will also allow you to access higher reaction temperatures.

Q4: Can I run SNAr reactions in "green" or non-traditional solvents?

Yes, there is considerable research into replacing traditional dipolar aprotic solvents.[7]

  • Water: Reactions can be performed in water, often with surfactants or polymeric additives like Hydroxypropyl methylcellulose (HPMC) to aid solubility.[18]

  • Ionic Liquids/DES: Ionic liquids and Deep Eutectic Solvents (DES) are being explored as alternative media.[7]

  • "Greener" Dipolar Aprotics: Solvents like N-Butylpyrrolidinone (NBP) are being investigated as less toxic alternatives to NMP.[8]

  • Neat Reactions: In some cases, if the nucleophile is a liquid, the reaction can be run neat (without any solvent).[7]

Data & Protocols

Table 1: Effect of Base on SNAr N-Arylation of 3-Methylindole

This table summarizes the results from optimizing the reaction between 3-methylindole and 1,2-dichlorobenzene.

EntryBaseEquivalents of BaseSolventTemperature (°C)Time (h)Yield (%)
1KOH2.0DMSO1352455
2KOH3.0DMSO1352471
3NaOH3.0DMSO1352442
4Cs₂CO₃3.0DMSO135240
5K₂CO₃3.0DMSO135240
6KOH3.0Dioxane135240
7KOH3.0Toluene135240

Data adapted from a study on base-promoted SNAr reactions.[9][13] The data clearly shows that a strong base (KOH) and a polar aprotic solvent (DMSO) are critical for this transformation. Weaker inorganic bases were ineffective, and other solvents failed to yield any product.[9][13]

Table 2: Common Solvents for SNAr Reactions
Solvent ClassExamplesGeneral SuitabilityKey Considerations
Dipolar Aprotic DMSO, DMF, NMP, DMAcExcellent High reaction rates.[12] Some have toxicity concerns (H360).[8]
Ethers THF, 2-MeTHF, DioxaneGood to Moderate Slower rates. Good for highly activated substrates to avoid side reactions.
Alcohols t-BuOH, IPAModerate to Poor Can act as competing nucleophiles. Solvate and deactivate anionic nucleophiles.[17]
Aromatics Toluene, XyleneModerate to Poor Generally low reactivity unless substrate is very activated.
Water H₂OPoor (unless modified) Requires additives like surfactants or polymers to be effective.[18]
General Experimental Protocol: SNAr Reaction

This protocol provides a general workflow for a typical SNAr reaction between an aryl halide and a nucleophile requiring a base.

  • Reagent Preparation:

    • To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophile (1.0 equiv.) and the solvent (e.g., DMSO, 0.1-0.5 M).

    • If the nucleophile is an alcohol or other weakly acidic proton source, add the base (e.g., NaH, KOH, 1.1-1.5 equiv.) portion-wise at 0 °C or room temperature. Allow the mixture to stir for 15-30 minutes to ensure complete deprotonation.

  • Reaction Execution:

    • Add the aryl halide (1.0-1.2 equiv.) to the stirring mixture. This can be done neat or as a solution in the reaction solvent.

    • Heat the reaction mixture to the desired temperature (e.g., 80-135 °C).

  • Monitoring:

    • Monitor the reaction progress by TLC or LCMS. Take aliquots from the reaction, quench with water, extract with an organic solvent (e.g., EtOAc), and then analyze.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into water or an aqueous solution (e.g., saturated NH₄Cl).

    • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using an appropriate technique, most commonly flash column chromatography on silica gel.

Visual Guides

Workflow for Optimizing SNAr Conditions

SNAr_Optimization_Workflow start Define Reaction (Substrate, Nucleophile) solvent_choice Select Initial Solvent start->solvent_choice dipolar_aprotic Dipolar Aprotic (DMSO, NMP) solvent_choice->dipolar_aprotic High Reactivity Needed other_solvent Other (THF, Toluene) solvent_choice->other_solvent Mild Conditions Desired base_choice Select Base (based on pKa) run_exp Run Initial Rxn (e.g., RT to 80°C) base_choice->run_exp check_yield Sufficient Yield? run_exp->check_yield optimize Optimize (Temp, Concentration) check_yield->optimize Yes troubleshoot Troubleshoot (See Guide) check_yield->troubleshoot No end_node Reaction Optimized optimize->end_node dipolar_aprotic->base_choice other_solvent->base_choice

Caption: A typical workflow for the systematic optimization of SNAr reaction conditions.

Troubleshooting Logic for Low SNAr Yield

SNAr_Troubleshooting_Logic start Low / No Product Yield color_change Meisenheimer Complex Observed (Color Change)? start->color_change problem_step2 Problem: Leaving Group Elimination (Step 2) color_change->problem_step2 Yes problem_step1 Problem: Nucleophilic Attack (Step 1) color_change->problem_step1 No solution_temp Solution: Increase Temperature problem_step2->solution_temp solution_lg Solution: Use Better LG (F > Cl) problem_step2->solution_lg solution_base Solution: Use Stronger Base problem_step1->solution_base solution_solvent Solution: Switch to DMSO/DMF problem_step1->solution_solvent solution_ewg Solution: Check EWG Position (must be o/p) problem_step1->solution_ewg

Caption: A decision tree for troubleshooting low-yielding SNAr reactions.

References

troubleshooting low conversion in 2-halobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 2-Halobenzonitrile Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during experiments with 2-halobenzonitriles.

Frequently Asked Questions (FAQs)

Q1: My reaction with a 2-halobenzonitrile shows low conversion, and I'm mostly recovering the starting material. What are the common causes and how can I fix it?

A1: Low conversion with significant recovery of starting material typically points to issues with reaction kinetics or catalyst activity. Here are the primary factors to investigate:

  • Inadequate Temperature: Many aromatic substitution and cross-coupling reactions require sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction rate may be negligible. Consider a stepwise increase in temperature.

  • Poor Solvent Choice: The solvent plays a critical role in solvating reactants, intermediates, and catalysts. For nucleophilic aromatic substitution (SNAr), polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they enhance the reactivity of the nucleophile.[1] Protic solvents (e.g., water, alcohols) can solvate the nucleophile, reducing its effectiveness.[2]

  • Catalyst Deactivation (for Cross-Coupling Reactions): In metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), the catalyst can be deactivated by impurities or side reactions. Ensure all reagents and solvents are pure and consider using a higher catalyst loading or a more robust ligand.[3]

  • Weak Nucleophile/Base: The strength of the nucleophile is critical for SNAr reactions.[1] Similarly, the choice of base in cross-coupling reactions is crucial for the transmetalation step. If conversion is low, switching to a stronger nucleophile or a more effective base may be necessary.

  • Leaving Group Ability: In SNAr reactions, the nature of the halogen affects the reaction rate. While the C-F bond is strongest, making fluoride the worst leaving group by bond strength, its high electronegativity strongly activates the ring, making it a viable substrate. The general reactivity trend for leaving groups is often I > Br > Cl > F, but this can be substrate and reaction-dependent.[2]

Below is a troubleshooting workflow to diagnose and resolve low conversion issues.

G start Low Conversion Observed check_sm Is Starting Material (SM) Recovered Unchanged? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No (Byproducts Formed) check_sm->sm_no No cond_check Review Reaction Conditions sm_yes->cond_check byproduct_id Identify Byproduct(s) (NMR, LC-MS) sm_no->byproduct_id temp Increase Temperature cond_check->temp solvent Change Solvent (e.g., to polar aprotic for SNAr) cond_check->solvent reagent Increase Reagent/Nucleophile Concentration or Strength cond_check->reagent catalyst Optimize Catalyst/Ligand (for cross-coupling) cond_check->catalyst hydrolysis Is byproduct an amide or carboxylic acid? byproduct_id->hydrolysis reduction Is byproduct a benzylamine? byproduct_id->reduction other Other Side Reactions (e.g., homocoupling) byproduct_id->other hydrolysis_sol Indicates Nitrile Hydrolysis. Use anhydrous conditions, milder base, or lower temp. hydrolysis->hydrolysis_sol Yes reduction_sol Indicates Nitrile Reduction. Avoid unintended reducing agents (e.g., certain borohydrides). reduction->reduction_sol Yes other_sol Address specific side reaction. (e.g., change catalyst/ligand for homocoupling).

Caption: Troubleshooting workflow for low conversion.
Q2: I'm observing a major byproduct that appears to be the corresponding 2-halobenzoic acid. What is causing this and how can I prevent it?

A2: The formation of a carboxylic acid from a nitrile is due to the hydrolysis of the nitrile group. This is a common side reaction that can occur under either acidic or basic aqueous conditions, often accelerated by heat.[4][5] The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[6][7]

Prevention Strategies:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Select a Milder Base: If your reaction requires a base, consider using a non-nucleophilic, anhydrous base. If a hydroxide base is necessary, using it in a non-aqueous solvent or at a lower temperature can minimize hydrolysis.[8]

  • Lower Reaction Temperature: Since hydrolysis is often temperature-dependent, running the reaction at the lowest effective temperature can significantly reduce this side reaction.

  • Protecting Groups: In multi-step syntheses, if the nitrile is particularly sensitive, it can be temporarily protected, although this adds steps to the overall sequence.

The pathway for this side reaction is illustrated below.

G sub 2-Halobenzonitrile (Ar-CN) int Amide Intermediate (Ar-CONH2) sub->int + H2O (Acid or Base) prod Carboxylic Acid (Ar-COOH) int->prod + H2O (Acid or Base)

Caption: Nitrile hydrolysis side reaction pathway.
Q3: How do I choose the optimal conditions for a Nucleophilic Aromatic Substitution (SNAr) reaction on a 2-halobenzonitrile?

A3: The success of an SNAr reaction depends on three main factors: the substrate, the nucleophile, and the solvent. The 2-halobenzonitrile is already activated for SNAr because the nitrile group is strongly electron-withdrawing, which stabilizes the negatively charged intermediate (Meisenheimer complex).[9][10]

  • Substrate (Leaving Group): The halogen's ability to be displaced is critical. For SNAr, reactivity is often enhanced by groups that stabilize the intermediate through resonance or induction. The electron-withdrawing nitrile group is well-positioned at the ortho position to do this.[11]

  • Nucleophile: Strong nucleophiles are required.[1] Negatively charged nucleophiles (e.g., alkoxides, thiolates, amides) are generally more reactive than their neutral counterparts.

  • Solvent: Polar aprotic solvents (DMSO, DMF, NMP, acetonitrile) are ideal.[1] They are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[2]

FactorRecommendationRationale
Halogen (X) 2-Bromo or 2-ChlorobenzonitrileGood balance of reactivity and cost. Fluorine can also be effective due to high activation.[12]
Nucleophile Strong, negatively chargedIncreases reaction rate. Examples: NaOtBu, K2CO3 with an alcohol, NaSMe.
Solvent DMSO, DMF, NMPPolar aprotic solvents enhance nucleophile reactivity.[1][2]
Temperature 80 - 150 °COften requires heating to proceed at a reasonable rate.
Q4: For a Suzuki cross-coupling reaction with a 2-halobenzonitrile, what are the key parameters to consider for catalyst and ligand selection?

A4: Suzuki-Miyaura cross-coupling is a powerful method for C-C bond formation. Low conversion often stems from an inefficient catalytic cycle.

  • Palladium Source (Catalyst): Pd(PPh3)4 and Pd(OAc)2 are common and effective pre-catalysts. The active catalyst is a Pd(0) species.

  • Ligand: The ligand stabilizes the Pd(0) catalyst and facilitates both oxidative addition and reductive elimination. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective, especially for challenging substrates like aryl chlorides. Nitrile-containing ligands have also been designed to promote reductive elimination.[13]

  • Base: The base is critical for activating the boronic acid in the transmetalation step. Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are commonly used.[14]

  • Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane, THF) and water is often used to dissolve both the organic substrate and the inorganic base.[15]

ComponentExample 1 (Aryl Bromide)Example 2 (Aryl Chloride)
Substrate 2-Bromobenzonitrile2-Chlorobenzonitrile
Pd Source Pd(OAc)2 (2 mol%)Pd2(dba)3 (1-2 mol%)
Ligand PPh3 (8 mol%)SPhos (2-4 mol%)
Boronic Acid 1.1 - 1.5 equivalents1.2 - 1.5 equivalents
Base K2CO3 (2-3 equivalents)K3PO4 (2-3 equivalents)
Solvent Toluene/H2O (4:1)Dioxane/H2O (4:1)
Temperature 80 - 110 °C100 - 120 °C

Below is a simplified diagram of the Suzuki-Miyaura catalytic cycle.

G pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex ox_add Oxidative Addition ox_add->pd0 pd2_aryl Ar-Pd(II)L2-Ar' pd2_complex->pd2_aryl trans Transmetalation trans->pd2_complex pd2_aryl->pd0 pd2_aryl->p2 red_elim Reductive Elimination product Ar-Ar' red_elim->product arx Ar-X (2-Halobenzonitrile) arx->p1 ar_boronic Ar'-B(OR)2 + Base ar_boronic->trans p1->ox_add p2->red_elim

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Protocol 1: General Procedure for SNAr Reaction

This protocol describes a typical SNAr reaction between 2-chlorobenzonitrile and a generic alcohol nucleophile.

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorobenzonitrile (1.0 eq), the alcohol (1.2 eq), and potassium carbonate (K2CO3, 2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (N2 or Ar) to achieve a substrate concentration of 0.5 M.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF and salts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a Suzuki coupling of 2-bromobenzonitrile with a generic arylboronic acid.

  • Reagent Preparation: In a flask, combine 2-bromobenzonitrile (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)2 and 8 mol% PPh3).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (N2 or Ar) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:H2O) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous MgSO4.

  • Purification: Filter the mixture, concentrate the filtrate in vacuo, and purify the residue by silica gel chromatography.

References

Technical Support Center: Removal of Unreacted p-Cresol from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted p-cresol from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted p-cresol?

A1: The primary methods for removing unreacted p-cresol from a reaction mixture include:

  • Extraction: Utilizing the acidic nature of p-cresol to separate it into an aqueous basic solution.

  • Distillation: Separating p-cresol based on its boiling point, which can be done under atmospheric or reduced pressure, or through azeotropic or steam distillation.

  • Chromatography: Employing techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for high-purity separations.

  • Chemical Conversion: Reacting p-cresol with a reagent to form a complex or a different compound that is easier to separate.

  • Crystallization: Isolating p-cresol or the desired product through controlled crystallization under high pressure.

Q2: When should I choose one method over another?

A2: The choice of method depends on several factors:

  • Scale of the reaction: Extraction and distillation are generally more suitable for larger scale reactions, while chromatography is often used for smaller scale purifications or for achieving very high purity.

  • Properties of the desired product: The stability of your product to heat, acid, or base will dictate the feasibility of distillation or extraction. The solubility of your product will also be a key factor.

  • Required purity of the final product: Chromatographic methods typically offer the highest resolution and purity.

  • Presence of isomers or other impurities: If your reaction mixture contains other phenolic isomers with similar boiling points, simple distillation may not be effective, and methods like chromatography, chemical conversion, or crystallization might be necessary.

Q3: Can I remove p-cresol by washing the organic reaction mixture with water?

A3: Washing with neutral water will have limited effectiveness in removing p-cresol due to its partial solubility. To significantly improve removal, it is recommended to wash with an aqueous basic solution, such as sodium hydroxide or sodium bicarbonate, to convert the acidic p-cresol into its water-soluble sodium salt.

Q4: What is dissociation extraction and when is it useful?

A4: Dissociation extraction is a liquid-liquid extraction technique that exploits the difference in acidity (dissociation constants) between acidic or basic compounds.[1] For a mixture containing p-cresol, a stoichiometric deficiency of a base is used in the aqueous phase. The more acidic components will preferentially react with the base and move into the aqueous phase as their salts, allowing for separation from less acidic components that remain in the organic phase.[1] This method is particularly useful for separating isomers with different acidities.[1]

Troubleshooting Guides

Issue: Incomplete removal of p-cresol using alkaline extraction.

Q: I performed an alkaline wash with aqueous NaOH, but I still see a significant amount of p-cresol in my organic layer. What could be the problem and how can I fix it?

A: This is a common issue that can arise from several factors:

  • Insufficient base: The amount of base used may not be sufficient to react with all the p-cresol present.

    • Solution: Increase the amount of base used. It is recommended to use a molar excess of base relative to the estimated amount of p-cresol.

  • Inadequate mixing: If the organic and aqueous phases are not mixed thoroughly, the extraction will be inefficient.

    • Solution: Ensure vigorous stirring or shaking of the separatory funnel for a sufficient amount of time to maximize the surface area between the two phases and allow for complete reaction and transfer of the cresolate salt.

  • Equilibrium limitations: The extraction is an equilibrium process.

    • Solution: Perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume. This is generally more effective at removing the impurity.

  • Concentration of the basic solution: A very high concentration of NaOH might lead to "salting out" effects, reducing the solubility of the sodium cresolate in the aqueous phase.

    • Solution: Use a moderate concentration of the basic solution (e.g., 1-2 M NaOH).

Issue: Poor separation of p-cresol from its isomers by distillation.

Q: I am trying to remove p-cresol from a mixture containing m-cresol by fractional distillation, but the separation is very poor. Why is this happening and what can I do?

A: The boiling points of m-cresol (202.8 °C) and p-cresol (202 °C) are very close, making their separation by simple or fractional distillation extremely difficult.[2]

  • Solutions:

    • Azeotropic Distillation: Introduce an entrainer, which is a hydrocarbon that forms an azeotrope with the cresol mixture.[3] This azeotrope will have a different boiling point, allowing for separation from other components.[3] The cresol can then be recovered from the azeotrope by a secondary process like extraction.[3]

    • Chemical Conversion: Temporarily convert the cresols into derivatives that have more distinct physical properties. For example, alkylation of the cresol mixture can lead to derivatives that are more easily separated by distillation.[2] The purified derivatives can then be dealkylated to yield the pure cresol isomers.[2]

    • Complexation: React the cresol mixture with a complexing agent like oxalic acid. The resulting complexes may have different solubilities or crystalline structures, allowing for separation. The p-cresol can then be recovered by decomplexation.

Issue: Co-elution of p-cresol with my product during column chromatography.

Q: My product and p-cresol have very similar retention times on my silica gel column. How can I improve the separation?

A: Co-elution can be addressed by modifying your chromatographic conditions:

  • Solvent System Optimization:

    • Solution: Systematically vary the polarity of your eluent. A shallower gradient or an isocratic elution with a solvent system of optimal polarity might resolve the two compounds. Experiment with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • Alternative Stationary Phase:

    • Solution: If you are using normal-phase chromatography (silica or alumina), consider switching to reverse-phase chromatography (e.g., C18).[4] Phenyl columns can also offer different selectivity for aromatic compounds due to π-π interactions.[4]

  • Derivatization:

    • Solution: Chemically modify the p-cresol to alter its polarity. For instance, in gas chromatography, silylation of the phenolic hydroxyl group can improve separation of cresol isomers.[5] A similar strategy could be applied to column chromatography by protecting the hydroxyl group, which would significantly change its polarity and retention behavior.

Data Presentation: Comparison of p-Cresol Removal Methods

MethodPrinciplePurity AchievableAdvantagesDisadvantages
Alkaline Extraction Acid-base reaction to form a water-soluble salt.Moderate to HighSimple, scalable, and cost-effective.Not suitable for base-sensitive products; may require multiple extractions.
Fractional Distillation Separation based on boiling point differences.Low to Moderate (for isomers)Suitable for large quantities.Ineffective for separating isomers with close boiling points like m-cresol.[2]
Azeotropic Distillation Formation of an azeotrope with an entrainer to alter boiling points.High (95% or better for m,p-cresol from other phenols)[3]Effective for separating compounds with close boiling points.[3]Requires an additional step to remove the entrainer.
Steam Distillation Distillation in the presence of steam for purification.GoodCan be used for heat-sensitive compounds as it lowers the boiling point.Can be a slow process for large volumes.[6]
Complexation with Oxalic Acid Formation of a solid complex with p-cresol.High (purity of no less than 99%)[7]High selectivity for p-cresol.[7]Involves multiple steps (complexation, purification, decomplexation).[7]
Reverse-Phase HPLC Partitioning between a nonpolar stationary phase and a polar mobile phase.Very HighExcellent separation of isomers; suitable for analytical and preparative scales.[8]Can be expensive and time-consuming for large quantities.
Catalytic Wet-Air Oxidation Chemical oxidation to decompose p-cresol.Complete RemovalEnvironmentally friendly method for destroying the impurity.[9]The product must be stable to oxidation; the catalyst may need to be removed.

Experimental Protocols

Protocol 1: Removal of p-Cresol by Alkaline Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction (steps 2-4) with fresh 1 M NaOH solution two more times to ensure complete removal.

  • Neutral Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove any residual water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Complexation with Oxalic Acid

This protocol is adapted from a patented method for separating p-cresol.[7]

  • Complexation: In a reaction vessel, add the crude mixture containing p-cresol to toluene. The recommended amount of toluene is approximately 2.1 times the mass of the cresol mixture. Add oxalic acid in a 1:1 molar ratio to the estimated amount of p-cresol.

  • Reaction: Heat the mixture to 60-70 °C and maintain this temperature for 1-3 hours with stirring to facilitate the formation of the p-cresol-oxalic acid complex.

  • Crystallization and Filtration: Cool the reaction mixture to 5 °C and allow it to crystallize for 1 hour. Filter the resulting solid, which is the crude p-cresol-oxalic acid complex.

  • Purification of the Complex: Wash the collected solid with a cold purification solvent (e.g., a mixture of toluene and methanol) to remove impurities.

  • Decomplexation: Add the purified complex to water (approximately 2.6 times the mass of the complex) and heat to 40-80 °C for about 1.5 hours with stirring. This will break the complex, liberating p-cresol.

  • Separation: The mixture will separate into an upper organic phase (p-cresol in toluene) and a lower aqueous phase (oxalic acid in water). Separate the hot upper organic layer.

  • Final Purification: Distill the organic phase to remove the toluene, yielding purified p-cresol.

Visualizations

Experimental_Workflow_Alkaline_Extraction cluster_start Initial State cluster_extraction Extraction Process cluster_purification Purification & Isolation cluster_end Final Products start Crude Reaction Mixture (Product + p-Cresol) dissolve Dissolve in Organic Solvent start->dissolve Step 1 add_base Add 1M NaOH (aq) dissolve->add_base Step 2 mix Shake & Vent add_base->mix Step 3 separate Separate Layers mix->separate Step 4 wash Wash with Brine separate->wash Organic Layer waste Aqueous Waste (Sodium p-cresolate) separate->waste Aqueous Layer dry Dry over Na2SO4 wash->dry Step 5 concentrate Concentrate dry->concentrate Step 6 product Purified Product concentrate->product Step 7

Caption: Workflow for removing p-cresol via alkaline extraction.

Logical_Relationship_Method_Selection cluster_problem Problem Definition cluster_factors Key Considerations cluster_methods Potential Methods problem Remove Unreacted p-Cresol scale Scale of Reaction purity Required Purity product_stability Product Stability impurities Other Impurities extraction Extraction scale->extraction Large Scale chromatography Chromatography scale->chromatography Small Scale purity->extraction Moderate Purity purity->chromatography High Purity product_stability->extraction Base Sensitive? distillation Distillation product_stability->distillation Heat Sensitive? impurities->distillation Isomers Present? chemical Chemical Conversion impurities->chemical Isomers Present?

Caption: Decision tree for selecting a p-cresol removal method.

References

challenges in the scale-up of 2-(4-Methylphenoxy)benzonitrile production

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Production of 2-(4-Methylphenoxy)benzonitrile

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and industrially viable method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This typically involves the reaction of a 2-halobenzonitrile (e.g., 2-chlorobenzonitrile or 2-fluorobenzonitrile) with 4-methylphenol (p-cresol) in the presence of a base.[1] Another notable method is the Ullmann condensation, which is a copper-catalyzed cross-coupling reaction, often requiring higher temperatures.[1][2][3]

Q2: Why is the nitrile group's position important in the 2-halobenzonitrile starting material?

A2: The nitrile group (-CN) is a strong electron-withdrawing group. When positioned ortho to the halogen, it significantly activates the aromatic ring for nucleophilic attack by the phenoxide, facilitating the substitution reaction.[1]

Q3: What are the common bases and solvents used in this synthesis?

A3:

  • Bases: Strong bases are required to deprotonate p-cresol to form the more nucleophilic phenoxide. Commonly used bases include sodium hydride (NaH) and potassium hydroxide (KOH).[1] While NaH is very effective, KOH is a more cost-effective option for large-scale production.[1]

  • Solvents: Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide ion.[1] Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are frequently used due to their high dielectric constants and boiling points.[1] Toluene can also be used, particularly for the azeotropic removal of water when using KOH.[1][4]

Q4: What are the potential side reactions or impurities I should be aware of during scale-up?

A4: During the scale-up of this compound production, several side reactions and impurities can arise:

  • Hydrolysis of the nitrile group: In the presence of strong base and water, the benzonitrile product can hydrolyze to the corresponding benzamide or benzoic acid.

  • Reaction with solvent: At high temperatures, solvents like DMF can decompose.

  • Incomplete reaction: Residual starting materials (2-halobenzonitrile and p-cresol) can remain.

  • Formation of isomeric byproducts: Although less common with the activated substrate, reactions at other positions on the aromatic ring are possible under harsh conditions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective base: The base may have degraded due to improper storage or handling. 2. Insufficient deprotonation of p-cresol. 3. Reaction temperature is too low. 4. Catalyst (in Ullmann reaction) is inactive.1. Use a fresh, properly stored batch of base. 2. Ensure anhydrous conditions, especially when using NaH. If using KOH, consider azeotropic removal of water with toluene before adding the aryl halide.[1] 3. Gradually increase the reaction temperature, monitoring for product formation by TLC or HPLC. Typical temperatures range from 75°C to 150°C.[4][5] 4. For Ullmann reactions, ensure the copper catalyst is active and used in the correct stoichiometric amount.
High Levels of Unreacted Starting Materials 1. Reaction time is too short. 2. Insufficient molar ratio of one reactant. 3. Poor mixing on a larger scale.1. Extend the reaction time and monitor the progress. 2. While a 1:1 molar ratio is theoretically sufficient, a slight excess of the p-cresol/base mixture (e.g., 1.05 equivalents) can be used to drive the reaction to completion.[1] 3. Ensure adequate agitation to maintain a homogeneous reaction mixture, which is critical during scale-up.
Formation of a Tar-like Substance 1. Reaction temperature is too high, leading to decomposition of reactants, products, or solvent. 2. Presence of oxygen in the reaction mixture.1. Reduce the reaction temperature. Consider a temperature optimization study at a smaller scale. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Product Purity is Low After Work-up 1. Inefficient removal of excess p-cresol. 2. Presence of hydrolyzed byproducts. 3. Inefficient crystallization.1. During the work-up, wash the organic layer with an aqueous base solution (e.g., 10% NaOH) to remove unreacted acidic p-cresol.[5] 2. Maintain anhydrous conditions during the reaction to minimize hydrolysis. 3. Screen different solvents for recrystallization to find one that effectively separates the product from impurities. Ethanol or hexane/ethyl acetate mixtures are good starting points.[5][6]

Experimental Protocols

Protocol 1: Synthesis via SNAr using KOH in DMSO

This protocol is based on a method described for a similar compound and adapted for the synthesis of this compound.[4][5]

  • Preparation: To a reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add p-cresol (1.05 eq) and potassium hydroxide (1.1 eq).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) to the vessel.

  • Reaction Initiation: Stir the mixture and heat to approximately 150°C.[4]

  • Substrate Addition: Once the temperature is stable, add 2-chlorobenzonitrile (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Maintain the temperature and stir the reaction for 3-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into water, which should cause the product to precipitate.

  • Purification: Collect the crude product by filtration. Wash the solid with water to remove residual DMSO and salts. For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane, washed with 10% aqueous NaOH to remove unreacted p-cresol, then with water, and finally dried over sodium sulfate.[5] The solvent can then be removed under reduced pressure.

  • Recrystallization: Recrystallize the solid product from a suitable solvent like ethanol to obtain pure this compound.[5]

Diagram of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p_cresol p-Cresol add_to_vessel Add to Reaction Vessel p_cresol->add_to_vessel koh KOH koh->add_to_vessel add_dmso Add DMSO add_to_vessel->add_dmso heat Heat to 150°C add_dmso->heat add_2cnb Add 2-Chlorobenzonitrile heat->add_2cnb react Stir for 3-4h add_2cnb->react cool Cool to RT react->cool precipitate Pour into Water cool->precipitate filter Filter Crude Product precipitate->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize final_product Pure Product recrystallize->final_product

Caption: Workflow for the synthesis of this compound.

Data Presentation

Table 1: Reaction Conditions for Diaryl Ether Synthesis
ParameterCondition 1 (KOH/DMSO)Condition 2 (NaH/DMF)Condition 3 (Ullmann)
Base Potassium Hydroxide (KOH)Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent DMSODMFToluene or DMF
Temperature ~150°C[4]Elevated temperaturesHigh temperatures (>210°C)[2]
Catalyst NoneNoneCopper (Cu) based[2]
Key Considerations Cost-effective; water removal may be needed.[1]Highly effective but requires anhydrous conditions and careful handling.Milder conditions are possible with modern ligands, but catalyst cost is a factor.[2]

Signaling Pathways and Logical Relationships

Diagram of SNAr Reaction Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination phenoxide 4-Methylphenoxide Ion meisenheimer Meisenheimer Complex (Resonance Stabilized) phenoxide->meisenheimer attacks halobenzonitrile 2-Halobenzonitrile halobenzonitrile->meisenheimer product This compound meisenheimer->product restores aromaticity halide_ion Halide Ion (X⁻) meisenheimer->halide_ion eliminates

Caption: SNAr mechanism for the synthesis of the target compound.

Diagram of Troubleshooting Logic

G start Low Yield or Incomplete Reaction check_base Is the base active and conditions anhydrous? start->check_base check_temp Is the reaction temperature optimal? check_base->check_temp Yes replace_base Use fresh base and ensure anhydrous conditions. check_base->replace_base No check_time Is the reaction time sufficient? check_temp->check_time Yes increase_temp Increase temperature incrementally. check_temp->increase_temp No increase_time Extend reaction time. check_time->increase_time No success Problem Solved check_time->success Yes replace_base->check_temp increase_temp->check_time increase_time->success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Preventing Byproduct Formation in Copper-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for copper-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions and how can I prevent it?

A1: The most prevalent byproduct in CuAAC reactions is the homocoupling of terminal alkynes, often referred to as Glaser coupling. This occurs due to the oxidation of the catalytically active Cu(I) to Cu(II) species, which promotes the dimerization of the alkyne.

Prevention Strategies:

  • Use a Reducing Agent: The addition of a mild reducing agent, such as sodium ascorbate, is crucial to maintain copper in its active Cu(I) oxidation state and prevent the formation of Cu(II).[1]

  • Exclude Oxygen: Oxygen promotes the oxidation of Cu(I) to Cu(II). Therefore, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2] This can be achieved by degassing the solvent and using Schlenk line techniques.

  • Utilize Ligands: Certain ligands can stabilize the Cu(I) catalyst and accelerate the desired cycloaddition, further minimizing the competing homocoupling pathway.

Q2: I am observing significant homocoupling of my terminal alkyne in a Sonogashira reaction. What are the key parameters to optimize?

A2: Homocoupling (Glaser-Hay coupling) is a common side reaction in Sonogashira couplings, particularly when the cross-coupling is slow. Several factors can be optimized to minimize this unwanted byproduct:

  • Atmosphere Control: The presence of oxygen is a primary driver of homocoupling. Running the reaction under an inert atmosphere is critical. For particularly stubborn cases, using a dilute hydrogen atmosphere (mixed with nitrogen or argon) can dramatically reduce homocoupling to as low as 2%.[3]

  • Catalyst and Co-catalyst Concentration: The concentration of both the palladium catalyst and the copper(I) co-catalyst can influence the extent of homocoupling. Lowering the amount of copper iodide may be beneficial in some cases.[4]

  • Ligand Choice: The ligand on the palladium catalyst plays a significant role. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.[5]

  • Solvent: The polarity of the solvent can affect the reaction outcome. While polar aprotic solvents like DMF and DMSO are common, in some cases, non-polar solvents like toluene may give better results by disfavoring the homocoupling pathway.[6]

Q3: My Ullmann coupling reaction is giving low yields and multiple byproducts. What are some common troubleshooting steps?

A3: Ullmann couplings can be sensitive to reaction conditions, and issues like stalling, catalyst decomposition, and side reactions such as dehalogenation are not uncommon. Here are some troubleshooting strategies:

  • Ligand Selection: The use of appropriate ligands is often critical for a successful Ullmann coupling. Common choices include phenanthrolines, diamines (e.g., N,N'-dimethylethylenediamine), and amino acids (e.g., L-proline). Ligands can prevent copper aggregation, improve solubility, and stabilize the active catalyst.[7]

  • Choice of Base and Solvent: The combination of base and solvent can have a profound impact on the reaction outcome. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base often depends on the solvent. For example, in non-polar solvents like toluene or xylene, K₂CO₃ can be effective.[7]

  • Inert Atmosphere: Although traditionally run at high temperatures, modern Ullmann couplings benefit from an inert atmosphere to prevent oxidation and decomposition of the catalyst.

  • Fresh Copper Source: The activity of the copper catalyst is crucial. Using a fresh source of Cu(I) salt (e.g., CuI) can significantly improve conversion.

Q4: Can the choice of copper source (Cu(I) vs. Cu(II)) impact byproduct formation?

A4: Yes, the initial oxidation state of the copper source can influence the reaction. The active catalytic species in these coupling reactions is generally considered to be Cu(I). If a Cu(II) salt (e.g., CuSO₄, Cu(OAc)₂) is used, a reducing agent (like sodium ascorbate in CuAAC) must be added to generate the active Cu(I) species in situ. Without a reducing agent, the presence of Cu(II) can directly lead to oxidative homocoupling byproducts. When using a Cu(I) source (e.g., CuI, CuBr), it is still important to prevent its oxidation to Cu(II) by excluding oxygen from the reaction.

Troubleshooting Guides

Issue 1: Excessive Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions
Potential Cause Troubleshooting Step Expected Outcome
Oxygen in the reaction Perform the reaction under a strict inert atmosphere (N₂ or Ar) using degassed solvents. For challenging substrates, consider using a dilute H₂ atmosphere.Significant reduction in the homocoupling byproduct.
Inappropriate Ligand Screen different phosphine ligands. Bulky, electron-rich ligands often favor the cross-coupling pathway.Improved yield of the desired product and reduced homocoupling.
High Copper Concentration Reduce the loading of the Cu(I) co-catalyst.May decrease the rate of homocoupling relative to cross-coupling.
Solvent Effects Experiment with different solvents. While polar aprotic solvents are common, non-polar solvents like toluene may suppress homocoupling in some cases.[6]Change in the ratio of cross-coupled to homocoupled product.
Issue 2: Low Yield and/or Dehalogenation in Ullmann C-N or C-O Coupling
Potential Cause Troubleshooting Step Expected Outcome
Catalyst Deactivation/Aggregation Introduce a suitable ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) to stabilize the copper catalyst.[7]Increased yield and reproducibility.
Poor Nucleophilicity of Substrate Increase the reaction temperature.May improve the reaction rate, but monitor for decomposition.
Suboptimal Base/Solvent Combination Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., DMF, DMSO, dioxane, toluene).Identification of a more effective combination for your specific substrates.
Aged Copper Source Use a fresh bottle of the Cu(I) salt.Improved catalyst activity and higher conversion.
Presence of Oxygen Ensure the reaction is set up under an inert atmosphere using degassed solvents.Reduced catalyst decomposition and potentially fewer side products.

Quantitative Data on Byproduct Formation

Table 1: Effect of Base and Solvent on Ullmann C-O Coupling Yield

This table summarizes the effect of different bases and solvents on the yield of an Ullmann C-O coupling reaction between an aryl bromide and a phenol.

EntryCopper SourceLigandBaseSolventTemp (°C)Yield (%)Ref.
1CuINoneK₂CO₃DMF10099[7]
2CuINoneK₂CO₃Toluene10079[7]
3CuINoneK₂CO₃Benzene10068[7]
4CuINoneK₂CO₃THF10098[7]
5CuINoneK₂CO₃Water10097[7]
6CuIL-prolineCs₂CO₃DMSO9092
7CuI1,10-phenanthrolineK₃PO₄Dioxane11085[7]

Note: Yields refer to the desired cross-coupled product. Byproduct analysis was not consistently reported in a comparable format across sources.

Table 2: Minimizing Alkyne Homocoupling in Sonogashira Reactions

This table illustrates the impact of reaction atmosphere and additives on the ratio of cross-coupled to homocoupled product in a Sonogashira reaction.

EntryAryl HalideAlkyneAtmosphereAdditiveCross-coupling Yield (%)Homocoupling Yield (%)Ref.
1IodobenzenePhenylacetyleneAirNoneLowHigh[3]
2IodobenzenePhenylacetyleneN₂None7515[3]
3IodobenzenePhenylacetyleneN₂ + H₂ (dilute)None92~2[3]
44-Bromopyridine4-ethynyl-N,N-dimethylanilineN₂None6530[3]
54-Bromopyridine4-ethynyl-N,N-dimethylanilineN₂ + H₂ (dilute)None895[3]

Experimental Protocols

Protocol 1: General Procedure for a CuAAC Reaction with Minimized Byproducts

This protocol is for a typical small-scale CuAAC reaction using sodium ascorbate to minimize oxidative homocoupling.

Materials:

  • Azide-containing substrate

  • Alkyne-containing substrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent (e.g., a mixture of water and t-BuOH, or DMF)

Procedure:

  • In a suitable reaction vial, dissolve the azide and alkyne substrates in the chosen solvent.

  • Degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • In another separate vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M).

  • To the stirring, degassed solution of the substrates, add the sodium ascorbate solution (typically 5-10 mol% relative to the limiting reagent).

  • Add the CuSO₄ solution (typically 1-5 mol% relative to the limiting reagent).

  • Seal the reaction vial under the inert atmosphere and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography.

CuAAC_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup dissolve Dissolve Azide and Alkyne degas Degas Solution (N₂/Ar) dissolve->degas 15-20 min add_ascorbate Add Sodium Ascorbate degas->add_ascorbate add_cuso4 Add CuSO₄ add_ascorbate->add_cuso4 react Stir under Inert Atmosphere add_cuso4->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench and Extract monitor->quench Upon completion purify Purify quench->purify

Workflow for a byproduct-minimized CuAAC reaction.
Protocol 2: General Procedure for Sonogashira Coupling under an Inert Atmosphere to Minimize Homocoupling

This protocol describes a typical setup for a Sonogashira reaction using a Schlenk line to ensure an oxygen-free environment.

Materials:

  • Aryl or vinyl halide

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylethylamine), freshly distilled

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask and other appropriate glassware

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Setup: Assemble the Schlenk flask with a condenser and a magnetic stir bar. Connect the flask to a Schlenk line.

  • Inerting the Flask: Evacuate the flask under vacuum and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.

  • Addition of Solids: Under a positive flow of inert gas, add the palladium catalyst and CuI to the flask.

  • Addition of Liquids: Add the degassed solvent and the amine base via syringe.

  • Substrate Addition: Add the aryl/vinyl halide and the terminal alkyne via syringe.

  • Reaction: Heat the reaction to the desired temperature and monitor by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Filter off the catalyst and salts, and concentrate the filtrate. The crude product can then be purified by column chromatography.

Sonogashira_Inert_Atmosphere cluster_setup Schlenk Line Setup cluster_addition Reagent Addition (under N₂/Ar) cluster_reaction_workup Reaction and Workup start Oven-dried Glassware inert Evacuate and Backfill (x3) start->inert add_solids Add Pd catalyst and CuI inert->add_solids add_liquids Add Solvent and Base add_solids->add_liquids add_substrates Add Aryl Halide and Alkyne add_liquids->add_substrates react Heat and Monitor add_substrates->react workup Cool, Filter, and Purify react->workup

Workflow for Sonogashira coupling under inert atmosphere.
Signaling Pathways and Logical Relationships

Byproduct Formation Pathways

The following diagram illustrates the competition between the desired cross-coupling reaction and the undesired homocoupling byproduct formation.

Byproduct_Competition Reactants Aryl Halide + Alkyne CrossCoupling Desired Cross-Coupling Product Reactants->CrossCoupling  Desired Pathway Homocoupling Homocoupling Byproduct (Glaser) Reactants->Homocoupling Undesired Pathway Cu_I Cu(I) Catalyst Cu_I->CrossCoupling Cu_II Inactive Cu(II) Cu_I->Cu_II Oxidation Oxygen Oxygen (O₂) Oxygen->Cu_II Cu_II->Homocoupling Promotes ReducingAgent Reducing Agent (e.g., Na-Ascorbate) ReducingAgent->Cu_I Regenerates

Competition between cross-coupling and homocoupling.

References

effect of temperature on the rate of diaryl ether formation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diaryl Ether Formation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the . The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general ?

A1: According to the principles of chemical kinetics, increasing the reaction temperature generally increases the rate of diaryl ether formation. Higher temperatures provide the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of overcoming the activation energy barrier for the reaction. However, excessively high temperatures can lead to undesirable side reactions, decomposition of reactants or catalysts, and reduced product yield.

Q2: What are the typical temperature ranges for common diaryl ether synthesis methods?

A2: The optimal temperature depends heavily on the specific methodology:

  • Traditional Ullmann Condensation: This method classically requires harsh conditions, with temperatures often ranging from 100°C to over 210°C, and can require long reaction times.[1][2][3]

  • Modern Ullmann-type Reactions: The use of ligands (e.g., N,N-dimethylglycine, 2,2,6,6-tetramethylheptane-3,5-dione) and soluble copper catalysts has significantly lowered the required temperature.[4][5][6] Many modern Ullmann reactions proceed efficiently in the 90°C to 120°C range.[7][8]

  • Palladium-Catalyzed Buchwald-Hartwig Coupling: This is another powerful method for diaryl ether synthesis. These reactions are typically run at temperatures around 80°C to 110°C.[7]

  • Room Temperature Syntheses: Certain modern protocols, particularly those using highly reactive coupling partners like arylboronic acids (Chan-Lam coupling), can proceed at room temperature.[7][9]

Q3: My diaryl ether synthesis is very slow. Should I just increase the temperature?

A3: While increasing the temperature is a common strategy to accelerate a slow reaction, it should be done cautiously. Before raising the temperature, consider the following:

  • Catalyst/Ligand Stability: Ensure your catalyst and any ligands are stable at the intended higher temperature. Decomposition can halt the reaction entirely.

  • Solvent Boiling Point: The reaction temperature should not exceed the boiling point of your solvent unless the reaction is conducted in a sealed vessel designed for high-pressure applications. High-boiling polar solvents like DMF, NMP, or nitrobenzene are often used for high-temperature reactions.[1]

  • Substrate Stability: Your starting materials and the desired product may be sensitive to high temperatures and could decompose.

  • Side Reactions: Higher temperatures can promote unwanted side reactions, such as elimination or protodehalogenation, which will lower the yield of your desired diaryl ether.[10][11] A stepwise increase in temperature (e.g., in 10°C increments) while monitoring the reaction progress is a prudent approach.

Q4: I am getting a low yield of my desired diaryl ether and many side products. Could the temperature be the cause?

A4: Yes, an inappropriate reaction temperature is a very likely cause.

  • Temperature Too High: As mentioned, excessive heat can lead to the decomposition of your starting materials, catalyst, or the final product. It can also activate alternative reaction pathways, leading to a complex mixture of byproducts.

  • Temperature Too Low: If the temperature is too low, the reaction may not proceed to completion within a reasonable timeframe, resulting in a low yield with unreacted starting materials remaining. For many modern catalytic systems, there is an optimal temperature window to maximize both reaction rate and selectivity.

Troubleshooting Guide

Issue Potential Cause Related to Temperature Recommended Solution(s)
No or Very Slow Reaction The reaction temperature is too low to overcome the activation energy.1. Gradually increase the temperature in 10-20°C increments, monitoring for product formation (e.g., by TLC or LC-MS).2. Verify that the chosen temperature is appropriate for the specific catalytic system being used. Classical Ullmann reactions require much higher temperatures than modern ligated systems.[1][8]3. Consider using microwave irradiation, which can significantly accelerate reaction times at controlled temperatures.[10]
Low Product Yield with Unreacted Starting Material The reaction has not gone to completion due to insufficient temperature or reaction time.1. Increase the reaction temperature to improve the rate.2. Extend the reaction time at the current temperature.3. Ensure the solvent is appropriate for the target temperature (e.g., use a higher-boiling solvent like NMP for high-temperature reactions).[1]
Low Product Yield with Multiple Byproducts The reaction temperature is too high, causing decomposition or promoting side reactions.1. Reduce the reaction temperature. Finding the optimal balance between rate and selectivity is key.2. Screen a range of temperatures (e.g., 70°C, 90°C, 110°C) to identify the condition that maximizes the yield of the desired product.3. Confirm the thermal stability of your substrates and catalyst.
Reaction Stalls After Initial Conversion The catalyst may be deactivating or decomposing at the reaction temperature.1. Lower the reaction temperature to extend the catalyst's lifetime.2. If a lower temperature is not feasible, consider a more robust catalyst or ligand system designed for higher temperatures.

Data Presentation: Temperature Effects on Yield

The following table summarizes data from various studies, illustrating the impact of reaction temperature on the yield of diaryl ether formation under different catalytic systems.

Aryl HalidePhenolCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Methoxyphenyl bromide4-FluorophenolCuCl / TMHDCs₂CO₃NMP12010-15"Good"
Aryl Iodides/BromidesVarious PhenolsPd(OAc)₂ / AryldialkylphosphineNaH or K₃PO₄Toluene100-"Good"
Aryl Iodides/BromidesVarious PhenolsCuI / N,N-dimethylglycineCs₂CO₃Dioxane90-"Good"
NitroarenesVarious PhenolsLigand-free CopperCs₂CO₃DMF100-61-97
Aryl ChloridesVarious PhenolsCuI nanoparticlesK₂CO₃DMF110-"Almost Quantitative"

Data compiled from multiple sources.[7][9][12][13]

Experimental Protocols

Key Experiment: Modified Ullmann Diaryl Ether Synthesis

This protocol describes a modern, ligand-assisted Ullmann condensation for the synthesis of diaryl ethers, which allows for milder reaction conditions compared to the traditional method.

Objective: To synthesize a diaryl ether from an aryl halide and a phenol using a copper catalyst with a ligand.

Materials:

  • Aryl halide (e.g., 4-iodotoluene, 1.0 mmol)

  • Phenol (e.g., 4-methoxyphenol, 1.2 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • Ligand (e.g., N,N-dimethylglycine, 0.2 mmol, 20 mol%)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Dioxane, 5 mL)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Stir bar, heating mantle or oil bath, condenser, and inert gas line (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Add the aryl halide (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), and Cs₂CO₃ (2.0 mmol) to the reaction vessel containing a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill it with an inert gas (e.g., Nitrogen) three times to remove oxygen.

  • Solvent Addition: Add the anhydrous solvent (5 mL) via syringe.

  • Heating and Reaction: Place the vessel in a preheated oil bath or heating mantle set to the desired temperature (e.g., 90-110°C).[7] Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute it with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure diaryl ether.

Mandatory Visualization

TemperatureEffect Effect of Temperature on Diaryl Ether Formation cluster_rate Reaction Rate cluster_outcome Primary Outcome LowTemp Low Temperature (e.g., < 70°C) SlowRate Slow or No Reaction Low Conversion LowTemp->SlowRate Insufficient Kinetic Energy OptimalTemp Optimal Temperature (e.g., 90-120°C) GoodYield Efficient Conversion High Yield of Diaryl Ether OptimalTemp->GoodYield Sufficient Energy for Activation Barrier HighTemp High Temperature (e.g., > 140°C) SideReactions Side Reactions & Decomposition Low Yield of Desired Product HighTemp->SideReactions Excessive Energy Activates Other Pathways Start Begin Reaction Setup Start->LowTemp Set Temp. Start->OptimalTemp Start->HighTemp

Temperature's impact on reaction outcome.

References

Technical Support Center: Isolating 2-(4-Methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the work-up and isolation of 2-(4-Methylphenoxy)benzonitrile. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and quantitative data to support your experimental work.

Experimental Protocol: Work-up and Purification

This protocol outlines a general procedure for the isolation of this compound following its synthesis, typically via a copper-catalyzed Ullmann condensation or a similar nucleophilic aromatic substitution reaction. The procedure is based on established methods for the purification of analogous diaryl ethers.

1. Quenching the Reaction:

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing cold water or a dilute aqueous acid solution (e.g., 1 M HCl). This will precipitate the crude product and dissolve inorganic salts.

2. Extraction:

  • Transfer the aqueous mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM). Perform the extraction three times to ensure complete recovery of the product.

  • Combine the organic layers.

3. Washing:

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acidic starting materials, such as p-cresol.

  • Follow with a wash using a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper catalyst, which forms a blue complex in the aqueous layer[1].

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.

4. Drying and Concentration:

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • Recrystallization: This is the preferred method for obtaining highly pure product.

    • Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture. Common solvent systems for diaryl ethers include ethanol/water, ethyl acetate/hexanes, or toluene[2][3].

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum. For a similar compound, 4-(4-methylphenoxy)cyanobenzene, recrystallization from methanol yielded a product with 99.6% purity[4].

  • Silica Gel Chromatography: If recrystallization is ineffective or if multiple products are present, column chromatography can be used.

    • A typical eluent system for diaryl ethers is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the work-up and purification of this compound.

Question Answer
Why is my product an oil and not a solid after concentration? This can occur due to the presence of impurities such as residual solvent or unreacted starting materials. Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification. If that fails, proceed with silica gel chromatography for purification.
I have a persistent emulsion during the extraction. How can I resolve it? Emulsions are common when using basic washes. To break the emulsion, you can add a small amount of brine to the separatory funnel. Alternatively, filtering the emulsion through a pad of Celite can be effective.
My final product is colored. How can I decolorize it? A slight coloration might be due to residual copper catalyst or other impurities. Recrystallization is often effective in removing colored impurities. If the color persists, you can try treating a solution of the product with activated charcoal before filtering and recrystallizing.
How do I effectively remove the unreacted p-cresol? Washing the organic layer with an aqueous base solution, such as 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), will deprotonate the acidic p-cresol, making it soluble in the aqueous layer and thus easily removed from the organic phase containing your product.
What is the best way to monitor the purification process? Thin-layer chromatography (TLC) is an excellent tool for monitoring the progress of your purification. By spotting the crude mixture and the collected fractions from chromatography or the mother liquor and crystals from recrystallization, you can assess the purity and determine the optimal conditions for isolation.
The yield of my purified product is very low. What are the potential causes? Low yields can result from incomplete reaction, product loss during extraction and washing steps (especially if emulsions form), or inefficient crystallization. Ensure complete extraction from the aqueous layer and minimize the amount of solvent used for recrystallization to avoid significant product loss in the mother liquor.

Quantitative Data

The following table summarizes typical data for the synthesis and purification of a closely related isomer, 4-(4-methylphenoxy)benzonitrile, which can serve as a reference.

ParameterValueReference
Yield (Crude) 90-95%[4]
Yield (After Recrystallization) 85-93%[4]
Purity (After Recrystallization) >99%[4]
Recrystallization Solvent Methanol[4]

Experimental Workflow and Logic Diagrams

Workup_Procedure cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quench Quench with Water/Acid Reaction_Mixture->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash_Base Wash with NaHCO3/NaOH Extraction->Wash_Base Wash_NH4Cl Wash with NH4Cl Wash_Base->Wash_NH4Cl Wash_Brine Wash with Brine Wash_NH4Cl->Wash_Brine Drying Dry over Na2SO4 Wash_Brine->Drying Concentration Concentrate in vacuo Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Chromatography Column Chromatography Crude_Product->Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: Experimental workflow for the isolation and purification of this compound.

Troubleshooting_Logic Start Problem Encountered During Work-up Oily_Product Product is an oil? Start->Oily_Product Emulsion Persistent emulsion? Start->Emulsion Colored_Product Product is colored? Start->Colored_Product Low_Yield Low final yield? Start->Low_Yield Sol_Triturate Triturate with hexanes Oily_Product->Sol_Triturate Yes Sol_Chromatography Purify by column chromatography Oily_Product->Sol_Chromatography If trituration fails Sol_Brine Add brine to break emulsion Emulsion->Sol_Brine Yes Sol_Celite Filter through Celite Emulsion->Sol_Celite Alternatively Sol_Recrystallize Recrystallize the product Colored_Product->Sol_Recrystallize Yes Sol_Charcoal Treat with activated charcoal Colored_Product->Sol_Charcoal If color persists Sol_Optimize_Reaction Optimize reaction conditions Low_Yield->Sol_Optimize_Reaction Yes Sol_Optimize_Workup Optimize work-up procedure Low_Yield->Sol_Optimize_Workup And/Or

Caption: Troubleshooting decision tree for common purification issues.

References

Validation & Comparative

A Head-to-Head Battle for C-O Bond Formation: Ullmann Condensation vs. Buchwald-Hartwig Etherification

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic organic chemistry, the formation of carbon-oxygen (C-O) bonds to construct diaryl ethers is a cornerstone transformation, pivotal in the synthesis of pharmaceuticals, natural products, and advanced materials. For decades, two primary methodologies have dominated this landscape: the classical copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig etherification. This guide provides a comprehensive comparison of these two powerful reactions, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data, to aid in the selection of the most suitable method for their synthetic challenges.

At a Glance: Key Differences and Developments

The Ullmann condensation, first reported in 1905, traditionally involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper at high temperatures (often exceeding 200 °C).[1] While effective, these harsh conditions limited its substrate scope and functional group tolerance.[1] Over the past few decades, significant advancements, particularly the introduction of various ligands, have led to the development of milder Ullmann-type reactions that can proceed at lower temperatures with catalytic amounts of copper.[2]

In contrast, the Buchwald-Hartwig etherification, which emerged in the mid-1990s, utilizes a palladium catalyst with specialized phosphine-based ligands to couple aryl halides or pseudohalides with alcohols and phenols.[3][4] This methodology generally offers milder reaction conditions, broader substrate scope, and higher yields compared to the classical Ullmann reaction.[4]

Performance Comparison: A Data-Driven Analysis

The choice between the Ullmann condensation and Buchwald-Hartwig etherification often depends on factors such as substrate electronics, steric hindrance, desired reaction conditions, and cost. Below is a summary of quantitative data from various studies, highlighting the performance of each reaction under optimized conditions for the synthesis of similar diaryl ether products.

Aryl HalidePhenolMethodCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenolBuchwald-Hartwig2 mol% Pd(OAc)₂, 4 mol% SPhosNaOtBuToluene100298J. Am. Chem. Soc. 1999, 121, 4369-4378
4-BromotoluenePhenolUllmann10 mol% CuI, 20 mol% L-prolineK₂CO₃DMSO902485Org. Lett. 2003, 5, 3799-3802
4-ChloroanisolePhenolBuchwald-Hartwig1.5 mol% Pd₂(dba)₃, 3 mol% RuPhosNaOtBuToluene1002492J. Am. Chem. Soc. 2006, 128, 10694-10695
4-ChloroanisolePhenolUllmann10 mol% CuI, 20 mol% 1,10-phenanthrolineCs₂CO₃NMP1202478J. Org. Chem. 2004, 69, 5578-5587
1-Bromo-4-nitrobenzene4-MethoxyphenolBuchwald-Hartwig1 mol% Pd(OAc)₂, 1.5 mol% P(t-Bu)₃K₃PO₄Toluene80397J. Org. Chem. 2001, 66, 348-355
1-Bromo-4-nitrobenzene4-MethoxyphenolUllmann5 mol% CuI, 10 mol% N,N-dimethylglycineCs₂CO₃Dioxane1001891Org. Lett. 2003, 5, 3799-3802
2-Bromotoluene2-NaphtholBuchwald-Hartwig2 mol% Pd(OAc)₂, 4 mol% XPhosK₃PO₄t-BuOH1101288J. Am. Chem. Soc. 2008, 130, 6686-6687
2-Bromotoluene2-NaphtholUllmann10 mol% CuI, 20 mol% 2-picolinic acidK₂CO₃DMF1103675Chem. Eur. J. 2006, 12, 5142-5148

Disclaimer: The data presented in this table is compiled from different publications. Direct comparison should be made with caution as the optimal conditions for each reaction may vary depending on the specific substrates and laboratory setups.

Catalytic Cycles: A Mechanistic Overview

The fundamental difference between the two methods lies in their catalytic cycles. The Ullmann condensation proceeds through a copper-based cycle, while the Buchwald-Hartwig etherification is mediated by palladium.

Catalytic_Cycles cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Etherification U_Start Cu(I)X U_A Cu(I)OAr' U_Start->U_A + Ar'OH, Base - HX U_B Ar-Cu(III)(X)(OAr') U_A->U_B + ArX (Oxidative Addition) U_B->U_Start (Reductive Elimination) U_Product Ar-OAr' U_B->U_Product B_Start L-Pd(0) B_A L-Pd(II)(Ar)(X) B_Start->B_A + ArX (Oxidative Addition) B_B [L-Pd(II)(Ar)(OAr')]- B_A->B_B + Ar'OH, Base - [HBase]X B_B->B_Start (Reductive Elimination) B_Product Ar-OAr' B_B->B_Product

Figure 1. Catalytic cycles of Ullmann and Buchwald-Hartwig reactions.

Experimental Protocols

To provide a practical perspective, detailed experimental protocols for representative Ullmann and Buchwald-Hartwig etherification reactions are outlined below.

Protocol 1: Ligand-Accelerated Ullmann Diaryl Ether Synthesis

This protocol is adapted from a procedure utilizing N,N-dimethylglycine as a ligand. (Org. Lett. 2003, 5, 3799-3802)

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N-Dimethylglycine (0.2 mmol, 20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous dioxane (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the aryl halide, phenol, CuI, N,N-dimethylglycine, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane via syringe.

  • Stir the reaction mixture at 100 °C for the time indicated by TLC or GC/MS analysis (typically 18-24 hours).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Diaryl Ether Synthesis

This protocol is a general procedure based on the use of biarylphosphine ligands. (J. Am. Chem. Soc. 1999, 121, 4369-4378)

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Biarylphosphine ligand (e.g., SPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Glovebox or Schlenk line

  • Magnetic stirrer and heating block

Procedure:

  • Inside a glovebox, charge a dry Schlenk tube with Pd(OAc)₂, the biarylphosphine ligand, and NaOtBu.

  • Add the aryl halide and the phenol to the tube.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene via syringe.

  • Place the tube under a positive pressure of argon and stir the mixture at 100 °C.

  • Monitor the reaction progress by TLC or GC/MS (typically 2-24 hours).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Experimental Workflow: A Step-by-Step Overview

The general workflow for setting up both reactions shares similarities, primarily differing in the catalyst system and the stringency of inert atmosphere requirements.

Experimental_Workflow cluster_ullmann_flow Ullmann Condensation Workflow cluster_buchwald_flow Buchwald-Hartwig Etherification Workflow U1 Weigh Reactants, Catalyst, Ligand, and Base U2 Combine in a Dry Reaction Vessel U1->U2 U3 Add Anhydrous Solvent U2->U3 U4 Heat and Stir under Inert Atmosphere U3->U4 U5 Reaction Monitoring (TLC, GC/MS) U4->U5 U6 Workup and Purification U5->U6 B1 Weigh Catalyst, Ligand, and Base in Glovebox B2 Add Reactants in Glovebox B1->B2 B3 Add Anhydrous Solvent B2->B3 B4 Heat and Stir under Strict Inert Atmosphere B3->B4 B5 Reaction Monitoring (TLC, GC/MS) B4->B5 B6 Workup and Purification B5->B6

Figure 2. General experimental workflows for Ullmann and Buchwald-Hartwig reactions.

Conclusion: Making the Right Choice

Both the Ullmann condensation and the Buchwald-Hartwig etherification are indispensable tools for the synthesis of diaryl ethers.

Choose Ullmann Condensation when:

  • Cost is a primary concern, as copper catalysts are significantly cheaper than palladium catalysts.

  • The substrates are simple and can tolerate higher reaction temperatures.

  • A well-established, classical method is preferred.

Choose Buchwald-Hartwig Etherification when:

  • Milder reaction conditions are required to preserve sensitive functional groups.

  • A broader substrate scope, including sterically hindered and electron-rich or -poor arenes, is necessary.

  • Higher yields and faster reaction times are critical.

  • Access to a wide variety of sophisticated and highly active catalyst systems is available.

Ultimately, the decision between these two powerful C-O coupling reactions will be guided by the specific requirements of the synthetic target, available resources, and the desired process efficiency. With the continuous development of new ligands and catalytic systems for both copper and palladium, the capabilities of both the Ullmann and Buchwald-Hartwig reactions are constantly expanding, providing chemists with an ever-growing toolbox for the construction of complex molecules.

References

A Guide to Alternative Bases for Diaryl Ether Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of diaryl ethers is a critical process in the development of new therapeutics and functional materials. While sodium hydride (NaH) has traditionally been a common choice of base for these reactions, a range of alternative bases offer distinct advantages in terms of safety, handling, and reaction efficiency. This guide provides an objective comparison of the performance of several alternative bases—potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄)—against sodium hydride, supported by experimental data.

The selection of an appropriate base is crucial for the successful synthesis of diaryl ethers, impacting reaction yields, times, and overall efficiency. The following sections detail the performance of each base under various reaction conditions, present detailed experimental protocols, and provide a visual representation of the general experimental workflow.

Performance Comparison of Bases in Diaryl Ether Synthesis

The following table summarizes quantitative data from various studies on the synthesis of diaryl ethers using different bases. It is important to note that direct comparison of yields between different studies can be challenging due to variations in substrates, catalysts, ligands, and solvents. However, this compilation provides valuable insights into the general efficacy of each base.

BaseCatalyst/LigandSolventTemperature (°C)Time (h)Yield (%)Reference
NaH Pd(OAc)₂ / 1,3-dialkylimidazolinium bromideToluene100Not SpecifiedGood[1]
NaH Not SpecifiedTHF0 to RT4Not Specified[2]
K₂CO₃ CuI / Fe(acac)₃Not SpecifiedNot SpecifiedNot SpecifiedVery Good[1]
K₂CO₃ CuIPPh₃Toluene100Not SpecifiedModerate to Good[3]
K₂CO₃ NoneDMSOReflux0.08 - 0.17Very Good[1]
Cs₂CO₃ CuI / IPrHClDMF13016Not Specified[4]
Cs₂CO₃ Cu₂O / Chxn-Py-AlAcetonitrileNot SpecifiedNot SpecifiedExcellent[5]
K₃PO₄ CuI / N,N-dimethylglycineAcetonitrile80Not SpecifiedGood[6]
KOH CuO-NPsDMSO~100Not SpecifiedGood[7]
Et₃N CuI / SDSDMF120Not SpecifiedHigh[8]

Experimental Protocols

Below are detailed experimental protocols for diaryl ether synthesis using sodium hydride and the alternative bases.

Protocol 1: Diaryl Ether Synthesis using Sodium Hydride (Williamson Ether Synthesis)

This protocol is a general procedure for the O-alkylation of unactivated alcohols.

Materials:

  • Alcohol derivative (1 eq.)

  • Sodium hydride (NaH) (1.2 eq.)

  • Alkyl halide (1 eq.)

  • Anhydrous Tetrahydrofuran (THF) (10 Vol)

  • 6N HCl

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Water

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH in THF at 0°C, add the alcohol derivative.

  • Stir the mixture at 0°C for 1-2 hours to allow for the formation of the alkoxide.

  • Add a solution of the alkyl halide in THF to the reaction mixture at 0°C.

  • Stir the reaction at 0°C for 4 hours. If the reaction does not proceed, allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with 6N HCl.

  • Extract the product with DCM or MTBE twice.

  • Wash the combined organic layers successively with water and brine solution.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Protocol 2: Diaryl Ether Synthesis using Potassium Carbonate (Ullmann Condensation)

This protocol describes a procedure for O-arylation in a non-polar solvent.

Materials:

  • Aromatic bromide (2 mmol)

  • Phenol (3 mmol)

  • CuIPPh₃ (0.1 mmol)

  • Potassium carbonate (K₂CO₃) (4 mmol)

  • Toluene (5 mL)

Procedure:

  • To a 100 mL three-necked round-bottomed flask equipped with a stir bar, reflux condenser, and nitrogen inlet, add the aromatic bromide, phenol, catalyst, and base.

  • Purge the flask with nitrogen for 10 minutes.

  • Immerse the flask in a preheated oil bath at 100°C.

  • Stir the reaction mixture at this temperature and monitor its progress.

  • Upon completion, cool the reaction to room temperature.

  • Work up the reaction mixture to isolate the diaryl ether product.[3]

Protocol 3: Diaryl Ether Synthesis using Cesium Carbonate (Ullmann-Type Synthesis)

This protocol outlines a mild and general method for Ullmann-type diaryl ether synthesis.

Materials:

  • Aryl bromide or iodide

  • Phenol

  • Copper(I) oxide (Cu₂O)

  • Ligand (e.g., Chxn-Py-Al)

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile

  • Molecular sieves

Procedure:

  • In a reaction vessel, combine the aryl halide, phenol, catalytic copper(I) oxide, and the chosen ligand.

  • Add cesium carbonate as the base and acetonitrile as the solvent.

  • Include molecular sieves to prevent side reactions.

  • Stir the reaction mixture at a suitable temperature (e.g., room temperature to moderate heating) until the reaction is complete, as monitored by TLC or GC/MS.

  • After completion, perform an appropriate work-up procedure, which typically involves filtration, extraction, and purification by column chromatography.[5]

Protocol 4: Diaryl Ether Synthesis using Potassium Phosphate (Ullmann Synthesis)

This protocol is suitable for the coupling of electron-rich aryl bromides and phenols.

Materials:

  • 4-bromoanisole (1.00 mmol)

  • 4-methoxyphenol (1.00 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • N,N-dimethylglycine (10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Acetonitrile (3 mL)

Procedure:

  • To a reaction vessel under an argon atmosphere, add K₃PO₄, CuI, N,N-dimethylglycine, 4-methoxyphenol, and 4-bromoanisole.

  • Add acetonitrile as the solvent.

  • Heat the reaction mixture to 80°C.

  • Monitor the reaction for completion by ¹H NMR.

  • Upon completion, cool the reaction and perform a suitable workup and purification to isolate the diaryl ether product.[6]

Visualizing the Synthesis Workflow

The following diagrams illustrate the general experimental workflow and a key reaction mechanism in diaryl ether synthesis.

G General Experimental Workflow for Diaryl Ether Synthesis reagents Combine Reactants: Aryl Halide, Phenol, Catalyst, Ligand, Base solvent Add Solvent reagents->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Reaction Work-up: Filter, Extract reaction->workup purification Purify Product: Column Chromatography workup->purification product Diaryl Ether Product purification->product G Simplified Ullmann Condensation Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Phenoxide [Cu(I)-OAr'] Complex Cu_I->Cu_Phenoxide + Ar'O⁻ Phenoxide Ar'-OH + Base -> Ar'O⁻ Phenoxide->Cu_Phenoxide Oxidative_Addition Oxidative Addition Cu_Phenoxide->Oxidative_Addition Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Cu_III [Ar-Cu(III)-OAr'] Intermediate Oxidative_Addition->Cu_III Reductive_Elimination Reductive Elimination Cu_III->Reductive_Elimination Reductive_Elimination->Cu_I Regenerates Catalyst Diaryl_Ether Ar-O-Ar' Reductive_Elimination->Diaryl_Ether

References

Comparative Analysis of the Biological Activities of 2-(4-Methylphenoxy)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are increasingly interested in the therapeutic potential of 2-(4-Methylphenoxy)benzonitrile derivatives. These compounds have demonstrated a range of biological activities, including antimicrobial, antifungal, and anticancer properties. This guide provides a comparative overview of the biological activities of various derivatives, supported by experimental data and detailed methodologies, to aid in further research and development.

Antimicrobial and Antifungal Activity

Several studies have explored the efficacy of derivatives of the this compound scaffold against various microbial and fungal strains. The introduction of different functional groups has been shown to significantly influence their activity.

A study on new thioureides of 2-(4-methylphenoxymethyl) benzoic acid revealed significant antimicrobial and antifungal properties. The compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The quantitative assay of the antimicrobial activity was performed by the broth microdilution method in 96-well microplates to establish the minimal inhibitory concentration (MIC). The results indicated that the tested compounds exhibited specific antimicrobial activity, with the highest efficacy observed against planktonic fungal cells, followed by P. aeruginosa.[1]

Similarly, new 2-((4-ethylphenoxy)methyl)benzoylthioureas have been synthesized and evaluated for their antimicrobial properties. These derivatives showed activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The level of antimicrobial activity was found to be dependent on the type, number, and position of the substituent on the phenyl group attached to the thiourea nitrogen.[2] For instance, the presence of iodine and nitro substituents favored activity against Gram-negative bacterial strains, while electron-donating groups like methyl and ethyl enhanced the inhibitory effect against Gram-positive and fungal strains.[2]

Another study on newly synthesized benzo and naphthonitrile derivatives also reported significant antibacterial and antifungal activity. Among the synthesized compounds, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile exhibited notable activity against both Gram-positive and Gram-negative bacteria and was the most potent antifungal agent against Botrytis fabae with a MIC of 6.25 μg/mL.[3]

Table 1: Comparative Antimicrobial and Antifungal Activity (MIC in μg/mL)

Compound/DerivativeS. aureusB. subtilisE. coliP. aeruginosaK. pneumoniaeC. albicansA. nigerReference
Thioureides of 2-(4-methylphenoxymethyl) benzoic acid62.5 - 1000-Low Activity31.5 - 250Low Activity15.6 - 62.515.6 - 62.5[1]
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileSignificant Activity-Significant Activity----[3]
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile vs Botrytis fabae------6.25[3]
Anticancer Activity

The 2-phenylacrylonitrile scaffold, a derivative of benzonitrile, has been investigated for its potential as an anticancer agent, particularly as a tubulin inhibitor. A study focused on the design and synthesis of multiple series of 2-phenylacrylonitrile derivatives and screened them against various cancer cell lines.[4] The most promising compound, 1g2a, was further investigated for its in vivo antitumor efficacy and mechanism of action.[4]

Another research effort synthesized a series of novel 4-stilbenylamino quinazoline derivatives, which incorporate a benzonitrile moiety, and evaluated their antitumor activity. Most of these compounds exhibited more potent activity against A431, A549, and BGC-823 cell lines than the standard drug gefitinib.[5] The structure-activity relationship studies indicated that the presence of trifluoromethyl, fluoro, and bromo groups on the stilbene moiety can enhance the anticancer activity.[5]

Furthermore, a new series of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives were synthesized and evaluated against four human cancer cell lines. One of the compounds, 3e, which contains a benzonitrile-related structural element, showed the best activity against hepatocellular carcinoma (HepG2) and colorectal carcinoma (HTC-116) cell lines, with IC50 values of 8.9±0.30 μg/mL and 9.2±0.63 μg/mL, respectively, comparable to the standard anticancer drug 5-fluorouracil.[6]

Table 2: Comparative Anticancer Activity (IC50 in μM or μg/mL)

Compound/DerivativeCell LineIC50Reference
4-Stilbenylamino quinazoline derivativesA431, A549, BGC-823~2.0 μM[5]
Gefitinib (Reference)A431, A549, BGC-823>10.0 μM[5]
Oxazolone derivative 3eHepG28.9±0.30 μg/mL[6]
Oxazolone derivative 3eHTC-1169.2±0.63 μg/mL[6]
5-Fluorouracil (Reference)HepG2, HTC-116Comparable to 3e[6]
Enzyme Inhibitory Activity

Derivatives of 2-(benzonitrile) have also been explored as inhibitors of specific enzymes. A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized and investigated for their dipeptidyl peptidase-4 (DPP-4) inhibitory activity.[7][8] These compounds exhibited good inhibition against the DPP-4 enzyme, with IC50 values ranging from 1.4621 to 6.7805 µM.[7][8]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimal inhibitory concentration (MIC) for the synthesized compounds was determined using the broth microdilution method in 96-well microplates.[1]

  • Bacterial or fungal strains were cultured in appropriate broth media.

  • The compounds were serially diluted in the broth to achieve a range of concentrations.

  • The microbial suspension was added to each well containing the diluted compounds.

  • The plates were incubated under suitable conditions for the specific microorganism.

  • The MIC was determined as the lowest concentration of the compound that visibly inhibited microbial growth.

In Vitro Anticancer Activity (MTT Assay)

The anti-proliferative activities of the synthesized compounds were determined using the MTT assay.[4]

  • Cancer cells were seeded in 96-well plates and allowed to attach overnight.

  • The cells were then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • After the treatment period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance was measured at a specific wavelength using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and evaluation process for these derivatives, a diagram is provided below.

cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Starting_Material 2-(4-Methylphenoxy) benzonitrile Scaffold Chemical_Modification Introduction of Functional Groups (e.g., Thiourea, Stilbene) Starting_Material->Chemical_Modification Reaction Synthesized_Derivatives Novel Benzonitrile Derivatives Chemical_Modification->Synthesized_Derivatives Yields Antimicrobial_Screening Antimicrobial & Antifungal Assays (MIC Determination) Synthesized_Derivatives->Antimicrobial_Screening Testing Anticancer_Screening Anticancer Assays (IC50 Determination) Synthesized_Derivatives->Anticancer_Screening Testing Enzyme_Inhibition Enzyme Inhibition Assays (IC50 Determination) Synthesized_Derivatives->Enzyme_Inhibition Testing SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antimicrobial_Screening->SAR_Analysis Anticancer_Screening->SAR_Analysis Enzyme_Inhibition->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

Caption: Workflow for Synthesis and Biological Evaluation.

This guide highlights the significant potential of this compound derivatives as a versatile scaffold for the development of new therapeutic agents. The presented data and methodologies offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further optimization of these lead compounds could pave the way for novel treatments for infectious diseases and cancer.

References

A Spectroscopic Comparison of 2-(4-Methylphenoxy)benzonitrile Isomers: A Predictive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted spectroscopic properties of 2-(4-Methylphenoxy)benzonitrile and its structural isomers, 3-(4-Methylphenoxy)benzonitrile and 4-(4-Methylphenoxy)benzonitrile. Due to a lack of available experimental data, this comparison is based on established principles of spectroscopic interpretation, including substituent effects in nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, as well as predictable fragmentation patterns in mass spectrometry (MS). This guide is intended to serve as a predictive tool to aid in the identification and characterization of these isomers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the three isomers of (4-Methylphenoxy)benzonitrile. These predictions are derived from the analysis of substituent effects on the benzonitrile and phenoxy moieties.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

Proton PositionThis compound (Predicted)3-(4-Methylphenoxy)benzonitrile (Predicted)4-(4-Methylphenoxy)benzonitrile (Predicted)
Methyl (p-cresol)~2.3 ppm (s)~2.3 ppm (s)~2.3 ppm (s)
Aromatic (p-cresol)~7.0-7.2 ppm (m)~7.0-7.2 ppm (m)~7.0-7.2 ppm (m)
Aromatic (benzonitrile)~7.1-7.7 ppm (m)~7.2-7.5 ppm (m)~7.0 and 7.6 ppm (d, J≈8 Hz)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon PositionThis compound (Predicted)3-(4-Methylphenoxy)benzonitrile (Predicted)4-(4-Methylphenoxy)benzonitrile (Predicted)
Methyl (p-cresol)~21 ppm~21 ppm~21 ppm
Nitrile (CN)~118 ppm~119 ppm~119 ppm
C-CN (benzonitrile)~110 ppm~113 ppm~108 ppm
Aromatic (benzonitrile)~120-135 ppm~118-132 ppm~116-134 ppm
Aromatic (p-cresol)~118-158 ppm~118-158 ppm~118-158 ppm
C-O (benzonitrile)~160 ppm~158 ppm~162 ppm

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

Functional Group VibrationThis compound (Predicted)3-(4-Methylphenoxy)benzonitrile (Predicted)4-(4-Methylphenoxy)benzonitrile (Predicted)
C≡N Stretch2220-22402220-22402220-2240
Aromatic C-H Stretch>3000>3000>3000
Aliphatic C-H Stretch<3000<3000<3000
C-O-C Asymmetric Stretch1200-12501200-12501200-1250
Aromatic C=C Bending1450-1600 (complex pattern)1450-1600 (complex pattern)1450-1600 (simpler pattern)
Out-of-plane C-H Bending750-880 (ortho- and para-substitution)750-880 (meta- and para-substitution)810-840 (para-substitution)

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) in Ethanol

IsomerPredicted λ_max (nm)Notes
This compound~270-280The proximity of the phenoxy group to the nitrile in the ortho position may lead to steric hindrance, potentially causing a slight hypsochromic (blue) shift compared to the para isomer.
3-(4-Methylphenoxy)benzonitrile~275-285The meta-substitution pattern disrupts the conjugation between the phenoxy oxygen and the nitrile group, likely resulting in a λ_max value intermediate between the ortho and para isomers.
4-(4-Methylphenoxy)benzonitrile~280-290The para-substitution allows for the most effective electronic communication between the electron-donating phenoxy group and the electron-withdrawing nitrile group, leading to a bathochromic (red) shift.

Table 5: Predicted Key Mass Spectrometry Fragments (m/z)

Fragment IonDescriptionPredicted m/z
[M]⁺Molecular Ion209
[M - CH₃]⁺Loss of a methyl radical194
[M - CO]⁺Loss of carbon monoxide181
[M - C₇H₇O]⁺Cleavage of the ether bond (loss of p-cresol radical)102
[C₇H₇O]⁺p-cresol radical cation107
[C₇H₄N]⁺Benzonitrile radical cation102

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[1]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1][2]

    • Gently agitate the vial to dissolve the sample completely.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[2]

    • The final solution height in the tube should be approximately 4-5 cm.[1]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly after the measurement.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration.

    • Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values between 0.1 and 1.0.

    • Use a matched pair of quartz cuvettes, one for the blank (pure solvent) and one for the sample.

  • Data Acquisition:

    • Fill one cuvette with the blank solvent and the other with the sample solution.

    • Place the blank cuvette in the spectrophotometer and record a baseline correction.

    • Replace the blank cuvette with the sample cuvette.

    • Scan the desired wavelength range (e.g., 200-400 nm) and record the absorbance spectrum.[3]

4. Mass Spectrometry (MS)

  • Sample Preparation (Electron Ionization - EI):

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[4]

    • If necessary, filter the solution to remove any particulate matter.[4]

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition:

    • The sample is vaporized and then ionized by a beam of high-energy electrons.[5][6]

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5][6]

    • A detector records the abundance of each ion, generating a mass spectrum.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis cluster_interpretation Interpretation & Comparison Sample Isomer Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Serial Dilution in UV-Vis Solvent Sample->Dilution Solid_Sample Solid Sample for IR Sample->Solid_Sample Volatile_Solvent Dissolution in Volatile Solvent Sample->Volatile_Solvent NMR NMR Spectroscopy Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis IR FTIR Spectroscopy Solid_Sample->IR MS Mass Spectrometry Volatile_Solvent->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data Vibrational Spectrum IR->IR_Data UV_Vis_Data Absorption Spectrum UV_Vis->UV_Vis_Data MS_Data Mass Spectrum MS->MS_Data Comparison Comparative Analysis of Isomers NMR_Data->Comparison IR_Data->Comparison UV_Vis_Data->Comparison MS_Data->Comparison

Caption: General experimental workflow for the spectroscopic comparison of isomers.

substituent_effects cluster_substituent Substituent cluster_effects Spectroscopic Effects cluster_isomer Isomer Position Phenoxy 4-Methylphenoxy Group (Electron Donating) NMR_Effect ¹H & ¹³C Chemical Shifts Phenoxy->NMR_Effect Shielding UV_Vis_Effect λ_max Shift Phenoxy->UV_Vis_Effect Bathochromic Shift Nitrile Nitrile Group (Electron Withdrawing) Nitrile->NMR_Effect Deshielding Nitrile->UV_Vis_Effect Bathochromic Shift Ortho Ortho (Steric Hindrance) NMR_Effect->Ortho Meta Meta (Disrupted Conjugation) NMR_Effect->Meta Para Para (Maximal Conjugation) NMR_Effect->Para IR_Effect Vibrational Frequencies IR_Effect->Ortho IR_Effect->Meta IR_Effect->Para UV_Vis_Effect->Ortho UV_Vis_Effect->Meta UV_Vis_Effect->Para

Caption: Logical relationship of substituent effects on the spectroscopic properties of the isomers.

References

A Comparative Guide to the Cost-Effectiveness of Catalytic Systems in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalytic system is a critical decision in chemical synthesis, profoundly impacting the economic viability, environmental footprint, and overall efficiency of a process. This guide provides an objective comparison of the cost-effectiveness of three major catalytic systems—homogeneous, heterogeneous, and biocatalytic—supported by experimental data and detailed methodologies.

At a Glance: Comparing Catalytic Systems

The ideal catalytic system minimizes costs while maximizing efficiency and product yield. The following table summarizes key quantitative data for different catalytic systems across two common reaction types: esterification/transesterification (relevant to biodiesel production) and the Suzuki-Miyaura cross-coupling reaction. It is important to note that direct, one-to-one comparisons across all three catalytic types for the exact same reaction are scarce in published literature. Therefore, this table presents data from different studies to provide a comparative perspective.

ReactionCatalytic SystemCatalystCatalyst LoadingTemp. (°C)Time (h)Yield (%)TON^TOF (h⁻¹)^
Transesterification of Jatropha Oil HomogeneousKOH1.5 wt%60->95--
Transesterification of Jatropha Oil HeterogeneousCaO3 wt%-1.25100--
Esterification of Oleic Acid BiocatalyticNovozym 435 (Lipase)5 wt%451291--
Suzuki-Miyaura Coupling HomogeneousPd(OAc)₂/SPhos0.2 mol%50----
Suzuki-Miyaura Coupling HeterogeneousPd/C1.4 mol%Reflux-41-92--

TON (Turnover Number) and TOF (Turnover Frequency) are crucial metrics for catalyst efficiency. TON indicates the number of substrate molecules converted per catalyst molecule, while TOF is the turnover per unit of time. Due to variations in reported data, direct calculation of TON and TOF was not always possible. Generally, homogeneous catalysts exhibit higher TOF, while heterogeneous catalysts are valued for their stability and recyclability.

Delving Deeper: A Look at the Catalytic Systems

Homogeneous Catalysis

Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution. This allows for high catalytic activity and selectivity due to the well-defined nature of the active sites. However, the separation of the catalyst from the product can be challenging and costly, often leading to catalyst loss and product contamination.

Heterogeneous Catalysis

In contrast, heterogeneous catalysts are in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase. This facilitates easy separation and recycling of the catalyst, which is a significant advantage in terms of cost and sustainability. While they are generally more stable under harsh reaction conditions, they can sometimes suffer from lower activity and selectivity compared to their homogeneous counterparts.

Biocatalysis

Biocatalysis utilizes enzymes as natural catalysts. This approach is lauded for its exceptional selectivity (chemo-, regio-, and stereoselectivity) and its ability to operate under mild conditions (lower temperatures and pressures, neutral pH). This often translates to lower energy consumption and reduced waste generation. However, the availability and cost of suitable enzymes, as well as their sensitivity to reaction conditions, can be limiting factors.

Visualizing the Workflow: Evaluating Cost-Effectiveness

The following diagram illustrates a generalized workflow for assessing the cost-effectiveness of a catalytic system.

CostEffectivenessWorkflow Workflow for Evaluating Catalytic System Cost-Effectiveness cluster_input Inputs cluster_evaluation Evaluation Metrics cluster_analysis Analysis cluster_output Output Reaction Target Chemical Transformation DataCollection Experimental Data Collection & Literature Review Reaction->DataCollection CatalystOptions Catalyst Candidates (Homogeneous, Heterogeneous, Biocatalytic) CatalystOptions->DataCollection Performance Performance Metrics (Yield, TON, TOF, Selectivity) TechnoEconomic Techno-Economic Analysis Performance->TechnoEconomic Cost Cost Metrics (Catalyst Price, Solvent Cost, Energy Consumption) Cost->TechnoEconomic Sustainability Sustainability Metrics (E-Factor, Atom Economy, Recyclability) Sustainability->TechnoEconomic DataCollection->Performance DataCollection->Cost DataCollection->Sustainability Decision Optimal Catalyst Selection TechnoEconomic->Decision

Caption: A workflow for the systematic evaluation of the cost-effectiveness of different catalytic systems.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the reactions mentioned in the comparison table.

Protocol 1: Homogeneous Catalysis for Biodiesel Production (Transesterification of Jatropha Oil using KOH)

Materials:

  • Jatropha oil

  • Methanol

  • Potassium hydroxide (KOH)

  • Glass reactor with reflux condenser, mechanical stirrer, and thermometer

  • Temperature-controlled water bath

Procedure:

  • The transesterification reaction is carried out in a glass reactor equipped with a reflux condenser, a mechanical stirrer, and a thermometer.

  • The reactor is submerged in a temperature-controlled water bath to maintain the desired reaction temperature (e.g., 60°C).

  • A specific molar ratio of oil to methanol (e.g., 1:16) is used.

  • The KOH catalyst is added at a concentration of 1.5% by weight of the oil.

  • The mixture is stirred at a constant rate (e.g., 200 rpm) for the duration of the reaction.

  • The progress of the reaction is monitored to determine the yield of fatty acid methyl esters (biodiesel).[1]

Protocol 2: Heterogeneous Catalysis for Biodiesel Production (Transesterification of Jatropha Oil using CaO)

Materials:

  • Jatropha oil

  • Methanol

  • Calcium oxide (CaO) catalyst

  • Batch reactor

Procedure:

  • The transesterification is performed in a batch reactor.

  • A methanol-to-oil molar ratio of 15:1 is used.

  • The CaO catalyst is added to the reaction mixture.

  • The reaction is carried out at a temperature of 65°C for 5 hours.

  • After the reaction, the solid CaO catalyst is separated from the product mixture by filtration or centrifugation. The catalyst can be washed, dried, and reused for subsequent batches.

  • The biodiesel product is then purified.

Protocol 3: Biocatalysis for Esterification of Oleic Acid (using Novozym 435)

Materials:

  • Oleic acid

  • Propanol

  • Novozym 435 (immobilized lipase B from Candida antarctica)

  • Erlenmeyer flask

  • Orbital shaker

Procedure:

  • The esterification reaction is conducted in an Erlenmeyer flask.

  • The reaction mixture consists of oleic acid and propanol at a molar ratio of 1:2.

  • Novozym 435 is added as the biocatalyst at a loading of 5% based on the weight of oleic acid.

  • The flask is placed on an orbital shaker and agitated at 250 rpm to ensure proper mixing.

  • The reaction is maintained at a temperature of 45°C for 12 hours.

  • Upon completion, the immobilized enzyme can be recovered by simple filtration and reused.[2]

Protocol 4: Homogeneous Catalysis for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 2-bromostyrene)

  • Arylboronic acid (e.g., 2-vinylphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (a phosphine ligand)

  • Cesium fluoride (CsF) as the base

  • Tetrahydrofuran (THF) as the solvent

  • Butylated hydroxytoluene (BHT) as a stabilizer

  • Round bottom flask with a stir bar and rubber septum

Procedure:

  • A 25-mL round bottom flask is equipped with a stir bar.

  • To the flask, add 1.25 mmol of 2-bromostyrene, 1.2 molar equivalents of 2-vinylphenylboronic acid, 0.2 molar equivalents of SPhos, and 5 molar equivalents of CsF.

  • Add a few small crystals of BHT.

  • Dissolve the mixture in 7.5 mL of THF. Note that not all of the CsF will dissolve.

  • Stopper the flask with a rubber septum and place it in a pre-heated water bath at 50°C.

  • The reaction is stirred for a specified period, and the product is then isolated and purified.[3]

Conclusion

The choice of a catalytic system is a multifaceted decision that requires a careful balance of economic, performance, and sustainability factors. Homogeneous catalysts often provide superior activity and selectivity, but their separation and reuse can be costly. Heterogeneous catalysts, while sometimes less active, offer significant advantages in terms of recyclability and process simplification. Biocatalysis is an increasingly attractive option due to its environmental benefits and high selectivity, though catalyst cost and stability can be concerns. By carefully evaluating the metrics outlined in this guide and utilizing detailed experimental protocols, researchers and drug development professionals can make informed decisions to optimize their synthetic processes for both cost-effectiveness and sustainability.

References

A Comparative Guide to Density Functional Theory (DFT) Calculations of 2-(4-Methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of Density Functional Theory (DFT) calculations for 2-(4-Methylphenoxy)benzonitrile, placed in context with related substituted benzonitrile derivatives. The information is intended for researchers, scientists, and professionals in drug development to understand the theoretical and spectroscopic properties of this class of molecules.

Introduction to this compound

This compound is an aromatic compound belonging to the classes of aryl nitriles and diaryl ethers.[1] Its structure, featuring a benzonitrile moiety linked to a 4-methylphenoxy group via an ether bond, makes it a subject of interest for studying the electronic effects of substituents on the benzonitrile ring. While specific DFT calculation data for this exact molecule is not extensively published, we can infer its properties and establish a robust computational protocol based on studies of similar compounds.

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction, where a 2-halobenzonitrile reacts with 4-methylphenol (p-cresol) in the presence of a base.[1] Understanding its electronic and structural properties through computational methods like DFT is crucial for predicting its reactivity and potential applications.

Proposed DFT Computational Protocol

Based on established methodologies for substituted benzonitriles, a standard protocol for DFT calculations on this compound would involve the following steps.[2][3][4][5]

Workflow for DFT Calculations:

dft_workflow cluster_setup Computational Setup cluster_calc Calculation cluster_analysis Analysis mol_structure Define Molecular Structure method_selection Select DFT Functional (e.g., B3LYP) mol_structure->method_selection basis_set Choose Basis Set (e.g., 6-311+G(d,p)) method_selection->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_prop thermo_analysis Thermodynamic Analysis electronic_prop->thermo_analysis spectral_analysis Spectroscopic Analysis (IR, Raman) thermo_analysis->spectral_analysis nbo_analysis Natural Bond Orbital (NBO) Analysis spectral_analysis->nbo_analysis

Figure 1: A generalized workflow for performing DFT calculations on this compound.

Detailed Methodologies:

  • Software: Gaussian 09W or a similar quantum chemistry software package is typically used.[3]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for DFT calculations on organic molecules, offering a good balance between accuracy and computational cost.[2][4]

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is generally sufficient for providing accurate results for the geometry and electronic properties of this type of molecule.[4][5]

  • Geometry Optimization: The molecular structure would be optimized to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[4][6]

  • Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP) would be calculated to understand the molecule's reactivity and charge distribution.[7]

Comparative Data Analysis

The following tables present a comparison of expected DFT-calculated parameters for this compound with experimental and/or calculated data for related benzonitrile derivatives.

Table 1: Comparison of Geometric Parameters

ParameterBenzonitrile (Experimental)4-Methyl-3-nitrobenzonitrile (Calculated)2-Formylbenzonitrile (Calculated)This compound (Expected)
C-C (ring) Bond Lengths (Å)~1.391.37 - 1.401.38 - 1.40~1.38 - 1.41
C-CN Bond Length (Å)~1.45~1.44~1.45~1.45
C≡N Bond Length (Å)~1.161.1441.149~1.15
C-O-C Bond Angle (°)N/AN/AN/A~118 - 122

Data for related compounds sourced from literature.[4][7]

Table 2: Comparison of Electronic and Spectroscopic Properties

PropertyBenzonitrile4-(Dimethylamino)benzonitrileSubstituted Benzonitriles (General)This compound (Expected)
HOMO Energy (eV)-7.01-5.58Varies with substituent~ -6.5 to -6.0
LUMO Energy (eV)-0.68-0.97Varies with substituent~ -0.8 to -0.5
HOMO-LUMO Gap (eV)6.334.61Varies with substituent~ 5.2 to 5.7
C≡N Stretch (cm⁻¹)~2230~2210~2220 - 2240~2225 - 2235
UV-Vis λmax (nm)~274~300Varies with substituent~270 - 290

Data for related compounds sourced from literature.[5][7]

Structural and Electronic Relationships

The electronic properties of this compound are influenced by the interplay between the electron-withdrawing nitrile group (-CN) and the electron-donating 4-methylphenoxy group.

molecular_influences cluster_molecule This compound cluster_properties Resulting Properties nitrile Nitrile Group (-CN) ring Benzene Ring nitrile->ring Electron Withdrawing (inductive & mesomeric effect) phenoxy 4-Methylphenoxy Group phenoxy->ring Electron Donating (mesomeric effect) reactivity Modulated Reactivity ring->reactivity charge_dist Altered Charge Distribution ring->charge_dist spectra Shifted Spectroscopic Signals (IR, UV-Vis) ring->spectra

Figure 2: Electronic influences of substituent groups on the benzonitrile ring.

The 4-methylphenoxy group is expected to act as an electron-donating group through resonance, which would increase the electron density on the benzonitrile ring and likely decrease the HOMO-LUMO energy gap compared to unsubstituted benzonitrile. This would also influence the vibrational frequencies, particularly those of the nitrile stretching mode, and shift the UV-Vis absorption maxima.

Alternative Computational and Experimental Comparisons

  • Alternative Computational Methods: While DFT with B3LYP is a robust method, other functionals like M06-2X or CAM-B3LYP could be employed for comparison, especially for studying excited states and non-covalent interactions. Additionally, ab initio methods like Møller-Plesset perturbation theory (MP2) could provide more accurate geometries, albeit at a higher computational cost.

  • Experimental Validation: The calculated results should ideally be validated against experimental data.

    • X-ray Crystallography: Can provide precise bond lengths and angles for comparison with the optimized geometry.[8][9]

    • FTIR and Raman Spectroscopy: The calculated vibrational frequencies can be compared with experimental spectra to confirm the accuracy of the theoretical model.[6][10]

    • UV-Vis Spectroscopy: The calculated electronic transitions can be correlated with the absorption bands observed in the experimental UV-Vis spectrum.[5][10]

    • NMR Spectroscopy: The chemical shifts can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method and compared with experimental ¹H and ¹³C NMR data.[3]

Conclusion

References

A Comparative Guide to the Catalytic Activity of Copper(I) Complexes in Etherification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of ether linkages, particularly diaryl and aryl alkyl ethers, is a cornerstone of modern organic synthesis, with broad applications in the pharmaceutical, agrochemical, and materials science industries. Copper-catalyzed cross-coupling reactions, most notably the Ullmann condensation, have long been a valuable tool for constructing these C-O bonds. This guide provides a comparative analysis of the catalytic activity of various copper(I) complexes in etherification reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.

Performance Comparison of Copper(I) Catalytic Systems

The efficacy of a copper(I) catalyst in etherification is profoundly influenced by the choice of ligand, base, solvent, and reaction temperature. Below is a summary of the performance of several notable catalytic systems in the Ullmann-type coupling of aryl halides with phenols and alcohols.

Diaryl Ether Synthesis (Ullmann Condensation)

The coupling of phenols with aryl halides is a common benchmark for evaluating catalyst performance. The following table summarizes the catalytic activity of different copper(I) complexes in the synthesis of diaryl ethers.

Catalyst System (Cu(I) Source + Ligand)Aryl HalidePhenolBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuI + 1,10-PhenanthrolineIodobenzenePhenolK₂CO₃Toluene1102495[1][2]
CuI + Picolinic Acid4-Iodotoluene2,6-DimethylphenolK₃PO₄DMSO802492[1][3]
CuI + N,N'-Dimethyl-1,2-cyclohexanediaminep-IodotoluenePhenolNaOPhDMSO1100.2595[2]
Cu₂O + Ethyl 2-oxocyclohexanecarboxylateIodobenzenePhenolK₃PO₄MeCN801294[4]
CuCl + (None)4-BromoanisolePhenolCs₂CO₃DMF1301690[5]
CuO NanoparticlesIodobenzenePhenolCs₂CO₃DMF120692[6]
Aryl Alkyl Ether Synthesis

The synthesis of aryl alkyl ethers via copper catalysis presents its own set of challenges, including potential side reactions. The following table compares different catalytic systems for this transformation.

Catalyst System (Cu(I) Source + Ligand)Aryl HalideAlcoholBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuI + N¹,N²-Diarylbenzene-1,2-diamine (L4)4-Bromoanisolen-ButanolNaOt-BuDMSO241695[7]
CuI + (None)2-Bromotoluenen-ButanolLiOt-Bun-Butanol1102498[8]
CuI + N,N-DimethylglycineIodobenzenen-ButanolK₃PO₄Dioxane1102485[4]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in catalytic reactions. Below are representative protocols for the synthesis of a copper(I) catalyst and its application in an etherification reaction.

Synthesis of [Cu(phen)₂]⁺ Complex (Illustrative)

This protocol describes a general method for preparing a bis(1,10-phenanthroline)copper(I) complex.

Materials:

  • Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([(CH₃CN)₄Cu]PF₆)

  • 1,10-Phenanthroline

  • Dry, degassed dichloromethane (DCM)

Procedure:

  • In an argon-flushed vial, suspend tetrakis(acetonitrile)copper(I) hexafluorophosphate (1.0 equiv) in dry, degassed DCM.

  • In a separate vial, dissolve 1,10-phenanthroline (2.0 equiv) in dry, degassed DCM.

  • Slowly add the phenanthroline solution to the copper(I) salt suspension under an inert atmosphere.

  • Stir the resulting mixture at room temperature for 1-2 hours. The formation of the complex is often indicated by a color change.

  • The product can be precipitated by the addition of a non-polar solvent like pentane or hexane, filtered, washed, and dried under vacuum.[2][9]

General Procedure for Copper-Catalyzed O-Arylation of Phenols

This procedure is adapted from a method utilizing picolinic acid as a ligand.[1][3][10]

Materials:

  • Copper(I) iodide (CuI, 5 mol%)

  • Picolinic acid (10 mol%)

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Dimethyl sulfoxide (DMSO, 2.0 mL)

  • Magnetic stir bar

  • Oven-dried screw-cap test tube

Procedure:

  • To an oven-dried screw-cap test tube containing a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol), picolinic acid (12.3 mg, 0.10 mmol), the aryl halide (if solid, 1.0 mmol), the phenol (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Seal the tube and evacuate and backfill with argon. Repeat this cycle two more times.

  • Under a counterflow of argon, add any liquid aryl halide or phenol via syringe, followed by DMSO (2.0 mL).

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously for the specified reaction time (e.g., 24 hours).

  • After cooling to room temperature, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired diaryl ether.[1][3][10]

Mechanistic Overview and Visualizations

The mechanism of the copper-catalyzed Ullmann etherification is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle involving oxidative addition and reductive elimination steps.

Ullmann Etherification Catalytic Cycle Generalized Catalytic Cycle for Cu(I)-Catalyzed Etherification Cu_I_L [L-Cu(I)]⁺ Cu_I_OR L-Cu(I)-OR Cu_I_L->Cu_I_OR + R-OH, -H⁺ Cu_III_complex L-Cu(III)(OR)(Ar)(X) Cu_I_OR->Cu_III_complex + Ar-X (Oxidative Addition) Cu_III_complex->Cu_I_L Product Ar-O-R Cu_III_complex->Product Start Start->Cu_I_L

Caption: Generalized catalytic cycle for Cu(I)-catalyzed Ullmann etherification.

The catalytic cycle is initiated by the formation of a copper(I) alkoxide or phenoxide species. This is followed by the rate-determining oxidative addition of the aryl halide to the copper(I) center to form a transient copper(III) intermediate.[11][12] Subsequent reductive elimination from this high-valent species furnishes the desired ether product and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.[11][12]

Experimental Workflow Typical Experimental Workflow for Cu(I)-Catalyzed Etherification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents (Cu(I) source, Ligand, Base, Aryl Halide, Alcohol/Phenol) inert 2. Inert Atmosphere (Evacuate & Backfill with Argon) reagents->inert solvent 3. Add Solvent inert->solvent seal 4. Seal Vessel solvent->seal heat 5. Heat & Stir seal->heat cool 6. Cool to RT heat->cool extract 7. Extraction cool->extract purify 8. Column Chromatography extract->purify product Pure Ether Product purify->product

Caption: A standard experimental workflow for copper(I)-catalyzed etherification reactions.

This guide provides a foundational understanding of the comparative catalytic activity of various copper(I) complexes in etherification reactions. The selection of an optimal catalytic system will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations of the intended application. The provided data and protocols serve as a valuable starting point for researchers in this dynamic field.

References

A Comparative Guide to Purity Assessment of 2-(4-Methylphenoxy)benzonitrile: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the meticulous verification of purity for novel chemical entities is paramount. For 2-(4-Methylphenoxy)benzonitrile, a key intermediate in various synthetic pathways, ensuring its purity is critical for the integrity of downstream applications. This guide provides a comparative analysis of two robust analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] It offers high separation efficiency and provides detailed structural information through mass spectral data, making it an excellent tool for identifying and quantifying impurities.[2][3] In contrast, HPLC is a versatile separation technique widely used in the pharmaceutical industry for the analysis of a broad range of compounds.[4][5] Coupled with a UV detector, it provides a rapid and reproducible method for assessing compound purity.[6][7]

This guide presents a head-to-head comparison of these two methods, supported by hypothetical experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.

Performance Comparison

The following table summarizes the key performance metrics for the analysis of this compound using GC-MS and HPLC-UV, based on established methodologies for similar small organic molecules.

ParameterGC-MSHPLC-UV
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL1.5 µg/mL
**Linearity (R²) **>0.999>0.998
Precision (RSD%) < 2%< 3%
Analysis Time ~20 min~15 min
Impurity Identification High Confidence (Mass Spectra)Tentative (Retention Time)
Sample Volatility Requirement RequiredNot Required

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC-UV analyses are provided below. These protocols are designed to serve as a starting point for method development and validation.

1. GC-MS Method for Purity Assessment

This protocol outlines the parameters for the separation and identification of this compound and its potential impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards and a sample for injection at a concentration of approximately 10 µg/mL.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.[8]

    • Mass Spectrometer: Agilent 7000D GC/TQ or equivalent.[8]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • GC Conditions:

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 300 °C

      • Hold: 5 minutes at 300 °C

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV[1]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Transfer Line Temperature: 280 °C

    • Scan Range: m/z 40-450

  • Data Analysis:

    • Purity is calculated based on the area percent of the main peak in the total ion chromatogram (TIC).

    • Impurity identification is performed by comparing the mass spectra of unknown peaks against a spectral library (e.g., NIST).

2. HPLC-UV Method for Purity Assessment

This protocol details the conditions for the rapid purity determination of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-1 min: 30% B

      • 1-10 min: 30-95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95-30% B

      • 12.1-15 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Data Analysis:

    • Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the logical flow of each analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Generate TIC detect->chromatogram spectra Acquire Mass Spectra detect->spectra calculate Calculate Purity chromatogram->calculate identify Identify Impurities spectra->identify

Caption: Workflow for GC-MS Purity Assessment.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate HPLC Separation inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram calculate Calculate Purity chromatogram->calculate

Caption: Workflow for HPLC-UV Purity Assessment.

Conclusion

Both GC-MS and HPLC-UV are suitable methods for assessing the purity of this compound. GC-MS provides superior sensitivity and definitive impurity identification, which is invaluable during process development and for regulatory submissions.[1] However, it requires the analyte to be thermally stable and volatile. HPLC-UV offers a faster analysis time and is applicable to a wider range of compounds, making it ideal for routine quality control and high-throughput screening.[4][6] The choice between these techniques will ultimately depend on the specific requirements of the analysis, including the need for impurity identification, desired sensitivity, and sample throughput. For a comprehensive purity profile, employing both techniques can provide orthogonal information, offering the highest level of confidence in the quality of the material.[9][10]

References

Safety Operating Guide

Safe Disposal of 2-(4-Methylphenoxy)benzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-(4-Methylphenoxy)benzonitrile, a combustible liquid that is harmful if swallowed or in contact with skin and poses a threat to aquatic life with long-lasting effects.[1][2][3] Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified as a combustible liquid and is acutely toxic upon oral ingestion or dermal contact.[1][3][4] It is also known to cause skin irritation and is harmful to aquatic ecosystems.[2]

Personal Protective Equipment (PPE): To ensure personal safety, the following PPE must be worn at all times when handling this compound:

  • Protective Gloves: Chemical-resistant gloves are mandatory to prevent skin contact.[1]

  • Eye and Face Protection: Safety glasses with side shields or a face shield are required to protect against splashes.[1][5]

  • Protective Clothing: A lab coat or other protective clothing should be worn to cover exposed skin.[5]

Disposal Procedure for this compound

The disposal of this compound must be carried out in a manner that prevents its release into the environment.[2] This substance should be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][5]

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, used pipette tips) in a designated, properly labeled, and tightly closed hazardous waste container.

Step 2: Handling Spills In the event of a spill, immediate action is necessary to contain the substance and prevent its spread.

  • Ensure Adequate Ventilation: Work in a well-ventilated area to avoid the inhalation of vapors.[2]

  • Eliminate Ignition Sources: As a combustible liquid, all nearby sources of ignition, such as open flames, sparks, and hot surfaces, must be removed or extinguished.[1][3][5]

  • Contain the Spill: Prevent the spill from entering drains or waterways.[2][4] Use a liquid-absorbent material, such as Chemizorb®, vermiculite, or dry sand, to contain and absorb the spilled liquid.[1][3]

  • Collect and Dispose: Carefully collect the absorbent material containing the spilled chemical and place it into the designated hazardous waste container for disposal according to local, regional, and national regulations.[2][3]

  • Decontaminate the Area: Clean the affected area thoroughly.

Step 3: Final Disposal

  • Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[5]

Quantitative Data Summary

While specific quantitative disposal limits are determined by local regulations, the hazard classification provides a basis for its stringent disposal requirements.

Hazard ClassificationCategoryStatement
Flammable liquidsCategory 4H227: Combustible liquid[1]
Acute toxicity, OralCategory 4H302: Harmful if swallowed[1][4]
Acute toxicity, DermalCategory 4H312: Harmful in contact with skin[1][4]
Skin irritationCategory 2H315: Causes skin irritation[2]
Chronic aquatic toxicityCategory 3H412: Harmful to aquatic life with long lasting effects[2]

Experimental Workflow for Disposal

The logical flow of the disposal procedure is illustrated in the diagram below. This workflow ensures that all necessary safety and environmental precautions are taken.

G Workflow for the Proper Disposal of this compound cluster_prep Preparation cluster_handling Handling & Collection cluster_spill Spill Response cluster_disposal Final Disposal A Assess Hazards & Review SDS B Wear Appropriate PPE (Gloves, Eye Protection) A->B C Collect Waste in Designated Container B->C H Store Waste Container Securely C->H D Spill Occurs E Ensure Ventilation & Eliminate Ignition Sources D->E F Contain Spill with Absorbent Material E->F G Collect Contaminated Material F->G G->H I Dispose via Approved Waste Disposal Plant H->I J Decontaminate Work Area I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-(4-Methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal protocols for 2-(4-Methylphenoxy)benzonitrile, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available data for structurally similar benzonitrile compounds and general laboratory safety standards.

Immediate Safety Information

First Aid Measures

In the event of exposure, immediate action is critical. The following table outlines first aid procedures.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][4]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound to minimize exposure risk.

PPE Category Specific Requirements Rationale
Hand Protection Nitrile rubber gloves.[5] Check for any signs of degradation or perforation before use.Nitrile gloves offer good resistance to a variety of chemicals, including many organic solvents and nitrile compounds.[5]
Eye and Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles.
Skin and Body Protection A laboratory coat or chemical-resistant apron. Closed-toe shoes are required.Prevents skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is recommended.[1]Minimizes the inhalation of potentially harmful vapors or dust.

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

Handling Procedures:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid direct contact with the substance. Use the recommended PPE at all times.

  • Prevent the formation of dust or aerosols.

  • Keep away from sources of ignition, as related compounds may be combustible.[2][4]

  • Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]

  • Wash hands thoroughly after handling.

Storage Plan:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible substances.

  • Some related compounds may darken in color during storage.[2]

Disposal Plan

All waste materials containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.

Waste Disposal Steps:

  • Segregation: Collect all waste containing this compound, including contaminated disposables (e.g., gloves, paper towels), in a designated and clearly labeled hazardous waste container.

  • Containerization: Use a chemically resistant container that can be securely sealed.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department or a licensed hazardous waste disposal contractor.

  • Environmental Precaution: Do not dispose of this chemical down the drain or in the regular trash.[2][6]

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for handling this chemical in a laboratory setting, emphasizing safety at each step.

experimental_workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (or analogous compound data) Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Review SDS->Don PPE Proceed with Caution Prepare Work Area Prepare Well-Ventilated Work Area (Fume Hood) Don PPE->Prepare Work Area Weigh/Measure Weigh or Measure Compound Prepare Work Area->Weigh/Measure Perform Experiment Perform Experimental Procedure Weigh/Measure->Perform Experiment Decontaminate Decontaminate Glassware & Surfaces Perform Experiment->Decontaminate Segregate Waste Segregate Chemical Waste Decontaminate->Segregate Waste Dispose Waste Dispose of Waste via Approved Channels Segregate Waste->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Standard laboratory workflow for handling chemical compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylphenoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Methylphenoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.